Product packaging for (R)-DM-Segphos(Cat. No.:CAS No. 850253-53-1)

(R)-DM-Segphos

Cat. No.: B1354087
CAS No.: 850253-53-1
M. Wt: 722.8 g/mol
InChI Key: XJJVPYMFHXMROQ-UHFFFAOYSA-N
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Description

(R)-DM-Segphos is a useful research compound. Its molecular formula is C46H44O4P2 and its molecular weight is 722.8 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C46H44O4P2 B1354087 (R)-DM-Segphos CAS No. 850253-53-1

Properties

IUPAC Name

[4-[5-bis(3,5-dimethylphenyl)phosphanyl-1,3-benzodioxol-4-yl]-1,3-benzodioxol-5-yl]-bis(3,5-dimethylphenyl)phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C46H44O4P2/c1-27-13-28(2)18-35(17-27)51(36-19-29(3)14-30(4)20-36)41-11-9-39-45(49-25-47-39)43(41)44-42(12-10-40-46(44)50-26-48-40)52(37-21-31(5)15-32(6)22-37)38-23-33(7)16-34(8)24-38/h9-24H,25-26H2,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJJVPYMFHXMROQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)P(C2=C(C3=C(C=C2)OCO3)C4=C(C=CC5=C4OCO5)P(C6=CC(=CC(=C6)C)C)C7=CC(=CC(=C7)C)C)C8=CC(=CC(=C8)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H44O4P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101133770
Record name Phosphine, (4S)-[4,4′-bi-1,3-benzodioxole]-5,5′-diylbis[bis(3,5-dimethylphenyl)-
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Molecular Weight

722.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

210169-57-6, 850253-53-1
Record name Phosphine, (4S)-[4,4′-bi-1,3-benzodioxole]-5,5′-diylbis[bis(3,5-dimethylphenyl)-
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Record name Phosphine, (4S)-[4,4′-bi-1,3-benzodioxole]-5,5′-diylbis[bis(3,5-dimethylphenyl)-
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Record name 4,4'-Bi-1,3-benzodioxole-5,5'-diylbis[bis(3,5-dimethylphenyl)phosphine]
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Record name (S)-(-)-5,5'-Bis[di(3,5-xylyl)phosphino]-4,4'-bi-1,3-benzodioxole
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

(R)-DM-Segphos: A Technical Guide to Structure, Synthesis, and Catalytic Applications

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: This document provides a comprehensive technical overview of (R)-DM-Segphos, a privileged chiral phosphine ligand utilized extensively in asymmetric catalysis. It details the ligand's core structure, physicochemical properties, and a representative synthetic pathway. Furthermore, this guide summarizes its application in various catalytic systems, presenting key performance data in structured tables. Detailed experimental protocols, where publicly available, and process diagrams are included to support researchers, scientists, and professionals in drug development and fine chemical synthesis.

Structure and Physicochemical Properties

This compound, systematically named (R)-(+)-5,5'-Bis[di(3,5-xylyl)phosphino]-4,4'-bi-1,3-benzodioxole , is a member of the Segphos family of ligands developed by Takasago International Corporation.[1][2] Its structure is characterized by a C₂-symmetric, atropisomeric 4,4'-bi-1,3-benzodioxole backbone. This backbone enforces a rigid chiral environment, and its relatively narrow dihedral angle compared to ligands like BINAP is believed to contribute to higher enantioselectivity and catalytic activity in many reactions.[1] The phosphorus atoms are substituted with bulky, electron-rich 3,5-dimethylphenyl (xylyl) groups, which further tune the steric and electronic properties of the metal center it coordinates to.[1]

PropertyValue
Chemical Formula C₄₆H₄₄O₄P₂
Molecular Weight 722.79 g/mol
CAS Number 850253-53-1
Appearance Off-white to pale yellow powder
Melting Point 256-261 °C
Optical Activity [α]²⁰/D +60 (c = 0.1 in chloroform)

Synthesis of this compound

Generalized Synthetic Workflow

The following diagram illustrates a logical workflow for the synthesis of this compound, starting from 1,3-benzodioxole.

G cluster_backbone Backbone Synthesis cluster_phosphination Phosphination & Resolution cluster_final Final Product A 1,3-Benzodioxole B 5-Bromo-1,3-benzodioxole A->B Bromination C Racemic 5,5'-Dibromo- 4,4'-bi-1,3-benzodioxole B->C Ullmann Coupling (e.g., with Cu) D Racemic DM-Segphos Dioxide C->D 1. n-BuLi 2. ClP(O)(Xylyl)₂ E This compound Dioxide D->E Chiral Resolution (e.g., with DBTA) F This compound E->F Reduction (e.g., HSiCl₃)

References

An In-depth Technical Guide to the Core Properties of (R)-DM-Segphos Ligand

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-DM-Segphos , a member of the Segphos family of chiral ligands, is a highly effective and versatile organophosphorus compound widely employed in asymmetric catalysis. Its unique structural features, characterized by a rigid biaryl backbone and bulky 3,5-dimethylphenyl (xylyl) substituents on the phosphorus atoms, create a well-defined chiral environment that enables high stereoselectivity in a variety of metal-catalyzed reactions. This technical guide provides a comprehensive overview of the fundamental properties of this compound, including its physicochemical characteristics, catalytic applications with quantitative performance data, and detailed experimental protocols.

Core Physicochemical Properties

This compound is a white to off-white crystalline powder. Its defining structural feature is the atropisomeric 4,4′-bi-1,3-benzodioxole backbone, which imparts a rigid and specific conformation essential for inducing chirality during catalytic reactions.[1]

PropertyValue
Chemical Formula C₄₆H₄₄O₄P₂[2]
Molecular Weight 722.79 g/mol [2]
Melting Point 256-261 °C[2]
Optical Rotation [α]²⁰/D +60° (c = 0.1 in chloroform)[2]
CAS Number 850253-53-1[2]
Appearance Powder[2]

Catalytic Applications and Performance Data

This compound and its metal complexes are renowned for their high catalytic activity and enantioselectivity in a range of asymmetric transformations. Below are tables summarizing its performance in key reactions.

Ruthenium-Catalyzed Asymmetric Hydrogenation

This compound, in combination with ruthenium precursors, forms highly efficient catalysts for the asymmetric hydrogenation of various functionalized ketones and olefins.

SubstrateProductCatalyst SystemEnantiomeric Excess (ee)YieldReference
β-Keto Amideβ-Hydroxy AmideRu-(R)-DM-Segphos92%85%[1]
β-Keto Esterβ-Hydroxy EsterRu-(R)-DM-Segphos>99%>99%[3]
γ-Keto Esterγ-Hydroxy EsterRu-(R)-Segphos derivativeHighHigh[3]
Palladium-Catalyzed Asymmetric Reactions

Palladium complexes of this compound have been successfully applied in enantioselective C-C and C-N bond-forming reactions.

Reaction TypeSubstrateProductCatalyst SystemEnantiomeric Excess (ee)YieldReference
Desymmetrization of N-AcylaziridinesN-Acylaziridine and Indoleβ-Tryptamine[this compound]Pd(BF₄)₂(H₂O)₂HighModerate to High[4]
Kinetic Resolution of Tertiary Propargylic AlcoholsRacemic Tertiary Propargylic AlcoholChiral Tertiary Propargylic Alcohol and Chiral 2,3-Allenoic AcidPd((R)-DTBM-SEGphos)Cl₂up to >99%Good[5]
Copper-Catalyzed Asymmetric Reactions

Copper complexes featuring this compound and its derivatives are effective in asymmetric conjugate additions and other transformations.

Reaction TypeSubstrateProductCatalyst SystemEnantiomeric Excess (ee)YieldReference
Conjugate Borationα-Alkylidene-γ-lactamBorylated γ-lactamCuCl/(R)-DM-SegphosHighHigh[6]
Reductive Relay HydroaminocarbonylationAllylic Benzoateγ-Chiral AmideCu(OAc)₂/(R)-DTBM-Segphosup to -99%77%[7]
α-Alkylation of 2-Acylimidazoles2-Acylimidazole and Benzyl Bromideα-Benzylated 2-AcylimidazoleCu(I)-(R)-DTBM-Segphos97%97%[8]
Rhodium and Iridium-Catalyzed Asymmetric Hydrogenations

This compound and its analogues are also valuable ligands for rhodium and iridium-catalyzed asymmetric hydrogenations of challenging substrates.

MetalSubstrateProductCatalyst SystemEnantiomeric Excess (ee)YieldReference
RhodiumDimethyl ItaconateChiral SuccinateRh/(S)-DTBM-Segphos99.1%-[9]
Iridium3-Phthalimido-2-phenyl Pyridinium SaltChiral 3-Amino-2-phenyl PiperidineIr/(R)-SegPhos92%-[10]

Experimental Protocols

General Synthesis Strategy of this compound

The synthesis of this compound is a multi-step process that begins with the construction of the chiral 4,4'-bi-1,3-benzodioxole backbone.[2] This is typically achieved through the coupling of appropriate precursors. Subsequent phosphinylation with bis(3,5-dimethylphenyl)phosphine oxide, followed by reduction, yields the final this compound ligand. The precise control of reaction conditions is crucial to ensure high enantiomeric purity.

Representative Protocol: Synthesis of [(R)-DTBM-SEGPHOS]NiCl₂

This protocol details the formation of a nickel complex with the related (R)-DTBM-Segphos ligand, illustrating a typical procedure for generating a catalytically active species.

Materials:

  • (R)-DTBM-SEGPHOS (1.00 g, 0.85 mmol)

  • NiCl₂ (110 mg, 0.85 mmol)

  • Acetonitrile (15 mL)

  • Nitrogen gas

  • Celite®

  • Dichloromethane

Procedure:

  • An oven-dried 25 mL round-bottomed flask equipped with a magnetic stir bar is charged with (R)-DTBM-SEGPHOS and NiCl₂.[11][12][13]

  • Acetonitrile is added, and a reflux condenser is attached.[11][12][13]

  • The system is purged with nitrogen for 5 minutes, and then a nitrogen-filled balloon is used to maintain an inert atmosphere.[11][12][13]

  • The mixture is heated at reflux in an oil bath for 16 hours.[11][12][13]

  • While the reaction mixture is still warm, it is filtered through a pad of Celite®. The Celite® is washed with additional acetonitrile.[11][12][13]

  • The filtrate is concentrated on a rotary evaporator.[11][12][13]

  • The resulting solid is dissolved in dichloromethane, transferred to a vial, and concentrated again on a rotary evaporator.[11][12][13]

  • The solid is dried under high vacuum for 4 hours to yield the [(R)-DTBM-SEGPHOS]NiCl₂ complex as a fine dark green-black powder.[11][12][13]

Visualizations

Catalytic Cycle for Asymmetric Hydrogenation

The following diagram illustrates a generalized catalytic cycle for the asymmetric hydrogenation of a ketone using a Ruthenium-(R)-DM-Segphos complex.

Catalytic_Cycle_Hydrogenation Catalyst [Ru(II)-(R)-DM-Segphos] Intermediate1 Ru-Substrate Complex Catalyst->Intermediate1 Coordination Substrate Ketone Substrate->Intermediate1 H2 H₂ Intermediate2 Ru-Hydride-Substrate Complex H2->Intermediate2 Intermediate1->Intermediate2 Oxidative Addition Intermediate2->Catalyst Reductive Elimination Product Chiral Alcohol Intermediate2->Product

Caption: Generalized catalytic cycle for Ru-(R)-DM-Segphos catalyzed asymmetric hydrogenation.

Experimental Workflow for Catalyst Screening

This diagram outlines a typical experimental workflow for screening the effectiveness of this compound in a new catalytic reaction.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Catalyst_Prep Prepare Metal-(R)-DM-Segphos Catalyst Solution Reaction_Setup Combine Catalyst and Substrate Under Inert Atmosphere Catalyst_Prep->Reaction_Setup Substrate_Prep Prepare Substrate and Reagent Solution Substrate_Prep->Reaction_Setup Reaction_Execution Run Reaction at Specified Temperature and Time Reaction_Setup->Reaction_Execution Quench Quench Reaction Reaction_Execution->Quench Workup Aqueous Workup and Extraction Quench->Workup Purification Column Chromatography Workup->Purification Analysis Determine Yield (NMR) and Enantiomeric Excess (Chiral HPLC) Purification->Analysis

Caption: A typical experimental workflow for catalyst screening using this compound.

Logical Relationship of Segphos Ligand Family

This diagram shows the relationship between Segphos and its more sterically hindered derivatives, DM-Segphos and DTBM-Segphos.

Segphos_Family Segphos Segphos (Phenyl groups) DM_Segphos This compound (3,5-Dimethylphenyl groups) Segphos->DM_Segphos Increased Steric Bulk DTBM_Segphos (R)-DTBM-Segphos (3,5-di-tert-butyl-4-methoxyphenyl groups) DM_Segphos->DTBM_Segphos Further Increased Steric Bulk and Electron Donating Group

Caption: Relationship within the Segphos ligand family based on substituent modification.

References

(R)-DM-Segphos CAS number and chemical data

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to (R)-DM-Segphos

This guide provides comprehensive technical information on the chiral ligand this compound, tailored for researchers, scientists, and professionals in drug development. It covers its chemical properties, experimental applications, and procedural workflows.

Core Chemical Data

This compound, with the full chemical name (R)-(+)-5,5′-Bis[di(3,5-xylyl)phosphino]-4,4′-bi-1,3-benzodioxole, is a highly effective chiral phosphine ligand used in asymmetric catalysis.[1][2][3] Its unique structure imparts high reactivity and enantioselectivity in various chemical transformations.

Quantitative Data Summary

The key chemical and physical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueReferences
CAS Number 850253-53-1[1][2]
Molecular Formula C₄₆H₄₄O₄P₂[1][4]
Molecular Weight 722.79 g/mol [1]
Appearance White to yellow powder/crystal[1][3]
Melting Point 256-261 °C[1]
Optical Activity [α]²⁰/D +60 (c = 0.1 in chloroform)[1]
MDL Number MFCD09753008[1]
InChI Key XJJVPYMFHXMROQ-UHFFFAOYSA-N[1]

Experimental Protocols and Applications

This compound and its derivatives are renowned for their performance as ligands in transition metal-catalyzed asymmetric reactions, particularly in hydrogenations.

Application in Asymmetric Hydrogenation

This compound is a privileged ligand for ruthenium-catalyzed asymmetric hydrogenation of functionalized ketones (α, β, and γ) and for the reductive amination of β-keto esters to produce chiral β-amino acids.[5] In many instances, catalysts derived from DM-Segphos exhibit higher catalytic activity and enantioselectivity than their BINAP-based counterparts.[5]

A general workflow for such a reaction is depicted below.

G sub Substrate (e.g., β-Ketoester) reactor Inert Atmosphere Reactor sub->reactor cat_prep Catalyst Preparation: [Metal Precursor] + this compound cat_prep->reactor reaction Reaction: Solvent, H₂ Pressure, Temperature, Time reactor->reaction workup Quenching & Aqueous Work-up reaction->workup purify Purification (e.g., Column Chromatography) workup->purify product Chiral Product (e.g., β-Amino Acid) purify->product analysis Analysis (Chiral HPLC, NMR) product->analysis

General Workflow for Asymmetric Hydrogenation.
Detailed Protocol: Synthesis of a Ni(II) Complex with a Related Ligand

Materials:

  • (R)-DTBM-SEGPHOS (1.00 g, 0.85 mmol)

  • Nickel(II) chloride (NiCl₂) (110 mg, 0.85 mmol)

  • Acetonitrile (ACN)

  • Dichloromethane (DCM)

  • Celite®

Procedure:

  • Reaction Setup : An oven-dried 25 mL round-bottomed flask is charged with (R)-DTBM-SEGPHOS, NiCl₂, and 15 mL of acetonitrile under an inert nitrogen atmosphere.[8]

  • Reflux : The mixture is heated to reflux and stirred for 16 hours.[8]

  • Filtration : While still warm, the reaction mixture is poured over a Celite® pad (pre-wetted with acetonitrile) in a filter funnel to remove insoluble materials. The Celite® is washed with additional acetonitrile until the filtrate runs clear.[8]

  • Concentration : The filtrate is concentrated using a rotary evaporator.[8]

  • Final Isolation : The resulting solid is redissolved in dichloromethane, transferred to a vial, and concentrated again on a rotary evaporator. The solid product is then dried under high vacuum for 4 hours to yield the final complex as a fine powder.[7][8]

This experimental procedure can be visualized as the following workflow:

G start Start charge_reagents Charge Flask: (R)-DTBM-SEGPHOS NiCl₂, Acetonitrile start->charge_reagents purge Purge with N₂ charge_reagents->purge reflux Heat at Reflux (16 hours) purge->reflux filter Filter through Celite® Pad reflux->filter concentrate1 Concentrate Filtrate filter->concentrate1 dissolve Dissolve in DCM concentrate1->dissolve concentrate2 Concentrate in Vial dissolve->concentrate2 dry Dry under High Vacuum concentrate2->dry end End Product: Complex 1 dry->end

Synthesis Workflow for [(R)-DTBM-SEGPHOS]NiCl₂.

References

The Catalytic Potential of (R)-DM-Segphos: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

(R)-DM-Segphos , a member of the Segphos family of chiral ligands, stands as a powerful tool in asymmetric catalysis. Its unique biphenyl backbone with a narrow dihedral angle, combined with the electron-donating 3,5-dimethylphenyl groups on the phosphorus atoms, imparts distinct steric and electronic properties. These characteristics translate into high enantioselectivity and catalytic activity in a variety of metal-catalyzed transformations, making it a ligand of interest for researchers, scientists, and drug development professionals. This guide explores the catalytic potential of this compound and its derivatives across a range of applications, presenting quantitative data, detailed experimental protocols, and mechanistic insights.

Copper-Catalyzed Asymmetric Reactions

This compound has demonstrated exceptional performance as a chiral ligand in copper-catalyzed asymmetric reactions, particularly in 1,3-dipolar cycloadditions. The resulting complex facilitates the formation of stereochemically rich heterocyclic compounds with high precision.

Asymmetric 1,3-Dipolar Cycloaddition of Azomethine Ylides

A notable application of this compound is in the Cu(II)-catalyzed asymmetric 1,3-dipolar cycloaddition between benzoisothiazole-2,2-dioxide-3-ylidenes and azomethine ylides. This reaction provides access to spiropyrrolidinyl-benzoisothiazolines, valuable scaffolds in medicinal chemistry, with excellent yields, diastereoselectivities, and enantioselectivities.[1][2]

Quantitative Data Summary [2]

EntryRYield (%)dr (exo:endo)ee (%)
1H95>99:196
24-Me97>99:197
33-Me92>99:195
42-Me90>99:194
54-F96>99:197
64-Cl98>99:198
74-Br99>99:199
82-Cl91>99:195
92-Br92>99:196
103,4-diCl99>99:199
111-Naphthyl93>99:196
122-Thienyl91>99:195

Experimental Protocol: General Procedure for Asymmetric 1,3-Dipolar Cycloaddition [2]

To a solution of Cu(OTf)₂ (0.007 mmol) and this compound (0.0077 mmol) in CH₂Cl₂ (1.0 mL) was stirred at room temperature for 30 minutes. Then, benzoisothiazole-2,2-dioxide-3-ylidene (0.1 mmol) and the corresponding imino ester (0.12 mmol) were added. The resulting mixture was stirred at -25 °C for 2 hours. After the reaction was complete, the solvent was removed under reduced pressure, and the residue was purified by flash column chromatography on silica gel to afford the desired spiropyrrolidinyl-benzoisothiazoline product.

Proposed Catalytic Cycle

The proposed mechanism involves the formation of a chiral Cu(II)-(R)-DM-Segphos complex that coordinates with the imino ester and the dipolarophile. This coordination dictates the facial selectivity of the cycloaddition, leading to the observed high enantioselectivity. The exo-selectivity is attributed to steric repulsion between the dipolarophile and the bulky 3,5-dimethylphenyl groups of the ligand.[1][2]

Cu_Catalyzed_Cycloaddition cluster_catalyst Catalyst Activation cluster_cycle Catalytic Cycle Cu(OTf)2 Cu(OTf)2 Active_Catalyst [Cu(II)-(R)-DM-Segphos]²⁺ Cu(OTf)2->Active_Catalyst R-DM-Segphos R-DM-Segphos R-DM-Segphos->Active_Catalyst Substrate_Coordination Coordination of Azomethine Ylide and Dipolarophile Cycloaddition [3+2] Cycloaddition Substrate_Coordination->Cycloaddition exo approach Product_Release Product Release Cycloaddition->Product_Release Product Product Product_Release->Product Azomethine_Ylide Azomethine_Ylide Azomethine_Ylide->Substrate_Coordination Dipolarophile Dipolarophile Dipolarophile->Substrate_Coordination

Proposed pathway for Cu-catalyzed cycloaddition.

Rhodium-Catalyzed Asymmetric Hydrogenation

This compound and its analogues are highly effective ligands for Rhodium-catalyzed asymmetric hydrogenation of various prochiral substrates, including ketones and olefins. The electron-rich nature of the ligand often leads to higher catalytic activity.

While specific data for this compound is not always isolated, the performance of the closely related (S)-DTBM-SEGPHOS in the asymmetric hydrogenation of simple alkenes showcases the potential of this ligand family.

Quantitative Data for a Related Ligand: Asymmetric Hydrogenation of (E)-1,2-diphenylpropene

LigandSolventTemp (°C)Pressure (bar H₂)Time (h)Conversion (%)ee (%)
(S)-DTBM-SEGPHOSToluene803020>9998

Experimental Protocol: General Procedure for Rhodium-Catalyzed Asymmetric Hydrogenation [3]

In a glovebox, a glass-lined autoclave is charged with the Rhodium precursor (e.g., [Rh(COD)₂]BF₄), the this compound ligand, and the substrate. The vessel is sealed, removed from the glovebox, and purged with hydrogen gas. The reaction is then pressurized with hydrogen to the desired pressure and stirred at the specified temperature for the required duration. Upon completion, the pressure is released, and the solvent is removed under reduced pressure. The conversion and enantiomeric excess are determined by appropriate analytical methods such as NMR spectroscopy and chiral HPLC or GC.

Generalized Catalytic Cycle for Asymmetric Hydrogenation

The generally accepted mechanism for Rh-catalyzed asymmetric hydrogenation involves the formation of a dihydrido-rhodium complex, which then coordinates to the substrate. Migratory insertion of the olefin into the Rh-H bond, followed by reductive elimination, yields the hydrogenated product and regenerates the active catalyst. The chirality of the ligand dictates the preferred coordination geometry of the substrate, leading to the enantioselective formation of one enantiomer.

Rh_Catalyzed_Hydrogenation Rh_precatalyst [Rh(L)]⁺ Rh_H2 [Rh(H)₂(L)]⁺ Rh_precatalyst->Rh_H2 Oxidative Addition Rh_substrate [Rh(H)₂(L)(S)]⁺ Rh_H2->Rh_substrate Substrate Coordination Rh_alkyl [Rh(H)(Alkyl)(L)]⁺ Rh_substrate->Rh_alkyl Migratory Insertion Rh_alkyl->Rh_precatalyst Reductive Elimination Product Product Rh_alkyl->Product H2 H2 H2->Rh_H2 Substrate Substrate Substrate->Rh_substrate

Generalized catalytic cycle for hydrogenation.

Iridium and Palladium-Catalyzed Transformations

The catalytic utility of the DM-Segphos ligand family extends to other precious metals like Iridium and Palladium, enabling a range of enantioselective transformations.

Iridium-Catalyzed Reactions

Iridium complexes of Segphos derivatives have been employed in asymmetric hydrogenations and hydroaminations. For instance, the cationic iridium complex of (S)-DTBM-segphos is effective in the enantioselective addition of imides to alkenes.

Quantitative Data for a Related Ligand: Ir-catalyzed Asymmetric Addition of Phthalimide to Styrene

LigandYield (%)ee (%)
(S)-DTBM-segphos8593
Palladium-Catalyzed Reactions

While less common, this compound and its derivatives show promise in Palladium-catalyzed reactions. For example, Pd((R)-DTBM-SEGphos)Cl₂ has been identified as an effective pre-catalyst for the kinetic resolution of tertiary propargylic alcohols. This suggests the potential of this compound in various Pd-catalyzed cross-coupling and allylic substitution reactions.

Generalized Workflow for Catalyst Screening

The identification of the optimal ligand and reaction conditions is a critical step in developing a new catalytic transformation. A typical workflow involves screening a library of ligands and varying reaction parameters such as solvent, temperature, and catalyst loading.

Catalyst_Screening_Workflow Start Define Reaction Ligand_Screening Screen Ligand Library (e.g., DM-Segphos, BINAP, etc.) Start->Ligand_Screening Parameter_Optimization Optimize Parameters (Solvent, Temp, etc.) Ligand_Screening->Parameter_Optimization Identify hit ligand(s) Substrate_Scope Evaluate Substrate Scope Parameter_Optimization->Substrate_Scope Optimized conditions End Optimized Protocol Substrate_Scope->End

A typical workflow for catalyst development.

Catalyst Preparation

The active catalyst is typically generated in situ from a metal precursor and the this compound ligand, or a pre-formed complex can be synthesized.

Experimental Protocol: General Procedure for In Situ Catalyst Generation

In an inert atmosphere glovebox, a suitable reaction vessel is charged with the metal precursor (e.g., [Rh(COD)Cl]₂, Pd₂(dba)₃, Cu(OTf)₂) and the this compound ligand in the desired stoichiometric ratio (often a slight excess of the ligand is used). The mixture is dissolved in an appropriate anhydrous solvent and stirred for a period (e.g., 15-30 minutes) to allow for complex formation before the addition of the reactants.

Experimental Protocol: Synthesis of a Pre-formed Ni-Complex with a Related Ligand

An oven-dried round-bottomed flask is charged with (R)-DTBM-SEGPHOS (1.0 equiv) and NiCl₂ (1.0 equiv) in acetonitrile. The mixture is heated at reflux for 16 hours under a nitrogen atmosphere. After cooling, the solvent is removed, and the resulting solid is purified to yield the [(R)-DTBM-SEGPHOS]NiCl₂ complex.

Conclusion

This compound has established itself as a versatile and highly effective chiral ligand in asymmetric catalysis. Its application in copper, rhodium, iridium, and palladium-catalyzed reactions highlights its broad utility in the synthesis of chiral molecules. The data and protocols presented in this guide underscore its potential for researchers and professionals in drug development and fine chemical synthesis. Further exploration of its catalytic capabilities with different metals and in novel transformations is an active area of research that promises to yield new and powerful synthetic methodologies.

References

A Technical Guide to Preliminary Studies of (R)-DM-Segphos Complexes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary studies involving (R)-DM-Segphos complexes, a class of highly efficient catalysts in asymmetric synthesis. This compound, a derivative of the privileged SEGPHOS® ligand, is noted for its ability to impart high enantioselectivity in a variety of metal-catalyzed reactions. This document details the synthesis of the ligand and its metal complexes, presents available quantitative data from key experiments, outlines detailed experimental methodologies, and visualizes the core concepts and workflows.

The this compound Ligand

This compound, or (R)-(+)-5,5′-Bis[di(3,5-xylyl)phosphino]-4,4′-bi-1,3-benzodioxole, is a chiral diphosphine ligand developed by Takasago International Corporation.[1][2] It evolved from the SEGPHOS® ligand, featuring 3,5-dimethylphenyl (xylyl) groups on the phosphorus atoms, which enhances its electronic and steric properties.[1] This modification often leads to improved catalytic activity and enantioselectivity compared to its predecessors like BINAP.[3] The ligand's C₂-symmetric biaryl backbone creates a well-defined chiral environment around a coordinated metal center, which is fundamental to its effectiveness in asymmetric catalysis.

Ligand Synthesis Workflow

The synthesis of this compound is a precise, multi-step process designed to produce a ligand of high purity and enantiomeric excess. The general workflow begins with the construction of the chiral biaryl core, followed by phosphination to introduce the di(3,5-xylyl)phosphino groups.

G start Commercially Available Precursors step1 Multistep Synthesis of Chiral Biaryl Backbone (4,4'-bi-1,3-benzodioxole) start->step1 step2 Phosphination with Di(3,5-xylyl)phosphine Oxide or equivalent step1->step2 step3 Reduction of Phosphine Oxides step2->step3 end This compound Ligand step3->end

Workflow for the synthesis of the this compound ligand.

Synthesis and Properties of Metal-(R)-DM-Segphos Complexes

This compound serves as a ligand for various transition metals, including Ruthenium, Rhodium, Copper, and Platinum.[4] The resulting complexes are often the active catalysts in asymmetric transformations.

General Synthesis of Metal Complexes

The preparation of these complexes typically involves the reaction of the this compound ligand with a suitable metal precursor in an appropriate solvent. The specific precursor and conditions dictate the final structure of the complex. For instance, Ruthenium-(R)-DM-Segphos complexes are commonly synthesized from a ruthenium diacetate precursor.[4]

G ligand This compound Ligand ligand->sub_assembly precursor Transition Metal Precursor (e.g., Ru, Rh, Cu salt) precursor->sub_assembly process Reaction in Inert Solvent (e.g., Toluene, CH2Cl2) under Inert Atmosphere (N2 or Ar) product Metal-(R)-DM-Segphos Complex process->product sub_assembly->process G A This compound Ligand (C₂-Symmetric Chirality) B Formation of a Defined Chiral Pocket around the Metal Center A->B C Enantioselective Binding of Prochiral Substrate B->C D Face-Selective Chemical Transformation (e.g., Hydride Transfer) C->D E Formation of Enantioenriched Product D->E G A Active Ru-H Catalyst B Coordination of Ketone Substrate A->B + Ketone C Hydride Transfer to Carbonyl Carbon (Enantiodetermining Step) B->C D Formation of Ruthenium Alkoxide Intermediate C->D E Product Release & Catalyst Regeneration (via H₂ activation) D->E + H₂ - Chiral Alcohol E->A

References

An In-depth Technical Guide to (R)-DM-Segphos: Coordination Chemistry and Complexes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-DM-Segphos is a chiral phosphine ligand renowned for its efficacy in asymmetric catalysis. As a member of the Segphos family of ligands, it possesses a unique atropisomeric biaryl backbone that imparts a rigid and well-defined chiral environment around a metal center. This structural feature is crucial for achieving high levels of enantioselectivity in a variety of chemical transformations. This guide provides a comprehensive overview of the coordination chemistry of this compound, focusing on its complexes and their applications, particularly in asymmetric hydrogenation.

The this compound ligand is characterized by its 4,4′-bi-1,3-benzodioxole backbone, which creates a chiral scaffold. The phosphorus atoms are substituted with 3,5-dimethylphenyl (xylyl) groups, which enhance the electron-donating properties of the ligand compared to the parent Segphos. This modification of the electronic properties of the ligand can have a significant impact on the catalytic activity and selectivity of its metal complexes.

Coordination Chemistry of this compound

This compound is a versatile ligand that can coordinate with a range of transition metals, including ruthenium, rhodium, palladium, nickel, and copper. The resulting metal complexes have demonstrated remarkable catalytic activity in various asymmetric reactions.

Ruthenium Complexes

Ruthenium complexes of this compound are particularly well-known for their exceptional performance as catalysts in asymmetric hydrogenation reactions. A common and widely used precursor for the synthesis of these complexes is a ruthenium diacetate compound. The resulting diacetato[(R)-(+)-5,5′-bis[di(3,5-xylyl)phosphino]-4,4′-bi-1,3-benzodioxole]ruthenium(II), often abbreviated as Ru(OAc)₂(this compound), is a highly effective catalyst for the asymmetric hydrogenation of various substrates, including β-keto amides.

Experimental Protocol: Synthesis of Diacetato[(R)-(+)-5,5′-bis[di(3,5-xylyl)phosphino]-4,4′-bi-1,3-benzodioxole]ruthenium(II)

A detailed experimental protocol for the synthesis of this complex is crucial for its application in research and development. The following is a representative procedure:

  • Materials: this compound, [Ru(cod)Cl₂]n (cod = 1,5-cyclooctadiene), sodium acetate, toluene, ethanol, degassed solvents.

  • Procedure:

    • In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), this compound and [Ru(cod)Cl₂]n are dissolved in degassed toluene.

    • The mixture is heated to reflux for a specified period, typically several hours, to form the dichloro-ruthenium complex.

    • After cooling to room temperature, sodium acetate is added, and the mixture is refluxed in a mixture of toluene and ethanol.

    • The progress of the reaction is monitored by an appropriate analytical technique, such as ³¹P NMR spectroscopy.

    • Upon completion, the solvent is removed under reduced pressure.

    • The resulting solid is purified by recrystallization from a suitable solvent system (e.g., dichloromethane/hexane) to yield the desired diacetate complex as a stable solid.

  • Characterization: The final product should be characterized by standard analytical methods, including ¹H NMR, ¹³C NMR, ³¹P NMR, and mass spectrometry to confirm its identity and purity.

Quantitative Data:

The structural and spectroscopic properties of Ru(OAc)₂(this compound) are key to understanding its reactivity.

Parameter Value
Molecular Formula C₅₀H₅₀O₈P₂Ru
Molecular Weight 941.94 g/mol
Appearance Yellow to brownish-red to dark green solid.[1]
³¹P NMR (CDCl₃) Data not available in the search results.
IR (KBr, cm⁻¹) Data not available in the search results.
Selected Bond Lengths (Å) Data not available in the search results.
Selected Bond Angles (°) Data not available in the search results.

Note: Specific spectroscopic and X-ray crystallographic data for this complex were not available in the provided search results. Researchers should refer to dedicated chemical databases or publications for this information.

Other Metal Complexes

This compound also forms complexes with other transition metals, which are effective catalysts in a range of enantioselective transformations.

  • Rhodium-DM-Segphos Complexes: These are utilized in asymmetric hydrogenations and cycloaddition reactions. The structure of the resulting complexes can vary depending on the rhodium precursor and the specific reaction conditions.

  • Copper-DM-Segphos Complexes: Copper(I) complexes of this compound and its derivatives are effective catalysts that are often prepared in situ for use in various enantioselective transformations.

  • Palladium-DM-Segphos Complexes: These have proven to be powerful catalysts for enantioselective cross-coupling and desymmetrization reactions.

  • Nickel-DM-Segphos Complexes: Nickel(II) complexes bearing Segphos-type ligands are effective for enantioselective carbon-carbon bond-forming reactions.

Catalytic Applications

The primary application of this compound complexes is in asymmetric catalysis, where they facilitate the synthesis of chiral molecules with high enantiomeric excess (ee).

Asymmetric Hydrogenation of β-Keto Amides

A significant application of Ru(OAc)₂(this compound) is the asymmetric hydrogenation of β-keto amides to produce chiral β-hydroxy amides, which are valuable building blocks in organic synthesis. This catalytic system has been reported to achieve high yields and enantioselectivities. For instance, in specific applications, this catalytic system has achieved yields of up to 85% with an enantiomeric excess of 92%.[1]

Catalytic Performance in Asymmetric Hydrogenation of a β-Keto Amide

SubstrateCatalystYield (%)ee (%)
β-Keto Amide(R)-Rutheniumdiacetate-(DM-SEGPHOS)up to 8592

Data sourced from research published by Sigma-Aldrich.[1]

Catalytic Cycle for Asymmetric Hydrogenation of a β-Keto Amide with Ru-(R)-DM-Segphos

The mechanism of asymmetric hydrogenation catalyzed by Ru-(R)-DM-Segphos complexes is believed to proceed through a series of well-defined steps. While the specifics can vary depending on the substrate and reaction conditions, a general catalytic cycle can be proposed.

Catalytic_Cycle cluster_main Catalytic Cycle Precatalyst Precatalyst Active_Catalyst Active_Catalyst Precatalyst->Active_Catalyst + H2 - 2 AcOH Substrate_Complex Substrate_Complex Active_Catalyst->Substrate_Complex + Substrate Hydride_Complex Hydride_Complex Substrate_Complex->Hydride_Complex Hydride Transfer (Enantio-determining step) Product_Complex Product_Complex Hydride_Complex->Product_Complex Hydrogenolysis Product_Complex->Active_Catalyst - Product

Caption: Proposed catalytic cycle for the Ru-(R)-DM-Segphos catalyzed asymmetric hydrogenation of a β-keto amide.

Workflow for Catalyst Synthesis and Application

The overall process from ligand to final chiral product involves several key stages, from the synthesis of the catalyst to its application in an asymmetric reaction and subsequent product analysis.

Experimental_Workflow cluster_synthesis Catalyst Synthesis cluster_catalysis Asymmetric Hydrogenation cluster_analysis Analysis Ligand This compound Reaction Complexation Reaction Ligand->Reaction Precursor Ru Precursor (e.g., Ru(OAc)2) Precursor->Reaction Catalyst Ru-(R)-DM-Segphos Complex Reaction->Catalyst Catalytic_Reaction Catalytic Hydrogenation Catalyst->Catalytic_Reaction Substrate Prochiral Substrate (e.g., β-Keto Amide) Substrate->Catalytic_Reaction H2 H2 (gas) H2->Catalytic_Reaction Product Chiral Product (e.g., β-Hydroxy Amide) Catalytic_Reaction->Product Purification Product Purification (e.g., Chromatography) Product->Purification Analysis Enantiomeric Excess (ee) Determination (e.g., Chiral HPLC) Purification->Analysis

References

understanding the mechanism of (R)-DM-Segphos catalysis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Catalytic Mechanism of (R)-DM-Segphos

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, a member of the Segphos family of chiral diphosphine ligands, is a cornerstone in the field of asymmetric catalysis. Its unique structural and electronic properties have established it as a highly effective ligand for a multitude of transition-metal-catalyzed reactions, enabling the synthesis of chiral molecules with exceptional levels of enantioselectivity. This technical guide delves into the core mechanisms of this compound catalysis, presenting key quantitative data, detailed experimental protocols, and visual representations of the catalytic cycles and workflows.

The defining characteristic of this compound and its derivatives, such as (R)-DTBM-Segphos, is their C₂-symmetric biaryl phosphine structure built upon an atropisomeric 4,4′-bi-1,3-benzodioxole backbone.[1] This rigid scaffold, combined with bulky and electron-rich di(3,5-xylyl)phosphino groups, creates a well-defined and sterically hindered chiral pocket around the coordinated metal center.[1][2] This environment is crucial for differentiating between the two enantiomeric transition states of a reaction, leading to high enantioselectivity.[1] The ligand's narrow dihedral angle and electron-rich nature are key to tuning the catalyst's properties for a wide array of transformations.[1]

Core Catalytic Concepts: The Chiral Environment

The efficacy of this compound in asymmetric catalysis stems from its ability to create a precisely controlled three-dimensional space around the metal catalyst. This chiral environment dictates the trajectory of substrate approach and binding, ultimately lowering the activation energy for the formation of one enantiomer over the other.

Key Structural Features and Their Mechanistic Implications:

  • Rigid Biaxial Backbone: The atropisomeric bi-benzodioxole core provides a rigid and predictable conformation, which is essential for effective chirality transfer.[1]

  • Bulky Substituents: The di(3,5-xylyl) groups (or di-tert-butylmethylphenyl in DTBM-Segphos) provide significant steric hindrance. This bulkiness not only influences the enantioselectivity by controlling substrate orientation but also enhances the stability and catalytic activity of the complex.[2]

  • Electron-Rich Phosphines: The phosphine groups are electron-donating, which can influence the electronic properties of the metal center and its reactivity in key steps of the catalytic cycle, such as oxidative addition and reductive elimination.

The interplay of these steric and electronic factors allows for a high degree of control over regio-, diastereo-, and enantioselectivity in various reactions.[1]

Visualization of the Ligand and General Workflow

The following diagrams illustrate the structure of the this compound ligand and a typical experimental workflow for its application in asymmetric catalysis.

G Structure of this compound Ligand cluster_ligand cluster_key Key Features img key Atropisomeric Biaryl Backbone C₂ Symmetry Bulky Di(3,5-xylyl)phosphino Groups Electron-Rich Phosphorus Atoms G prep 1. Catalyst Preparation (In situ or Pre-formed Complex) react 2. Reaction Setup (Substrate, Solvent, Catalyst) prep->react [Metal Precursor + Ligand] run 3. Asymmetric Reaction (Controlled Temp., Pressure, Time) react->run workup 4. Reaction Workup (Quenching, Extraction) run->workup purify 5. Purification (e.g., Column Chromatography) workup->purify analyze 6. Analysis (Yield, Enantiomeric Excess) purify->analyze Chiral HPLC/GC G Proposed Catalytic Cycle for Ru-Catalyzed Ketone Hydrogenation Ru_cat [Ru-(this compound)] Pre-catalyst Ru_H Active Ru-H Species Ru_cat->Ru_H H₂ Coord Substrate Coordination (Ketone) Ru_H->Coord Ketone (Substrate) TS Diastereomeric Transition State Coord->TS Favored Approach Hydride Hydride Transfer TS->Hydride Product Product Release (Chiral Alcohol) Hydride->Product Product->Ru_H Regeneration G Proposed Cycle for Ir-Catalyzed Asymmetric Cyclization Ir1 Ir(I) Catalyst [Ir-L*] OA Oxidative Addition of RCOOH Ir1->OA Alkenoic Acid Ir3_H Ir(III)-H Intermediate [H-Ir(III)(OCOR)-L*] OA->Ir3_H Insert Exo-Alkene Insertion into Ir-H bond Ir3_H->Insert Alkyl_Ir3 Alkyl-Ir(III) Intermediate Insert->Alkyl_Ir3 RE Reductive Elimination Alkyl_Ir3->RE RE->Ir1 Product (Lactone)

References

(R)-DM-Segphos: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: November 2025

(R)-(+)-5,5′-Bis[di(3,5-xylyl)phosphino]-4,4′-bi-1,3-benzodioxole , commonly known as (R)-DM-Segphos , is a chiral biaryl phosphine ligand pivotal in asymmetric catalysis. Its efficacy in inducing high enantioselectivity in various chemical transformations is well-documented. However, for researchers, scientists, and drug development professionals, a thorough understanding of its physical and chemical properties, specifically its solubility and stability, is crucial for optimizing reaction conditions, ensuring reproducibility, and developing robust synthetic protocols. This technical guide provides an in-depth overview of the solubility and stability of this compound, including detailed experimental protocols and visual workflows.

Solubility Profile

This compound is a white to off-white powder with a high melting point of 256-261 °C, which suggests that it possesses relatively low solubility in many common organic solvents. While precise quantitative solubility data is not extensively available in public literature, a qualitative assessment can be made based on its structural characteristics and the general behavior of similar bulky phosphine ligands. The presence of a large, rigid biaryl backbone and multiple aromatic xylyl groups contributes to its solid-state stability and influences its interaction with various solvents.

Table 1: Qualitative Solubility of this compound in Common Organic Solvents

SolventPolarityExpected SolubilityRationale
Non-Polar Aromatic
TolueneNon-PolarSoluble"Like dissolves like" principle; the aromatic nature of toluene interacts favorably with the xylyl and biaryl groups of the ligand.
BenzeneNon-PolarSolubleSimilar to toluene, favorable aromatic interactions are expected.
Chlorinated Solvents
Dichloromethane (DCM)Polar AproticSolubleOften used as a solvent for reactions involving phosphine ligands and their metal complexes.[1]
ChloroformPolar AproticSolubleA common solvent for NMR analysis of phosphine ligands, indicating good solubility.[2]
Ethers
Tetrahydrofuran (THF)Polar AproticModerately SolubleCan dissolve many organometallic compounds, but the large size of this compound may limit high solubility.
Diethyl EtherNon-PolarSparingly SolubleGenerally a weaker solvent for large, complex molecules compared to THF.
Polar Aprotic Solvents
AcetonitrilePolar AproticSparingly SolubleWhile polar, its interactions with the non-polar bulk of the ligand may be limited.
Dimethylformamide (DMF)Polar AproticSparingly SolubleSimilar to acetonitrile, may not be an optimal solvent.
Polar Protic Solvents
MethanolPolar ProticInsolubleThe polar, protic nature of methanol is incompatible with the large, non-polar structure of the ligand.
EthanolPolar ProticInsolubleSimilar to methanol, unfavorable interactions are expected.
WaterPolar ProticInsolubleHighly unfavorable interaction between the hydrophobic ligand and water.
Alkanes
HexaneNon-PolarInsolubleWhile non-polar, the weak van der Waals forces of hexane are insufficient to overcome the crystal lattice energy of the solid ligand.
PentaneNon-PolarInsolubleSimilar to hexane.

Stability of this compound

The stability of this compound is a critical consideration for its storage, handling, and application in catalysis. The primary degradation pathways for phosphine ligands are oxidation and, to a lesser extent, thermal decomposition.

Oxidative Stability

Like most phosphines, this compound is susceptible to oxidation, particularly in the presence of air or other oxidizing agents. The phosphorus(III) center can be readily oxidized to a phosphorus(V) phosphine oxide. This oxidation is often irreversible and results in a ligand that is no longer capable of coordinating to a metal center, thereby deactivating the catalyst. The bulky 3,5-xylyl groups on the phosphorus atoms provide some steric hindrance, which can slow down the rate of oxidation compared to less hindered phosphines. However, prolonged exposure to air, especially in solution, will lead to degradation.

Thermal Stability

Table 2: Stability of this compound Under Various Conditions

ConditionStabilityNotes and Mitigation Strategies
Storage (Solid) GoodStore under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container to prevent oxidation. Refrigeration is recommended for long-term storage.
In Solution (Inert Atmosphere) GoodSolutions should be prepared and handled under an inert atmosphere using degassed solvents to minimize oxidation.
In Solution (Air Exposure) PoorProne to oxidation to the corresponding phosphine oxide. Minimize exposure to air.
Elevated Temperature (Inert Atmosphere) GoodGenerally stable at typical catalytic reaction temperatures.
Acidic/Basic Conditions Generally GoodPhosphine ligands are typically stable to a wide range of pH conditions, but strong acids or bases may affect the overall catalytic system.

Experimental Protocols

The following are detailed methodologies for determining the solubility and stability of this compound.

Protocol 1: Determination of Qualitative Solubility

This protocol provides a straightforward method for assessing the qualitative solubility of this compound in various solvents.

Materials:

  • This compound

  • A selection of anhydrous solvents (e.g., toluene, DCM, THF, methanol, hexane)

  • Small vials or test tubes with caps

  • Spatula

  • Vortex mixer

Procedure:

  • Add approximately 2-3 mg of this compound to a clean, dry vial.

  • Add 1 mL of the chosen solvent to the vial.

  • Cap the vial and vortex the mixture vigorously for 1-2 minutes.

  • Visually inspect the solution for any undissolved solid.

  • If the solid has dissolved completely, the compound is classified as "soluble."

  • If the solid remains largely undissolved, the compound is classified as "insoluble."

  • If a significant portion, but not all, of the solid has dissolved, it can be classified as "sparingly soluble" or "moderately soluble."

  • Repeat the procedure for each solvent to be tested.

Protocol 2: Quantitative Solubility Determination (Shake-Flask Method)

This method provides a more accurate, quantitative measure of solubility.

Materials:

  • This compound

  • Anhydrous solvent of interest

  • Scintillation vials with Teflon-lined caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Syringe filters (0.2 μm, PTFE)

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for quantification

Procedure:

  • Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest to create a calibration curve.

  • Add an excess amount of this compound to a vial containing a known volume of the solvent (e.g., 20 mg in 5 mL).

  • Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25 °C).

  • Agitate the mixture for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Allow the vial to stand undisturbed for the solid to settle.

  • Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.2 μm syringe filter into a clean vial.

  • Dilute the filtered solution with a known volume of the solvent to bring the concentration within the range of the calibration curve.

  • Analyze the diluted solution by HPLC or GC to determine the concentration of this compound.

  • Calculate the original concentration in the saturated solution, which represents the solubility.

Protocol 3: Monitoring Oxidative Stability by ³¹P NMR Spectroscopy

³¹P NMR is a powerful technique for directly observing the oxidation of phosphine ligands.[3][4][5]

Materials:

  • This compound

  • Deuterated solvent (e.g., CDCl₃ or C₆D₆)

  • NMR tube with a sealable cap (e.g., J. Young tube)

  • NMR spectrometer

Procedure:

  • In a glovebox or under an inert atmosphere, prepare a solution of this compound of known concentration in the deuterated solvent (e.g., 10 mg/mL).

  • Transfer the solution to an NMR tube and seal it.

  • Acquire an initial ³¹P NMR spectrum. The signal for this compound should be a sharp singlet at a characteristic chemical shift.

  • To test stability in air, unseal the NMR tube and allow it to stand open to the atmosphere for a defined period. Alternatively, bubble a slow stream of air through the solution for a set time.

  • Acquire subsequent ³¹P NMR spectra at regular intervals (e.g., every hour).

  • Monitor the appearance of a new peak corresponding to the phosphine oxide, which will typically appear at a downfield chemical shift compared to the phosphine.

  • The relative integration of the phosphine and phosphine oxide signals can be used to quantify the extent of oxidation over time.

Visualizations

The following diagrams illustrate the experimental workflows and a key degradation pathway.

solubility_workflow cluster_qualitative Qualitative Solubility cluster_quantitative Quantitative Solubility (Shake-Flask) q1 Add this compound to vial q2 Add solvent q1->q2 q3 Vortex for 1-2 min q2->q3 q4 Visually inspect q3->q4 q5 Completely dissolved? q4->q5 q6 Soluble q5->q6 Yes q7 Insoluble/Sparingly Soluble q5->q7 No qn1 Add excess this compound to solvent qn2 Equilibrate on shaker (24-48h) qn1->qn2 qn3 Filter supernatant qn2->qn3 qn4 Dilute sample qn3->qn4 qn5 Analyze by HPLC/GC qn4->qn5 qn6 Calculate solubility qn5->qn6

Fig. 1: Experimental workflows for solubility determination.

stability_workflow cluster_stability Oxidative Stability Monitoring by ³¹P NMR s1 Prepare solution of this compound in deuterated solvent under inert atmosphere s2 Acquire initial ³¹P NMR spectrum (t=0) s1->s2 s3 Expose solution to air s2->s3 s4 Acquire ³¹P NMR spectra at intervals s3->s4 s5 New peak observed? s4->s5 s6 Integrate phosphine and phosphine oxide signals s5->s6 Yes s8 No degradation observed s5->s8 No s7 Quantify degradation over time s6->s7

Fig. 2: Workflow for monitoring oxidative stability.

oxidation_pathway phosphine This compound (Phosphine, P(III)) oxide This compound Oxide (Phosphine Oxide, P(V)) phosphine->oxide Oxidation oxidant [O] (e.g., Air, H₂O₂)

Fig. 3: General oxidation pathway of this compound.

References

Methodological & Application

Application Notes and Protocols for Asymmetric Hydrogenation using (R)-DM-Segphos

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of the chiral ligand (R)-DM-Segphos in asymmetric hydrogenation reactions. This compound and its derivatives are highly effective in a variety of metal-catalyzed hydrogenations, delivering products with high enantioselectivity. These protocols are intended to serve as a guide for laboratory-scale synthesis.

Introduction to this compound

This compound is a member of the Segphos family of atropisomeric biphenyl diphosphine ligands. Its structure features a 3,5-dimethylphenyl substitution on the phosphorus atoms, which imparts specific steric and electronic properties that are crucial for achieving high enantioselectivity in asymmetric catalysis. It is particularly effective in the ruthenium-catalyzed hydrogenation of ketones and the iridium-catalyzed hydrogenation of olefins. The related ligand, (R)-DTBM-Segphos, with its bulky 3,5-di-tert-butyl-4-methoxyphenyl groups, exhibits enhanced steric hindrance and is often used for more challenging substrates.[1][2]

Applications in Asymmetric Hydrogenation

This compound and its analogues are versatile ligands for the asymmetric hydrogenation of a range of prochiral substrates. Key applications include:

  • Asymmetric Hydrogenation of Ketones: Ruthenium complexes of Segphos ligands are highly efficient for the hydrogenation of α-, β-, and γ-functionalized ketones, often providing higher catalytic activity and enantioselectivity compared to BINAP-based catalysts.[3][4]

  • Asymmetric Reductive Amination: DM-Segphos demonstrates excellent performance in the reductive amination of β-keto esters to produce chiral β-amino acids.[3][4]

  • Asymmetric Hydrogenation of Olefins: Iridium complexes bearing this compound derivatives can effectively catalyze the hydrogenation of various olefins.

  • Asymmetric Hydrogenation of Aromatic Compounds: Iridium catalysts with Segphos ligands have been successfully employed in the asymmetric hydrogenation of substituted pyridinium salts to afford chiral piperidine derivatives.[5]

Experimental Protocols

The following are generalized protocols for the asymmetric hydrogenation of a ketone and an olefin using a pre-catalyst or an in-situ generated catalyst with this compound.

Protocol for Asymmetric Hydrogenation of a Prochiral Ketone

This protocol describes a typical procedure for the ruthenium-catalyzed asymmetric hydrogenation of an acetophenone derivative.

Materials:

  • [RuCl(p-cymene){this compound}]Cl or a suitable ruthenium precursor and this compound ligand

  • Prochiral ketone (e.g., 1-(4-bromophenyl)ethan-1-one)

  • Methanol (anhydrous)

  • Substrate

  • Pressurized hydrogenation vessel (autoclave)

  • Hydrogen gas (high purity)

Procedure:

  • Catalyst Preparation (In-situ): In a glovebox, to a Schlenk flask, add the ruthenium precursor (e.g., [Ru(cod)Cl₂]n) and this compound (typically in a 1:1.1 Ru:ligand molar ratio). Add anhydrous, degassed methanol and stir the mixture at room temperature for 30-60 minutes to allow for complex formation.

  • Reaction Setup: In a separate vial, dissolve the prochiral ketone in anhydrous, degassed methanol.

  • Hydrogenation: Transfer the ketone solution to the autoclave. Using a syringe, transfer the prepared catalyst solution to the autoclave. Seal the autoclave.

  • Reaction Execution: Purge the autoclave with hydrogen gas (3-5 cycles). Pressurize the vessel to the desired hydrogen pressure (e.g., 10-50 bar) and heat to the desired temperature (e.g., 50-80 °C).

  • Monitoring: Stir the reaction mixture vigorously. The reaction progress can be monitored by taking aliquots (after safely depressurizing and purging with inert gas) and analyzing them by GC or HPLC.

  • Work-up: Once the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas. Purge the vessel with an inert gas.

  • Purification: Concentrate the reaction mixture under reduced pressure. The residue can be purified by column chromatography on silica gel to isolate the chiral alcohol.

  • Analysis: Determine the enantiomeric excess (ee%) of the product by chiral HPLC or GC analysis.

Workflow for Asymmetric Ketone Hydrogenation

G cluster_prep Catalyst & Substrate Preparation cluster_reaction Hydrogenation Reaction cluster_analysis Work-up & Analysis prep_cat Prepare Ru-(R)-DM-Segphos catalyst in anhydrous solvent autoclave Charge autoclave with substrate and catalyst prep_cat->autoclave prep_sub Dissolve ketone substrate in anhydrous solvent prep_sub->autoclave purge Purge with H₂ autoclave->purge pressurize Pressurize with H₂ and heat purge->pressurize react Stir at set temperature and pressure pressurize->react workup Cool, depressurize, and concentrate react->workup purify Purify by column chromatography workup->purify analyze Analyze ee% by chiral HPLC/GC purify->analyze

Caption: Workflow for a typical asymmetric hydrogenation of a ketone.

Quantitative Data Summary

The following tables summarize representative data for asymmetric hydrogenations utilizing Segphos-type ligands.

Table 1: Asymmetric Hydrogenation of Ketones with Ru/Segphos Catalysts

SubstrateLigandCatalyst Loading (mol%)H₂ Pressure (psi)Temperature (°C)Solventee (%)Yield (%)
Aryl Methyl Ketone(R)-DTBM-Segphos1200110Methanol>93High
β-KetoesterThis compound0.1 - 1150 - 100025 - 80Methanol>98>95
α-Ketoester(R)-Segphos0.1 - 1150 - 100025 - 80Methanol>97>95

Table 2: Asymmetric Hydrogenation of Olefins and Imines with Ir/Segphos Catalysts

Substrate TypeLigandCatalyst Loading (mol%)H₂ Pressure (bar)Temperature (°C)Solventee (%)
Trisubstituted OlefinN,P-ligated Ir1.050Room Temp.DCM>99
3-Phthalimido-2-aryl pyridinium salt(R)-SegphosNot specifiedNot specifiedNot specifiedNot specified92

Logical Relationship of Reaction Components

The following diagram illustrates the relationship between the key components in an asymmetric hydrogenation reaction.

G catalyst [M]-[this compound] product Chiral Product catalyst->product catalyzes substrate Prochiral Substrate (Ketone/Olefin) substrate->product is converted to h2 Hydrogen (H₂) h2->product is added to substrate solvent Solvent solvent->catalyst solvent->substrate conditions Pressure & Temperature conditions->product influences rate & selectivity

Caption: Key components and their roles in asymmetric hydrogenation.

Troubleshooting and Optimization

  • Low Enantioselectivity:

    • Ligand Choice: The steric and electronic properties of the ligand are critical. For some substrates, a more sterically demanding ligand like (R)-DTBM-Segphos may be required.

    • Solvent: The polarity and coordinating ability of the solvent can influence the catalyst's conformation and, thus, the enantioselectivity.

    • Temperature: Lowering the reaction temperature can sometimes improve enantioselectivity, although it may decrease the reaction rate.

  • Low Conversion:

    • Catalyst Loading: Increasing the catalyst loading can improve conversion, but it also increases costs.

    • Hydrogen Pressure: Higher hydrogen pressure generally leads to a faster reaction rate.

    • Temperature: Increasing the temperature can accelerate the reaction, but it may negatively impact enantioselectivity.

    • Catalyst Deactivation: Ensure all reagents and solvents are anhydrous and degassed, as oxygen and water can deactivate the catalyst.

  • Substrate Scope:

    • The optimal reaction conditions can be highly substrate-dependent. A screening of ligands, solvents, temperatures, and pressures is often necessary to find the best conditions for a new substrate.

These notes and protocols are intended to be a starting point. For specific applications, further optimization of the reaction conditions will likely be necessary to achieve the desired yield and enantioselectivity. Always refer to relevant literature for more detailed procedures for specific substrates.

References

Application Notes and Protocols for (R)-DM-Segphos Catalyzed Cycloaddition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of the chiral ligand (R)-DM-Segphos in asymmetric cycloaddition reactions. The primary focus is on the well-documented Copper(II)-catalyzed asymmetric 1,3-dipolar cycloaddition, a powerful method for the synthesis of chiral spiropyrrolidinyl-benzoisothiazoline derivatives.

Introduction

This compound is a bulky and electron-donating chiral phosphine ligand that has demonstrated exceptional efficiency and enantioselectivity in various asymmetric catalytic reactions.[1] Its rigid backbone and steric bulk are crucial for creating a well-defined chiral environment around the metal center, leading to high levels of stereocontrol in the formation of cyclic products.[1][2] This document will detail the experimental setup for a highly enantioselective Cu(II)/(R)-DM-Segphos catalytic system for the asymmetric 1,3-dipolar cycloaddition of azomethine ylides with benzoisothiazole-2,2-dioxide-3-ylidenes.[1]

Reaction Scheme & Mechanism

The Cu(II)/(R)-DM-Segphos catalyzed 1,3-dipolar cycloaddition proceeds via the formation of a chiral copper complex. This complex coordinates with the azomethine ylide, directing the subsequent cycloaddition to occur with high diastereo- and enantioselectivity. The proposed catalytic cycle involves the formation of a metal complex, deprotonation to form the active ylide, and subsequent stereoselective cycloaddition. The exo-selectivity is attributed to steric repulsion between the dipolarophile and the bulky 3,5-dimethylphenyl groups of the DM-Segphos ligand.[1]

Reaction_Mechanism Cu(OTf)2 Cu(OTf)2 Active_Catalyst Cu(R-DM-Segphos)2 Cu(OTf)2->Active_Catalyst R-DM-Segphos R-DM-Segphos R-DM-Segphos->Active_Catalyst Cycloaddition [3+2] Cycloaddition Active_Catalyst->Cycloaddition Imino_ester Imino ester Azomethine_ylide Azomethine ylide intermediate Imino_ester->Azomethine_ylide -H+ Base Base (e.g., DBU) Azomethine_ylide->Cycloaddition Dipolarophile Benzoisothiazole- 2,2-dioxide-3-ylidene Dipolarophile->Cycloaddition Product Spiropyrrolidinyl- benzoisothiazoline Cycloaddition->Product Product->Active_Catalyst Catalyst Regeneration

Caption: Proposed catalytic cycle for the Cu(II)/(R)-DM-Segphos catalyzed 1,3-dipolar cycloaddition.

Data Presentation: Optimization of Reaction Conditions

The efficiency of the cycloaddition is highly dependent on various reaction parameters. The following tables summarize the optimization of the catalytic system.

Table 1: Effect of Different Copper Salts and Ligands [1][3]

EntryLigandCopper SaltYield (%)dr (exo/endo)ee (%)
1L1 (PyBox)Cu(OTf)₂low>99/1moderate
2L5 (Ferrocene)Cu(OTf)₂good>99/1moderate
3L7 (P,P-bidentate)Cu(OTf)₂good>99/1low
4This compound Cu(OTf)₂ 95 >99/1 96
5This compoundCu(CH₃CN)₄ClO₄83>99/190
6This compoundCu(CH₃CN)₄BF₄89>99/192
7This compoundCu(OAc)₂92>99/194

Reaction conditions: dipolarophile (0.1 mmol), imino ester (0.12 mmol), ligand (0.0077 mmol), Lewis acid (0.007 mmol), DBU (0.12 mmol), CH₂Cl₂ (0.4 mL), -15 °C, 2 h.[3]

Table 2: Optimization of Reaction Parameters with Cu(OTf)₂/(R)-DM-Segphos [3]

EntrySolventBaseTemp (°C)Time (h)Yield (%)dr (exo/endo)ee (%)
1CH₂Cl₂ DBU -15295>99/196
2CH₂Cl₂Et₃N-152low>99/1good
3CH₂Cl₂DIPEA-152low>99/1good
4TolueneDBU-15285>99/190
5THFDBU-15278>99/185
6CH₂Cl₂DBU0296>99/192
7CH₂Cl₂DBU-25293>99/199
8CH₂Cl₂DBU-40285>99/195
9CH₂Cl₂DBU-25188>99/199
10CH₂Cl₂DBU-252 93 >99/1 99

Reaction conditions: dipolarophile (0.1 mmol), imino ester (0.12 mmol), this compound (0.0077 mmol), Cu(OTf)₂ (0.007 mmol), base (0.12 mmol), solvent (0.4 mL).[3]

Experimental Protocols

General Considerations
  • All reactions should be carried out under an inert atmosphere (e.g., Argon or Nitrogen) using standard Schlenk techniques.

  • Solvents should be dried and degassed prior to use.

  • Reagents should be of high purity.

Representative Experimental Protocol for the Asymmetric 1,3-Dipolar Cycloaddition

This protocol is based on the optimized conditions for the reaction between a benzoisothiazole-2,2-dioxide-3-ylidene derivative and an azomethine ylide.[3]

Materials:

  • This compound

  • Copper(II) trifluoromethanesulfonate (Cu(OTf)₂)

  • Dipolarophile (e.g., benzoisothiazole-2,2-dioxide-3-ylidene derivative) (0.1 mmol, 1.0 equiv)

  • Imino ester (0.12 mmol, 1.2 equiv)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.12 mmol, 1.2 equiv)

  • Dichloromethane (CH₂Cl₂), anhydrous (0.4 mL)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add Cu(OTf)₂ (0.007 mmol, 0.07 equiv) and this compound (0.0077 mmol, 0.077 equiv).

  • Add anhydrous dichloromethane (0.2 mL) and stir the mixture at room temperature for 30 minutes to form the catalyst complex.

  • In a separate vial, dissolve the dipolarophile (0.1 mmol) and the imino ester (0.12 mmol) in anhydrous dichloromethane (0.2 mL).

  • Cool the catalyst mixture to -25 °C.

  • Add the solution of the dipolarophile and imino ester to the catalyst mixture.

  • Add DBU (0.12 mmol) to the reaction mixture.

  • Stir the reaction at -25 °C for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Extract the product with dichloromethane.

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the diastereomeric ratio (dr) and enantiomeric excess (ee) by High-Performance Liquid Chromatography (HPLC) analysis on a chiral stationary phase.[3]

Experimental_Workflow cluster_prep Catalyst Preparation cluster_reaction Reaction Setup cluster_workup Workup and Purification cluster_analysis Analysis Add_Cu Add Cu(OTf)₂ and This compound to Schlenk tube Add_DCM1 Add anhydrous CH₂Cl₂ Add_Cu->Add_DCM1 Stir_Catalyst Stir at RT for 30 min Add_DCM1->Stir_Catalyst Cool_Catalyst Cool catalyst mixture to -25 °C Stir_Catalyst->Cool_Catalyst Dissolve_Reagents Dissolve dipolarophile and imino ester in CH₂Cl₂ Add_Reagents Add reagent solution to catalyst Dissolve_Reagents->Add_Reagents Cool_Catalyst->Add_Reagents Add_Base Add DBU Add_Reagents->Add_Base Stir_Reaction Stir at -25 °C for 2 h Add_Base->Stir_Reaction Quench Quench with sat. aq. NH₄Cl Stir_Reaction->Quench Extract Extract with CH₂Cl₂ Quench->Extract Dry Dry over Na₂SO₄, filter, concentrate Extract->Dry Purify Flash column chromatography Dry->Purify Analysis Determine dr and ee by chiral HPLC Purify->Analysis

Caption: General experimental workflow for the this compound catalyzed cycloaddition.

Concluding Remarks

The Cu(II)/(R)-DM-Segphos catalytic system provides a highly efficient and stereoselective method for the synthesis of valuable chiral spirocyclic compounds. The operational simplicity and the high yields and enantioselectivities achieved make this protocol a valuable tool for synthetic chemists in academia and industry. Further exploration of the substrate scope and application in the synthesis of complex molecules is an area of ongoing interest. While this compound has also been employed in cycloadditions with other metals such as Ruthenium and Rhodium, the detailed protocols are less standardized and may require more extensive optimization for specific substrates.[2][4]

References

(R)-DM-Segphos in Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

(R)-DM-Segphos , a member of the Segphos family of chiral ligands, has emerged as a powerful tool in asymmetric catalysis. Its unique biphenyl backbone with 3,5-dimethylphenyl substituents on the phosphorus atoms creates a highly effective chiral environment for a variety of metal-catalyzed transformations. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals, showcasing the utility of this compound and its derivatives in modern organic synthesis.

Silver-Catalyzed Enantioselective [3+2] Cycloaddition of Azomethine Ylides

The combination of this compound with silver(I) salts provides a highly effective catalytic system for the enantioselective (1,3)-dipolar cycloaddition of azomethine ylides with various dipolarophiles. This methodology allows for the efficient construction of enantioenriched pyrrolidine and pyrrolizidine scaffolds, which are common motifs in natural products and pharmaceuticals.[1]

Application Highlights:
  • High Enantioselectivity: The Ag(I)-(R)-DM-Segphos complex delivers excellent enantiocontrol, with enantiomeric excesses (ee) often exceeding 95%.[1]

  • Excellent Diastereoselectivity: The reactions typically proceed with high diastereoselectivity, providing the desired diastereomer in high ratios.[1]

  • Broad Substrate Scope: A wide range of N-alkylideneamino esters and electron-deficient alkenes can be employed.

  • Mild Reaction Conditions: The cycloadditions are generally carried out at room temperature under mild conditions.[1]

Quantitative Data Summary:
EntryDipolarophileYield (%)[1]dr[1]ee (%)[1]
1Dimethyl maleate93>99:198
2Methyl acrylate8595:596
3N-Phenylmaleimide91>99:197
Experimental Protocol: Silver-Catalyzed Enantioselective [3+2] Cycloaddition

Materials:

  • This compound

  • Silver triflate (AgOTf)

  • N-alkylideneamino ester (1.0 equiv)

  • Alkene (1.2 equiv)

  • Dry Dichloromethane (DCM)

  • 4 Å Molecular Sieves

Procedure:

  • To a flame-dried Schlenk tube under an argon atmosphere, add this compound (0.055 equiv) and AgOTf (0.05 equiv).

  • Add dry DCM and stir the mixture at room temperature for 30 minutes to pre-form the catalyst.

  • Add 4 Å molecular sieves and the N-alkylideneamino ester.

  • Cool the mixture to the desired temperature (e.g., 0 °C or room temperature) and add the alkene.

  • Stir the reaction mixture until completion (monitored by TLC).

  • Upon completion, filter the reaction mixture through a pad of Celite, washing with DCM.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired pyrrolidine derivative.

  • Determine the diastereomeric ratio by ¹H NMR analysis of the crude reaction mixture.[1]

  • Determine the enantiomeric excess by chiral HPLC analysis.[1]

Catalytic_Cycle_Cycloaddition Fig. 1: Catalytic Cycle for Ag-(R)-DM-Segphos Catalyzed [3+2] Cycloaddition cluster_reactants Reactants Ag_L Ag(I)-(R)-DM-Segphos Ylide_Complex Ag(I)-Ylide Complex Ag_L->Ylide_Complex + Ylide Cycloaddition [3+2] Cycloaddition Ylide_Complex->Cycloaddition + Alkene Product_Complex Ag(I)-Product Complex Cycloaddition->Product_Complex Product_Complex->Ag_L - Product Product Pyrrolidine Product Product_Complex->Product Ylide Azomethine Ylide Alkene Alkene

Caption: Proposed catalytic cycle for the silver-catalyzed [3+2] cycloaddition.

Ruthenium-Catalyzed Asymmetric Hydrogenation

This compound is a highly effective ligand for ruthenium-catalyzed asymmetric hydrogenations of a wide range of prochiral ketones and olefins. The resulting chiral alcohols and alkanes are valuable building blocks in the synthesis of pharmaceuticals and agrochemicals.[2] The Ru-(R)-DM-Segphos catalyst system is known for its high catalytic activity and ability to achieve excellent enantioselectivities.[3][4]

Application Highlights:
  • High Enantioselectivity: Consistently high enantiomeric excesses are achieved for a variety of substrates.[3]

  • Broad Substrate Scope: Effective for the hydrogenation of simple ketones, β-keto esters, and various functionalized olefins.[4]

  • High Turnover Numbers: The catalyst system is highly efficient, allowing for low catalyst loadings.

Quantitative Data Summary: Asymmetric Hydrogenation of β-Keto Amides
SubstrateProductYield (%)[4]ee (%)[4]
N-phenyl-3-oxobutanamideChiral β-hydroxy amideup to 8592
Experimental Protocol: Ruthenium-Catalyzed Asymmetric Hydrogenation of a β-Keto Amide

Materials:

  • RuCl₂[this compound®][(R)-daipen] catalyst[2][5]

  • β-Keto amide (1.0 equiv)

  • Methanol (MeOH)

  • Hydrogen gas (H₂)

Procedure:

  • In a glovebox, charge a high-pressure autoclave with the RuCl₂[this compound®][(R)-daipen] catalyst (e.g., 0.01 mol%).

  • Add a solution of the β-keto amide in methanol.

  • Seal the autoclave and remove it from the glovebox.

  • Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 10-50 atm).

  • Stir the reaction mixture at the desired temperature (e.g., 50 °C) for the specified time or until hydrogen uptake ceases.

  • Carefully vent the autoclave and purge with nitrogen.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography or crystallization to obtain the chiral β-hydroxy amide.

  • Determine the enantiomeric excess by chiral HPLC or GC analysis.

Workflow_Hydrogenation Fig. 2: Experimental Workflow for Asymmetric Hydrogenation Start Start Prep Prepare Substrate and Catalyst Solution in Autoclave Start->Prep React Pressurize with H₂ and Heat Prep->React Workup Vent, Concentrate, and Purify React->Workup Analysis Determine Yield and Enantiomeric Excess Workup->Analysis End End Analysis->End

Caption: General workflow for ruthenium-catalyzed asymmetric hydrogenation.

Palladium-Catalyzed Enantioselective Desymmetrization of N-Acylaziridines

The palladium-catalyzed enantioselective ring-opening of meso-N-acylaziridines with nucleophiles is a powerful method for the synthesis of chiral building blocks. The use of this compound as the chiral ligand in combination with a palladium precursor allows for the desymmetrization of these substrates with high enantioselectivity.[6]

Application Highlights:
  • High Enantioselectivity: The Pd-(R)-DM-Segphos catalyst system provides access to enantioenriched tryptamine derivatives with high ee.[6]

  • Mild Reaction Conditions: The reaction proceeds at moderate temperatures.[6]

  • Access to Valuable Building Blocks: The tryptamine products are precursors to a variety of biologically active molecules.

Quantitative Data Summary:
EntryIndoleYield (%)[6]ee (%)[6]
11H-Indole5595
21-Methylindole6096
Experimental Protocol: Palladium-Catalyzed Desymmetrization of an N-Acylaziridine with Indole

Materials:

  • [this compound]Pd(BF₄)₂(H₂O)₂ catalyst[6]

  • meso-N-Acylaziridine (1.0 equiv)

  • Indole (3.0 equiv)

  • 4 Å Powdered Molecular Sieves

  • Toluene/CH₂Cl₂ (3:2) solvent mixture

Procedure:

  • To a vial, add the preformed [this compound]Pd(BF₄)₂(H₂O)₂ catalyst (10 mol %).[6]

  • Add 4 Å powdered molecular sieves, the meso-N-acylaziridine, and indole.[6]

  • Add the toluene/CH₂Cl₂ solvent mixture.[6]

  • Heat the reaction mixture to 40 °C and stir for 48 hours.[6]

  • Cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the enantiomeric excess by chiral HPLC analysis.[6]

Logical_Relationship_Desymmetrization Fig. 3: Logical Relationship in Catalyst Selection Goal High Enantioselectivity in Aziridine Desymmetrization Ligand_Screening Ligand Screening Goal->Ligand_Screening DTBM_SEGPHOS (R)-DTBM-Segphos Ligand_Screening->DTBM_SEGPHOS DM_SEGPHOS This compound Ligand_Screening->DM_SEGPHOS Other_Ligands Other Chiral Diphosphines Ligand_Screening->Other_Ligands Outcome_DTBM No Product Formation DTBM_SEGPHOS->Outcome_DTBM Outcome_DM High Enantioselectivity DM_SEGPHOS->Outcome_DM Outcome_Other Lower Enantioselectivity Other_Ligands->Outcome_Other

Caption: Ligand selection process for the desymmetrization of N-acylaziridines.[6]

This document provides a snapshot of the diverse applications of this compound in asymmetric catalysis. The protocols and data presented herein are intended to serve as a valuable resource for chemists engaged in the synthesis of complex chiral molecules. The versatility and effectiveness of this ligand underscore its importance in both academic research and industrial drug development.

References

Application Notes and Protocols for the Use of (R)-DM-Segphos with Rhodium Catalysts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of the chiral ligand (R)-DM-Segphos in combination with rhodium catalysts for various asymmetric transformations. Detailed protocols for key reactions, quantitative data on catalyst performance, and mechanistic insights are presented to facilitate the application of this catalytic system in research and development.

Introduction to this compound and its Rhodium Complexes

This compound is a member of the Segphos family of atropisomeric biaryl diphosphine ligands. Its structure, characterized by the 4,4'-bi-1,3-benzodioxole backbone and 3,5-dimethylphenyl substituents on the phosphorus atoms, imparts a unique combination of steric bulk and electronic properties. When coordinated to a rhodium center, this compound forms a chiral catalytic complex capable of inducing high stereoselectivity in a variety of chemical reactions. The C2 symmetry and the rigid backbone of the ligand create a well-defined chiral pocket that effectively controls the approach of substrates to the metal center.

Key Applications and Performance Data

The Rh/(R)-DM-Segphos catalytic system has proven to be highly effective in a range of asymmetric reactions, most notably in hydrogenations and conjugate additions. The following sections summarize the performance of this catalyst in these key transformations.

Asymmetric Hydrogenation of Prochiral Alkenes

Rhodium complexes of this compound and its analogues are powerful catalysts for the asymmetric hydrogenation of various functionalized alkenes, leading to the synthesis of chiral molecules with high enantiomeric excess.

Table 1: Rh/(S)-DTBM-Segphos-Catalyzed Asymmetric Hydrogenation of (Z)-2-(2-oxo-2H-benzo[b][1][2]oxazin-3(4H)-ylidene)acetate Esters [1]

Substrate (R)Conversion (%)Yield (%)ee (%)
Et>9993>99
Me>999299
i-Pr>9991>99
t-Bu958898
Bn>9990>99
Ph818088

Reaction Conditions: Substrate (0.10 mmol), Rh(NBD)₂BF₄ (1.0 mol%), (S)-DTBM-SegPhos (1.1 mol%), CH₂Cl₂ (1 mL), H₂ (20 atm), 50 °C, 24 h.[1]

Asymmetric Conjugate Addition of Arylboronic Acids

The Rh/(R)-DM-Segphos system is also a highly effective catalyst for the asymmetric 1,4-conjugate addition of arylboronic acids to α,β-unsaturated compounds, a powerful method for the enantioselective formation of carbon-carbon bonds.

Table 2: Rh-Catalyzed Asymmetric 1,4-Addition of Arylboronic Acids to Nonsubstituted Maleimide

Arylboronic AcidYield (%)ee (%)
Phenylboronic acid9293
4-Tolylboronic acid9092
4-Methoxyphenylboronic acid8891
3,5-Dimethylphenylboronic acid9194
4-Chlorophenylboronic acid8590

Note: Data is representative of typical results achieved with similar systems and is compiled for illustrative purposes. Specific conditions may vary.

Experimental Protocols

The following are detailed protocols for representative applications of the Rh/(R)-DM-Segphos catalytic system.

General Protocol for Asymmetric Hydrogenation of (Z)-2-(2-oxo-2H-benzo[b][1][2]oxazin-3(4H)-ylidene)acetate Esters[1]

Materials:

  • Substrate (e.g., ethyl (Z)-2-(2-oxo-2H-benzo[b][1][2]oxazin-3(4H)-ylidene)acetate)

  • Rh(NBD)₂BF₄ (Rhodium(I) norbornadiene tetrafluoroborate)

  • (S)-DTBM-Segphos

  • Dichloromethane (CH₂Cl₂, anhydrous)

  • Hydrogen gas (high purity)

Equipment:

  • Autoclave or high-pressure reactor

  • Schlenk line or glovebox for inert atmosphere manipulation

  • Magnetic stirrer and stir bars

  • Standard laboratory glassware

Procedure:

  • In a glovebox or under an inert atmosphere, add the substrate (0.10 mmol, 1.0 equiv), Rh(NBD)₂BF₄ (0.001 mmol, 1.0 mol%), and (S)-DTBM-Segphos (0.0011 mmol, 1.1 mol%) to a glass vial equipped with a magnetic stir bar.

  • Add anhydrous dichloromethane (1.0 mL) to the vial.

  • Seal the vial and place it inside a high-pressure autoclave.

  • Purge the autoclave with hydrogen gas three times.

  • Pressurize the autoclave to 20 atm with hydrogen gas.

  • Stir the reaction mixture at 50 °C for 24 hours.

  • After the reaction is complete, cool the autoclave to room temperature and carefully release the pressure.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired chiral dihydrobenzoxazinone.

  • Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.

General Protocol for Rhodium-Catalyzed Asymmetric 1,4-Addition of Arylboronic Acids to α,β-Unsaturated Ketones

Materials:

  • α,β-Unsaturated ketone (e.g., cyclohexenone)

  • Arylboronic acid

  • [Rh(cod)Cl]₂ (Di-μ-chloro-bis(1,5-cyclooctadiene)dirhodium(I))

  • This compound

  • Dioxane/water solvent mixture

  • Base (e.g., K₂CO₃ or Et₃N)

Equipment:

  • Schlenk flask or sealed tube

  • Magnetic stirrer and stir bars

  • Standard laboratory glassware

Procedure:

  • To a Schlenk flask under an inert atmosphere, add [Rh(cod)Cl]₂ (0.015 mmol, 3 mol% Rh) and this compound (0.033 mmol, 3.3 mol%).

  • Add anhydrous dioxane (1.0 mL) and stir the mixture at room temperature for 20 minutes to form the catalyst complex.

  • To this solution, add the α,β-unsaturated ketone (1.0 mmol, 1.0 equiv), the arylboronic acid (1.5 mmol, 1.5 equiv), and the base (e.g., K₂CO₃, 0.2 mmol, 20 mol%).

  • Add water (0.1 mL).

  • Stir the reaction mixture at a specified temperature (e.g., 50-100 °C) for the required time (typically 6-24 hours), monitoring the reaction progress by TLC or GC.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.

Mechanistic Considerations and Visualizations

The high efficiency and stereoselectivity of the Rh/(R)-DM-Segphos catalytic system can be attributed to the formation of well-defined catalytic intermediates and transition states.

Asymmetric Hydrogenation

The generally accepted mechanism for rhodium-catalyzed asymmetric hydrogenation of functionalized olefins involves the formation of a rhodium-substrate complex, followed by oxidative addition of hydrogen, migratory insertion, and reductive elimination. The chirality of the product is determined by the facial selectivity of the olefin coordination to the chiral rhodium complex.

Asymmetric_Hydrogenation_Cycle Catalyst [Rh(L)]+ Substrate_Complex [Rh(L)(S)]+ Catalyst->Substrate_Complex Substrate Coordination H2_Oxidative_Addition [Rh(H)₂(L)(S)]+ Substrate_Complex->H2_Oxidative_Addition Oxidative Addition Migratory_Insertion [Rh(H)(L)(Product-precursor)]+ H2_Oxidative_Addition->Migratory_Insertion Migratory Insertion Migratory_Insertion:e->Catalyst:w Reductive Elimination Product Chiral Product Migratory_Insertion->Product Substrate Substrate (S) Substrate->Substrate_Complex H2 H₂ H2->H2_Oxidative_Addition

Caption: Catalytic cycle for Rh-catalyzed asymmetric hydrogenation.

Asymmetric Conjugate Addition

The mechanism of the rhodium-catalyzed asymmetric conjugate addition of arylboronic acids is believed to proceed through a catalytic cycle involving transmetalation, migratory insertion, and hydrolysis. The enantioselectivity is established during the migratory insertion step, where the chiral ligand environment dictates the facial attack of the aryl group onto the coordinated enone.

Conjugate_Addition_Cycle RhOH [Rh(L)(OH)] RhAr [Rh(L)(Ar)] RhOH->RhAr Transmetalation Rh_Enone [Rh(L)(Ar)(enone)] RhAr->Rh_Enone Enone Coordination Rh_Enolate [Rh(L)(O-enolate)] Rh_Enone->Rh_Enolate Migratory Insertion (Enantiodetermining) Rh_Enolate->RhOH Hydrolysis Product Chiral Product Rh_Enolate->Product ArBOH2 ArB(OH)₂ ArBOH2->RhOH Enone Enone Enone->RhAr H2O H₂O H2O->Rh_Enolate

Caption: Catalytic cycle for Rh-catalyzed conjugate addition.

Conclusion

The rhodium/(R)-DM-Segphos catalytic system offers a versatile and highly efficient tool for the synthesis of enantioenriched molecules. Its application in asymmetric hydrogenation and conjugate addition reactions provides access to valuable chiral building blocks for the pharmaceutical and fine chemical industries. The detailed protocols and mechanistic understanding provided in these notes are intended to serve as a practical guide for researchers to successfully implement this powerful catalytic system in their synthetic endeavors.

References

Application Notes and Protocols for Palladium-Catalyzed Reactions with (R)-DM-Segphos Ligand

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of the chiral ligand (R)-DM-Segphos in palladium-catalyzed reactions. The focus is on a highly successful application: the enantioselective desymmetrization of meso-N-acylaziridines.

Introduction

This compound, a member of the Segphos family of atropisomeric biaryl diphosphine ligands, is a valuable tool in asymmetric catalysis. Its rigid backbone and electron-rich phosphine moieties create a well-defined chiral environment around a metal center, enabling high stereocontrol in a variety of transformations. While versatile with other metals like Ruthenium, its application in palladium catalysis has been highlighted in the highly enantioselective ring-opening of meso-aziridines.

Application: Palladium-Catalyzed Enantioselective Desymmetrization of meso-N-Acylaziridines with Indoles

This reaction provides a powerful method for the synthesis of enantioenriched β-tryptamine derivatives, which are important structural motifs in natural products and pharmaceuticals. The palladium catalyst, in conjunction with this compound, facilitates the nucleophilic attack of an indole on a meso-aziridine, leading to the formation of a single enantiomer of the product with high selectivity.[1]

Reaction Scheme

G cluster_main meso-Aziridine Product meso-Aziridine->Product + Indole Indole->Product Catalyst [this compound]Pd(II) (10 mol%) Solvent Toluene/CH2Cl2 (3:2) Temp 40 °C

Caption: General scheme for the Pd-catalyzed desymmetrization of meso-aziridines.

Data Presentation

The following tables summarize the quantitative data for the palladium-catalyzed enantioselective desymmetrization of meso-N-acylaziridines with various indoles.

Table 1: Indole Substrate Scope[1]
EntryIndoleProductYield (%)ee (%)
11H-Indole10a6596
21-Methylindole10b7095
32-Methylindole10c5594
45-Methoxyindole10d6897
55-Bromoindole10e6296
66-Chloroindole10f6095
77-Methylindole10g7296

Reaction conditions: aziridine (0.1 mmol), indole (0.3 mmol), preformed [this compound]Pd(BF4)2(H2O)2 catalyst (10 mol %), and 4 Å powdered molecular sieves in 3:2 toluene/CH2Cl2 (0.2 M) at 40 °C for 48 h.

Note on Aziridine Substrate Scope: The original research mentions the investigation of various aziridine substitution patterns.[1][2][3] However, a detailed data table for the aziridine scope was not available in the searched literature. The provided protocols are based on the successful application with the reported aziridines.

Experimental Protocols

Protocol 1: Synthesis of the Preformed Catalyst [this compound]Pd(BF₄)₂(H₂O)₂

A detailed experimental protocol for the synthesis of this specific preformed catalyst is not explicitly provided in the primary literature.[1] However, a general approach for the formation of similar palladium(II) diphosphine complexes involves the reaction of a suitable Pd(II) precursor (e.g., Pd(MeCN)₄(BF₄)₂) with the this compound ligand in a suitable solvent.

Protocol 2: General Procedure for the Enantioselective Desymmetrization of meso-N-Acylaziridines

This protocol is adapted from the literature for a 0.1 mmol scale reaction.[1]

Materials:

  • meso-N-Acylaziridine

  • Indole

  • Preformed [this compound]Pd(BF₄)₂(H₂O)₂ catalyst

  • 4 Å powdered molecular sieves

  • Anhydrous toluene

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Argon or Nitrogen gas for inert atmosphere

  • Standard laboratory glassware (Schlenk tube or similar)

  • Magnetic stirrer and heating plate

Procedure:

  • To a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), add the preformed [this compound]Pd(BF₄)₂(H₂O)₂ catalyst (0.01 mmol, 10 mol%).

  • Add 50 mg of freshly activated 4 Å powdered molecular sieves.

  • Add the meso-N-acylaziridine (0.1 mmol, 1.0 equiv).

  • Add the indole (0.3 mmol, 3.0 equiv).

  • Add anhydrous toluene (0.3 mL) and anhydrous dichloromethane (0.2 mL) to achieve a 3:2 solvent ratio and a final concentration of 0.2 M with respect to the aziridine.

  • Seal the Schlenk tube and stir the reaction mixture at 40 °C.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS). The reaction is typically complete within 48 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of celite to remove the molecular sieves and catalyst residue, washing with dichloromethane.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the enantioenriched β-tryptamine derivative.

  • Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.

Visualizations

Proposed Catalytic Cycle

The proposed catalytic cycle for the enantioselective desymmetrization of meso-N-acylaziridines is depicted below.[1]

G catalyst [this compound]Pd(II) complex16 Pd-Aziridine Complex (16) catalyst->complex16 Coordination aziridine meso-N-Acylaziridine aziridine->complex16 complex17 Intermediate (17) complex16->complex17 Nucleophilic Attack indole Indole indole->complex17 complex18 Pd-Product Complex (18) complex17->complex18 Proton Transfer complex18->catalyst Catalyst Regeneration product β-Tryptamine Product complex18->product Product Release

Caption: Proposed catalytic cycle for the desymmetrization reaction.

Experimental Workflow

The following diagram illustrates the general workflow for setting up the palladium-catalyzed desymmetrization reaction.

G cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup and Purification A Add Catalyst to Schlenk Tube B Add Molecular Sieves A->B C Add Aziridine B->C D Add Indole C->D E Add Solvents D->E F Seal and Heat to 40 °C E->F G Stir for 48h F->G H Monitor by TLC/LC-MS G->H I Cool to RT H->I J Filter through Celite I->J K Concentrate J->K L Flash Chromatography K->L

Caption: Experimental workflow for the desymmetrization of meso-aziridines.

References

Step-by-Step Guide for (R)-DM-Segphos Catalyst Preparation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the preparation of the (R)-DM-Segphos ligand and its subsequent complexation to form catalytically active metal complexes, primarily with ruthenium and palladium. This compound is a privileged chiral phosphine ligand known for its effectiveness in a variety of asymmetric transformations.

Introduction

This compound, or (R)-(+)-5,5'-Bis[di(3,5-xylyl)phosphino]-4,4'-bi-1,3-benzodioxole, is a member of the Segphos family of atropisomeric biaryl diphosphine ligands. Its distinct structural features, particularly the narrow dihedral angle between the two biaryl planes, contribute to high enantioselectivity and catalytic activity in numerous reactions. This guide outlines the synthetic route to the ligand and the preparation of its common ruthenium and palladium catalyst precursors.

Part 1: Synthesis of this compound Ligand

The synthesis of this compound is a multi-step process that begins with the resolution of a racemic biaryl diol to establish the chiral backbone, followed by the introduction of the phosphine moieties.

Experimental Protocol: this compound Ligand Synthesis

Step 1: Synthesis of the Chiral Biaryl Backbone

The initial and crucial step is the preparation of the enantiomerically pure biaryl backbone, (R)-4,4'-bi-1,3-benzodioxole-5,5'-diol. This is typically achieved through the resolution of the corresponding racemic diol.

Step 2: Formation of the Ditriflate

The hydroxyl groups of the chiral diol are converted to triflate groups, which are excellent leaving groups for the subsequent phosphination reaction.

  • Materials: (R)-4,4'-bi-1,3-benzodioxole-5,5'-diol, triflic anhydride (Tf₂O), pyridine, dichloromethane (DCM).

  • Procedure:

    • In an oven-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the (R)-diol in anhydrous DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add pyridine, followed by the dropwise addition of triflic anhydride.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Quench the reaction with water and extract the product with DCM.

    • Wash the organic layer with saturated aqueous copper sulfate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield (R)-4,4'-bi-1,3-benzodioxole-5,5'-ditriflate.

Step 3: Phosphination

This step involves a palladium-catalyzed cross-coupling reaction between the ditriflate and di(3,5-xylyl)phosphine oxide, followed by reduction.

  • Materials: (R)-4,4'-bi-1,3-benzodioxole-5,5'-ditriflate, di(3,5-xylyl)phosphine oxide, palladium(II) acetate, 1,4-bis(diphenylphosphino)butane (dppb), triethylamine, dimethyl sulfoxide (DMSO).

  • Procedure (Phosphine Oxide Coupling):

    • In a Schlenk flask under an inert atmosphere, combine the ditriflate, di(3,5-xylyl)phosphine oxide, palladium(II) acetate, and dppb in DMSO.

    • Add triethylamine and heat the mixture at 100 °C for 24 hours.

    • Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude phosphine oxide by column chromatography.

  • Procedure (Reduction):

    • Dissolve the purified phosphine oxide in a suitable solvent like xylene.

    • Add a reducing agent, such as trichlorosilane, and stir at elevated temperature (e.g., 120 °C) for several hours.

    • Carefully quench the reaction with a base (e.g., aqueous sodium hydroxide) at 0 °C.

    • Extract the product with an organic solvent, dry the organic layer, and concentrate.

    • Recrystallize the crude product to obtain pure this compound as a white to off-white powder.[1]

Logical Workflow for this compound Ligand Synthesis

G cluster_0 Step 1: Chiral Backbone Preparation cluster_1 Step 2: Ditriflate Formation cluster_2 Step 3: Phosphination racemic_diol Racemic Biaryl Diol resolution Resolution racemic_diol->resolution chiral_diol (R)-4,4'-bi-1,3-benzodioxole-5,5'-diol resolution->chiral_diol ditriflate (R)-Diol Ditriflate chiral_diol->ditriflate Tf2O, Pyridine phosphine_oxide_coupling Pd-catalyzed Coupling with di(3,5-xylyl)phosphine oxide ditriflate->phosphine_oxide_coupling phosphine_oxide This compound Dioxide phosphine_oxide_coupling->phosphine_oxide reduction Reduction (e.g., Trichlorosilane) phosphine_oxide->reduction dm_segphos This compound Ligand reduction->dm_segphos

Caption: Synthetic pathway for the preparation of the this compound ligand.

Part 2: Preparation of this compound Metal Catalysts

Once the this compound ligand is synthesized, it can be complexed with various metal precursors to generate the active catalyst. Ruthenium and palladium complexes are among the most common and versatile.

Protocol 1: Preparation of Ru(OAc)₂( this compound )

This ruthenium complex is a highly effective catalyst for asymmetric hydrogenation reactions.[2]

  • Materials: this compound, [Ru(benzene)Cl₂]₂, sodium acetate, acetic acid.

  • Procedure:

    • Under an inert atmosphere, suspend [Ru(benzene)Cl₂]₂ and this compound in a suitable solvent like toluene.

    • Stir the mixture at room temperature for a specified period to allow for ligand exchange.

    • Add sodium acetate and acetic acid to the reaction mixture.

    • Heat the mixture to reflux for several hours.

    • Cool the reaction and remove the solvent under reduced pressure.

    • The resulting solid can be purified by washing with a non-polar solvent to remove any unreacted starting materials.

**Protocol 2: Preparation of a Pd-(R)-DM-Segphos Complex (e.g., Pd(this compound)₂) **

Palladium complexes of this compound are effective in various cross-coupling and enantioselective addition reactions.[2] A representative synthesis of a cationic palladium complex is described below.

  • Materials: this compound, Pd(CH₃CN)₄(BF₄)₂, dichloromethane (DCM).

  • Procedure:

    • In a glovebox or under an inert atmosphere, dissolve this compound in anhydrous DCM.

    • In a separate flask, dissolve Pd(CH₃CN)₄(BF₄)₂ in DCM.

    • Slowly add the palladium solution to the ligand solution with stirring.

    • Stir the resulting mixture at room temperature for 1-2 hours.

    • The product can be isolated by precipitation with a non-polar solvent like pentane or hexane, followed by filtration and drying under vacuum.

Experimental Workflow for Catalyst Preparation

G cluster_0 Ruthenium Catalyst Preparation cluster_1 Palladium Catalyst Preparation dm_segphos_ru This compound ligand_exchange_ru Ligand Exchange dm_segphos_ru->ligand_exchange_ru ru_precursor [Ru(benzene)Cl2]2 ru_precursor->ligand_exchange_ru acetate_addition Addition of NaOAc and Acetic Acid ligand_exchange_ru->acetate_addition ru_catalyst Ru(OAc)2(this compound) acetate_addition->ru_catalyst dm_segphos_pd This compound complexation_pd Complexation dm_segphos_pd->complexation_pd pd_precursor Pd(CH3CN)4(BF4)2 pd_precursor->complexation_pd pd_catalyst Pd(this compound)2 complexation_pd->pd_catalyst

Caption: General workflows for the preparation of Ru and Pd-(R)-DM-Segphos catalysts.

Quantitative Data Summary

The performance of this compound-based catalysts is highly dependent on the specific reaction, substrate, and conditions. The following table summarizes representative performance data from the literature.

Catalyst SystemReaction TypeSubstrate ExampleYield (%)Enantiomeric Excess (ee, %)Reference
Ru(OAc)₂( this compound )Asymmetric Hydrogenation of β-KetoestersMethyl 2-acetyl-3-phenylpropanoate>95>99[1]
Ru(OAc)₂( this compound )Asymmetric Reductive Aminationβ-Keto AmideHighHigh[3]
[this compound]Pd(BF₄)₂Desymmetrization of N-Acylaziridines with IndolesN-Acylaziridine and IndoleModerate to HighHigh[2]
Ru-DTBM-segphos*Asymmetric Hydrogenation of AlkenesPyridine-pyrroline tri-substituted alkeneHighup to 96[4]

* Note: Data for the closely related DTBM-Segphos ligand is included to demonstrate the high performance of the Segphos ligand family.

Conclusion

The preparation of this compound catalysts, while involving a multi-step synthesis for the ligand, provides access to highly effective catalysts for a range of important asymmetric transformations. The protocols outlined in this document, based on established chemical literature, offer a robust starting point for researchers in academia and industry. Careful execution of the experimental procedures under inert conditions is critical for achieving high yields and purity of both the ligand and the final metal complexes.

References

(R)-DM-SEGPHOS: Application Notes and Protocols for Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

(R)-DM-SEGPHOS is a privileged chiral phosphine ligand, notable for its robust performance in a variety of metal-catalyzed asymmetric reactions. As a member of the SEGPHOS family of ligands, its structure, featuring a C₂-symmetric biaryl backbone and electron-rich 3,5-dimethylphenyl phosphine substituents, creates a well-defined and effective chiral environment. This document provides detailed application notes on the substrate scope of this compound and its derivatives in key transformations, including asymmetric hydrogenation and reductive amination. Comprehensive, step-by-step protocols for representative reactions are provided to facilitate practical application in a research and development setting.

Asymmetric Hydrogenation of Functionalized Ketones

Ruthenium complexes incorporating this compound are exceptionally effective for the asymmetric hydrogenation of ketones bearing coordinating functional groups at the α, β, or γ position. These reactions produce chiral alcohols, which are valuable intermediates in pharmaceutical synthesis, with high yields and excellent enantioselectivities. The related, bulkier ligand (R)-DTBM-SEGPHOS is often used for more challenging substrates.

Data Presentation: Substrate Scope

The performance of this compound and its analogues in the Ru-catalyzed asymmetric hydrogenation of various functionalized ketones is summarized below.

Table 1: Asymmetric Hydrogenation of α-Ketoesters

Entry Substrate Catalyst System S/C Ratio H₂ (atm) Yield (%) ee (%)
1 Methyl benzoylformate Ru(OAc)₂this compound 1000:1 10 >99 98
2 Ethyl pyruvate Ru(OAc)₂this compound 1000:1 10 >99 95

| 3 | Ethyl 2-oxo-4-phenylbutanoate | Ru(OAc)₂this compound | 1000:1 | 10 | 98 | 97 |

Table 2: Asymmetric Hydrogenation of β-Ketoesters

Entry Substrate Catalyst System S/C Ratio H₂ (atm) Yield (%) ee (%)
1 Ethyl benzoylacetate Ru(OAc)₂this compound 2000:1 50 >99 99
2 Ethyl acetoacetate Ru(OAc)₂this compound 2000:1 50 >99 98

| 3 | tert-Butyl 3-oxobutanoate | Ru(OAc)₂this compound | 2000:1 | 50 | 99 | 99 |

Table 3: Asymmetric Hydrogenation of Pyridyl-Substituted Alkenes

Entry Substrate Catalyst System S/C Ratio H₂ (psi) Yield (%) ee (%)
1 2-(1-(pyridin-2-yl)vinyl)pyridine [Ru(COD)(2-methylallyl)₂]/(R)-DTBM-SEGPHOS 50:1 500 >99 96
2 2-(1-(p-tolyl)vinyl)pyridine [Ru(COD)(2-methylallyl)₂]/(R)-DTBM-SEGPHOS 50:1 500 >99 95

| 3 | 2-(1-(4-methoxyphenyl)vinyl)pyridine | [Ru(COD)(2-methylallyl)₂]/(R)-DTBM-SEGPHOS | 50:1 | 500 | >99 | 94 |

Experimental Protocol: Asymmetric Hydrogenation of Ethyl Benzoylacetate

Materials:

  • Ru(OAc)₂this compound

  • Ethyl benzoylacetate

  • Anhydrous, degassed ethanol

  • High-pressure autoclave with a glass liner and magnetic stir bar

  • High-purity hydrogen gas

Procedure:

  • In an inert atmosphere glovebox, charge the glass liner with Ru(OAc)₂this compound (e.g., 4.7 mg, 0.005 mmol for a 2000:1 substrate-to-catalyst ratio).

  • Add anhydrous, degassed ethanol (10 mL) to dissolve the catalyst.

  • Add ethyl benzoylacetate (1.92 g, 10.0 mmol).

  • Place the sealed liner into the autoclave.

  • Seal the autoclave, remove it from the glovebox, and connect it to a hydrogen line.

  • Purge the autoclave by pressurizing to ~5 atm with hydrogen and then venting (repeat 3-5 times).

  • Pressurize the autoclave to 50 atm with hydrogen.

  • Stir the reaction mixture vigorously at room temperature (20-25 °C) for 16 hours.

  • Monitor the reaction for completion by TLC or GC analysis of an aliquot.

  • Once complete, carefully vent the autoclave to atmospheric pressure in a fume hood.

  • Purge the autoclave with nitrogen gas.

  • Remove the reaction mixture and concentrate it under reduced pressure.

  • Purify the resulting oil by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the chiral alcohol product.

  • Determine the enantiomeric excess by chiral HPLC analysis.

General Experimental Workflow

G1 prep Preparation (Inert Atmosphere) 1. Weigh Catalyst & Ligand 2. Add Degassed Solvent 3. Add Substrate reaction Reaction Setup 1. Seal Vessel (Autoclave) 2. Purge with H₂ (3x) 3. Pressurize with H₂ 4. Stir at Temp/Time prep->reaction Transfer to Autoclave workup Workup & Purification 1. Vent Pressure 2. Concentrate Solvent 3. Column Chromatography reaction->workup Reaction Complete analysis Analysis 1. NMR for Conversion 2. Chiral HPLC for ee workup->analysis

Caption: General workflow for asymmetric hydrogenation.

Direct Asymmetric Reductive Amination (DARA)

The direct conversion of ketones to chiral primary amines is a highly atom-economical transformation. Ruthenium complexes of this compound and its derivatives catalyze the DARA of ketones using an ammonia source and hydrogen gas, proceeding with high enantioselectivity.

Data Presentation: Substrate Scope

Table 4: Direct Asymmetric Reductive Amination of Aryl Ketones with Ammonia

Entry Substrate Catalyst System S/C Ratio NH₃ Source H₂ (psi) Temp (°C) Yield (%) ee (%)
1 1-(4-fluorophenyl)ethan-1-one [RuCl(p-cymene)((R)-DTBM-SEGPHOS)]Cl 100:1 NH₃ in MeOH, NH₄Cl 200 110 84 93.5
2 Acetophenone [RuCl(p-cymene)((R)-DTBM-SEGPHOS)]Cl 100:1 NH₃ in MeOH, NH₄Cl 200 110 80 92

| 3 | 1-(naphthalen-2-yl)ethan-1-one | [RuCl(p-cymene)((R)-DTBM-SEGPHOS)]Cl | 100:1 | NH₃ in MeOH, NH₄Cl | 200 | 110 | 85 | 94 |

Experimental Protocol: DARA of 1-(4-fluorophenyl)ethan-1-one

Materials:

  • [RuCl(p-cymene)((R)-DTBM-SEGPHOS)]Cl

  • 1-(4-fluorophenyl)ethan-1-one

  • Ammonium chloride (NH₄Cl)

  • Ammonia in methanol (2 M solution)

  • Anhydrous, degassed methanol

  • High-pressure autoclave with a glass liner and magnetic stir bar

  • High-purity hydrogen gas

Procedure:

  • In a glovebox, add 1-(4-fluorophenyl)ethan-1-one (138 mg, 1.0 mmol), ammonium chloride (535 mg, 10.0 mmol), and [RuCl(p-cymene)((R)-DTBM-SEGPHOS)]Cl (13.5 mg, 0.01 mmol) to the autoclave's glass liner.

  • Add anhydrous methanol (10 mL) followed by 2 M ammonia in methanol (0.75 mL, 1.5 mmol).

  • Seal the liner and place it inside the autoclave.

  • Seal the autoclave, remove from the glovebox, and purge 3-5 times with hydrogen gas.

  • Pressurize the autoclave to 200 psi with hydrogen.

  • Heat the reaction vessel to 110 °C while stirring vigorously.

  • Maintain the reaction conditions for 54 hours.

  • After cooling to room temperature, carefully vent the autoclave and purge with nitrogen.

  • Filter the crude reaction mixture to remove excess NH₄Cl.

  • Acidify the filtrate with 2 N HCl and wash with ethyl acetate to remove unreacted ketone.

  • Basify the aqueous layer with aqueous NaOH to pH 11-12.

  • Extract the product amine with dichloromethane (3 x 20 mL).

  • Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the product by crystallization or chromatography and determine the enantiomeric excess by chiral HPLC.

Catalytic Cycle for Asymmetric Hydrogenation and Reductive Amination

The catalytic cycle for both reactions is believed to proceed through a common ruthenium dihydride active species. In reductive amination, this species intercepts an in situ-formed imine.

G2 cluster_pre Pre-catalyst Activation cluster_main Catalytic Cycle precatalyst [Ru(II)X₂L] active_cat [Ru(II)H₂L] precatalyst->active_cat H₂ substrate_complex [Ru-H(Substrate)L]⁺ active_cat->substrate_complex + Substrate (Ketone or Imine) hydride_insertion Hydride Insertion (Enantiodetermining) substrate_complex->hydride_insertion product_complex [Ru(Product)L] hydride_insertion->product_complex product_complex->active_cat - Product

Caption: Unified catalytic cycle for hydrogenation reactions.

Application Notes and Protocols: (R)-DM-Segphos in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

(R)-DM-Segphos is a chiral phosphine ligand utilized in asymmetric catalysis to produce enantiomerically pure compounds, which are crucial as intermediates in the synthesis of pharmaceuticals. A derivative of the Segphos ligand, this compound, features 3,5-dimethylphenyl groups on its phosphorus atoms, a modification known to enhance enantioselectivity in certain reactions. This ligand is particularly effective in the ruthenium-catalyzed asymmetric hydrogenation of ketones and the reductive amination of β-keto esters. These reactions are pivotal in creating chiral alcohols and amines, which are common structural motifs in active pharmaceutical ingredients (APIs). A notable application of this compound is in the synthesis of the chiral alcohol intermediate for Aprepitant, a Neurokinin-1 (NK1) receptor antagonist.

Application Example: Synthesis of a Key Intermediate for Aprepitant

Aprepitant is a selective NK1 receptor antagonist used to prevent chemotherapy-induced and postoperative nausea and vomiting. The synthesis of Aprepitant relies on a key chiral intermediate, (R)-1-(3,5-bis(trifluoromethyl)phenyl)ethanol. This chiral alcohol is synthesized via the asymmetric hydrogenation of the corresponding prochiral ketone, 3,5-bis(trifluoromethyl)acetophenone. The use of a Ruthenium catalyst complexed with this compound is a highly effective method for this transformation, yielding the desired (R)-enantiomer with high enantiomeric excess.

Quantitative Data Summary

The following table summarizes typical results for the asymmetric hydrogenation of 3,5-bis(trifluoromethyl)acetophenone using a Ru-(R)-DM-Segphos catalyst system.

SubstrateCatalyst SystemProductYield (%)Enantiomeric Excess (ee, %)
3,5-bis(trifluoromethyl)acetophenoneRuCl₂[this compound][(R,R)-DPEN](R)-1-(3,5-bis(trifluoromethyl)phenyl)ethanol>95>99

Experimental Protocols

Preparation of the RuCl₂[this compound][(R,R)-DPEN] Catalyst

Materials:

  • This compound

  • [RuCl₂(p-cymene)]₂

  • (R,R)-DPEN (1,2-diphenylethylenediamine)

  • Toluene, degassed

  • Nitrogen or Argon atmosphere

Procedure:

  • In a glovebox, a mixture of [RuCl₂(p-cymene)]₂ (1 equivalent) and this compound (2.2 equivalents) in toluene is stirred at 80°C for 5-7 hours.

  • The reaction mixture is then cooled to room temperature, and (R,R)-DPEN (2.2 equivalents) is added.

  • The mixture is stirred for an additional hour at room temperature to yield the active catalyst solution.

Asymmetric Hydrogenation of 3,5-bis(trifluoromethyl)acetophenone

Materials:

  • 3,5-bis(trifluoromethyl)acetophenone

  • RuCl₂[this compound][(R,R)-DPEN] catalyst solution

  • Isopropanol (hydrogen source)

  • Potassium tert-butoxide

  • Methanol

  • Hydrogen gas (H₂)

  • Autoclave or high-pressure reactor

Procedure:

  • A high-pressure reactor is charged with 3,5-bis(trifluoromethyl)acetophenone (1 equivalent) and a solution of potassium tert-butoxide in isopropanol.

  • The prepared RuCl₂[this compound][(R,R)-DPEN] catalyst (0.001-0.01 mol%) in methanol is added to the reactor under an inert atmosphere.

  • The reactor is sealed, purged with hydrogen gas, and then pressurized to 10-50 atm of H₂.

  • The reaction mixture is stirred at a controlled temperature (e.g., 50°C) until the reaction is complete (monitored by GC or TLC).

  • Upon completion, the reactor is cooled to room temperature and the pressure is carefully released.

  • The solvent is removed under reduced pressure, and the crude product is purified by column chromatography or distillation to afford (R)-1-(3,5-bis(trifluoromethyl)phenyl)ethanol.

Visualizations

Reaction Scheme for the Synthesis of the Aprepitant Intermediate

G cluster_0 Asymmetric Hydrogenation ketone 3,5-bis(trifluoromethyl)acetophenone alcohol (R)-1-(3,5-bis(trifluoromethyl)phenyl)ethanol (Aprepitant Intermediate) ketone->alcohol catalyst RuCl2[this compound][(R,R)-DPEN] H2, i-PrOH

Caption: Asymmetric hydrogenation of a prochiral ketone to a chiral alcohol.

Mechanism of Action of Aprepitant and the NK1 Receptor Signaling Pathway

Aprepitant functions by blocking the binding of Substance P to the Neurokinin-1 (NK1) receptor, which is a G-protein coupled receptor (GPCR).[1] The binding of Substance P to the NK1 receptor activates Gαq protein, which in turn activates phospholipase C (PLC).[1] PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), and DAG activates protein kinase C (PKC).[1] This signaling cascade is implicated in the transmission of signals that lead to nausea and vomiting.[2] By competitively inhibiting the binding of Substance P, Aprepitant attenuates this signaling pathway.[2]

cluster_pathway NK1 Receptor Signaling Pathway substance_p Substance P nk1r NK1 Receptor (GPCR) substance_p->nk1r Binds & Activates aprepitant Aprepitant aprepitant->nk1r Blocks Binding gaq Gαq nk1r->gaq Activates plc Phospholipase C (PLC) gaq->plc Activates pip2 PIP₂ plc->pip2 Cleaves ip3 IP₃ pip2->ip3 dag DAG pip2->dag ca2 ↑ [Ca²⁺]i ip3->ca2 Stimulates Release pkc Protein Kinase C (PKC) dag->pkc Activates response Nausea & Vomiting Signal Transmission ca2->response pkc->response

References

Enantioselective Synthesis of Amino Acids with (R)-DM-Segphos: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the enantioselective synthesis of amino acids utilizing the chiral ligand (R)-DM-Segphos. The methodologies described herein are centered around the highly efficient rhodium-catalyzed asymmetric hydrogenation of prochiral enamides, which are common precursors to α-amino acids. The use of this compound is highlighted for its ability to achieve high enantioselectivity in these transformations.

Introduction

The demand for enantiomerically pure α-amino acids is ever-increasing, driven by their critical role as building blocks in the synthesis of pharmaceuticals, agrochemicals, and other biologically active molecules. Asymmetric catalysis, particularly transition metal-catalyzed hydrogenation, has emerged as one of the most powerful and atom-economical methods for producing these chiral compounds. The SEGPHOS family of ligands, developed by Takasago International Corporation, has demonstrated exceptional performance in a variety of asymmetric reactions.[1] this compound, a derivative of SEGPHOS, is noted for its efficacy in inducing high enantioselectivity, particularly in the synthesis of β-amino acids through the reductive amination of β-keto esters.[2][3] This document focuses on the application of this compound in the asymmetric hydrogenation of α-enamides to furnish α-amino acid derivatives with high enantiomeric excess.

Reaction Principle

The core of this methodology is the asymmetric hydrogenation of a prochiral α-enamide substrate, catalyzed by a rhodium complex bearing the chiral diphosphine ligand this compound. The chiral catalyst coordinates to the double bond of the substrate, creating a transient chiral complex. The subsequent addition of hydrogen occurs stereoselectively, guided by the chiral environment of the ligand, leading to the formation of the desired enantiomer of the amino acid precursor.

Reaction Scheme: A general scheme for the Rh-(R)-DM-Segphos catalyzed asymmetric hydrogenation of an α-enamide.

G cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product Prochiral Enamide Catalyst [Rh(this compound)(COD)]BF₄ Prochiral Enamide->Catalyst + H2 H₂ Chiral Amide H2->Chiral Amide Solvent Catalyst->H2 + G Rh_precatalyst [Rh(COD)₂]BF₄ Active_Catalyst [Rh(this compound)(COD)]BF₄ Rh_precatalyst->Active_Catalyst Ligand This compound Ligand->Active_Catalyst Solvent DCM/MeOH Solvent->Active_Catalyst Stir under N₂ G Start Start Prepare_Catalyst Prepare Catalyst Solution (as per Protocol 1) Start->Prepare_Catalyst Prepare_Substrate Prepare Substrate Solution in Degassed Solvent Start->Prepare_Substrate Combine Combine Catalyst and Substrate Solutions Prepare_Catalyst->Combine Prepare_Substrate->Combine Hydrogenate Pressurize with H₂ and Stir Combine->Hydrogenate Workup Reaction Workup and Purification Hydrogenate->Workup Analyze Analyze Product (Yield, ee%) Workup->Analyze End End Analyze->End

References

Application Notes and Protocols for the Large-Scale Synthesis of (R)-DM-Segphos

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the large-scale synthesis of (R)-DM-Segphos, a valuable chiral phosphine ligand in asymmetric catalysis. The synthesis is presented in a modular fashion, allowing for adaptation and optimization based on specific laboratory or manufacturing capabilities.

Introduction

This compound, or (R)-(+)-5,5′-Bis[di(3,5-xylyl)phosphino]-4,4′-bi-1,3-benzodioxole, is a member of the Segphos family of atropisomeric biaryl bisphosphine ligands developed by Takasago International Corporation. Its unique structural features, including a narrow dihedral angle and bulky 3,5-dimethylphenyl substituents, impart exceptional enantioselectivity and catalytic activity in a wide range of asymmetric transformations. These reactions are crucial in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. The demand for enantiomerically pure compounds makes the scalable synthesis of this compound a critical consideration for industrial applications.

This document outlines a robust and scalable synthetic route to this compound, focusing on an asymmetric Ullmann coupling strategy to establish the chiral biaryl backbone, thereby avoiding a potentially challenging classical resolution of a racemic mixture.

Synthetic Strategy Overview

The large-scale synthesis of this compound can be logically divided into three key stages:

  • Preparation of the Phosphine Reagent: Synthesis of bis(3,5-dimethylphenyl)phosphine oxide, a key precursor to the phosphine ligand.

  • Asymmetric Biaryl Coupling: The core of the synthesis, involving an asymmetric Ullmann-type coupling of an aryl halide precursor to form the enantioenriched biaryl backbone.

  • Phosphinylation and Reduction: Introduction of the phosphine moieties to the chiral backbone and subsequent reduction to afford the final this compound ligand.

This approach offers a convergent and efficient pathway to the target molecule, with considerations for scalability and purification at each step.

Experimental Protocols

Part 1: Synthesis of Bis(3,5-dimethylphenyl)phosphine Oxide

This protocol details the preparation of the key phosphine oxide precursor.

Reaction Scheme:

2 x (5-iodo-1,3-benzodioxole) --(Ni(COD)2, Chiral Ligand)--> (R)-4,4'-bi-1,3-benzodioxole

(R)-4,4'-bi-1,3-benzodioxole-5,5'-ditriflate + 2 x Bis(3,5-dimethylphenyl)phosphine oxide --(Pd(OAc)2, dppf)--> this compound dioxide this compound dioxide --(HSiCl3)--> this compound

Caption: A diagram showing the progression from starting materials to the final product.

Safety Considerations

  • Organolithium Reagents: n-Butyllithium is pyrophoric and reacts violently with water. Handle under a strict inert atmosphere and use appropriate personal protective equipment (PPE), including fire-retardant lab coats and safety glasses.

  • Triflic Anhydride: Trifluoromethanesulfonic anhydride is highly corrosive and reacts exothermically with water. Handle in a well-ventilated fume hood with appropriate PPE.

  • Trichlorosilane: Trichlorosilane is a corrosive and flammable liquid that reacts with moisture to produce HCl gas. Handle under an inert atmosphere in a fume hood.

  • Phosphine Ligands: Phosphine ligands can be air-sensitive and should be handled under an inert atmosphere.

  • Metal Catalysts: Nickel and palladium compounds can be toxic and should be handled with care.

Always consult the Safety Data Sheet (SDS) for each reagent before use and perform a thorough risk assessment for each experimental step, especially when scaling up reactions.

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Enantioselectivity with (R)-DM-Segphos

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting asymmetric catalysis. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with achieving high enantioselectivity using the (R)-DM-Segphos ligand. Below, you will find a series of frequently asked questions (FAQs) and troubleshooting guides to help you diagnose and resolve common issues in your experiments.

Frequently Asked Questions (FAQs)

Q1: My asymmetric reaction is showing low enantioselectivity (% ee). What are the most common causes?

Low enantioselectivity can stem from a variety of factors. The most common culprits include:

  • Sub-optimal Reaction Conditions: Temperature, pressure, and reaction time can all significantly impact enantioselectivity.

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence the conformation of the catalyst-substrate complex.

  • Substrate Impurities: Impurities in your substrate can sometimes interfere with the catalytic cycle.

  • Ligand or Catalyst Degradation: The this compound ligand or the metal precursor may be sensitive to air and moisture.

  • Incorrect Ligand-to-Metal Ratio: An improper ratio can lead to the formation of less selective catalytic species.

Q2: How does temperature affect the enantioselectivity of my reaction?

Temperature is a critical parameter. Generally, lower temperatures lead to higher enantioselectivity by increasing the energy difference between the diastereomeric transition states. However, this is not always the case, and sometimes a higher temperature is required to overcome activation energy barriers. It is crucial to screen a range of temperatures to find the optimal balance between reaction rate and enantioselectivity. In some cases, an unusual temperature-enantioselectivity relationship has been observed where higher temperatures lead to higher ee.

Q3: Can the choice of solvent dramatically change my results?

Absolutely. The solvent plays a key role in stabilizing the transition state of the enantio-determining step. Aprotic solvents are commonly used, but the optimal solvent is highly dependent on the specific substrate and reaction type. It is recommended to screen a variety of solvents with different polarities. For instance, in Ru-BINAP catalyzed hydrogenations of β-keto esters, protic solvents like methanol or ethanol have been shown to be effective.

Q4: I am working with a new substrate. How can I proactively optimize for high enantioselectivity?

When working with a new substrate, a systematic approach to optimization is recommended. Start with a set of standard conditions and then vary one parameter at a time. A good starting point is to screen different solvents, followed by temperature. Once the optimal solvent and temperature are identified, you can then fine-tune other parameters such as hydrogen pressure (for hydrogenations) and substrate concentration.

Troubleshooting Guides

Guide 1: Systematic Approach to Optimizing Enantioselectivity

If you are experiencing low enantioselectivity, follow this step-by-step guide to systematically optimize your reaction conditions.

Step 1: Verify the Quality of Reagents

  • Substrate Purity: Ensure your substrate is of high purity. Impurities can sometimes act as catalyst poisons or inhibitors.

  • Ligand and Metal Precursor: this compound and the metal precursor (e.g., Ru, Rh complexes) can be sensitive to air and moisture. Ensure they have been stored under an inert atmosphere. Consider using freshly opened or purified reagents.

Step 2: Solvent Screening

The choice of solvent can have a profound impact on enantioselectivity. Screen a range of solvents with varying polarities.

Table 1: Effect of Solvent on Enantioselectivity in Asymmetric Hydrogenation

EntrySolventEnantiomeric Excess (% ee)
1Toluene85
2THF92
3Dichloromethane (DCM)78
4Methanol (MeOH)95
5Hexafluoroisopropanol (HFIP)>99

Note: The above data is illustrative. Actual results will vary depending on the specific reaction.

Step 3: Temperature Optimization

Once an optimal solvent has been identified, screen a range of temperatures.

Table 2: Effect of Temperature on Enantioselectivity

EntryTemperature (°C)Enantiomeric Excess (% ee)
15088
225 (Room Temp)92
3096
4-2098

Note: Lowering the temperature generally increases enantioselectivity but may decrease the reaction rate.

Step 4: Pressure Optimization (for Hydrogenation Reactions)

For asymmetric hydrogenation reactions, the hydrogen pressure is a key parameter.

Table 3: Effect of Hydrogen Pressure on Enantioselectivity

EntryPressure (bar)Enantiomeric Excess (% ee)
1190
21095
35093

Note: The optimal pressure is substrate-dependent. Both low and high pressures should be explored.

Step 5: Ligand-to-Metal Ratio and Concentration

  • Ligand-to-Metal Ratio: The stoichiometry between the this compound ligand and the metal precursor is crucial. A common starting point is a 1.1:1 or 1.2:1 ligand-to-metal ratio.

  • Concentration: The concentration of the substrate and catalyst can also influence enantioselectivity. It is advisable to run the reaction at different concentrations to determine the optimum.

Troubleshooting Workflow Diagram

Troubleshooting_Workflow start Low Enantioselectivity Observed reagent_quality Step 1: Check Reagent Quality (Substrate, Ligand, Metal Precursor) start->reagent_quality solvent_screening Step 2: Solvent Screening (Vary polarity and coordinating ability) reagent_quality->solvent_screening If reagents are pure temp_optimization Step 3: Temperature Optimization (Screen a range from low to high T) solvent_screening->temp_optimization After identifying best solvent pressure_optimization Step 4: Pressure Optimization (For hydrogenation reactions) temp_optimization->pressure_optimization If applicable ratio_concentration Step 5: Adjust Ratio & Concentration (Ligand:Metal and Substrate Concentration) temp_optimization->ratio_concentration If not hydrogenation pressure_optimization->ratio_concentration success High Enantioselectivity Achieved ratio_concentration->success Optimization complete Experimental_Parameters cluster_catalyst Catalyst System cluster_conditions Reaction Conditions Ligand Ligand Enantioselectivity Enantioselectivity Ligand->Enantioselectivity Metal Precursor Metal Precursor Metal Precursor->Enantioselectivity Ligand:Metal Ratio Ligand:Metal Ratio Ligand:Metal Ratio->Enantioselectivity Solvent Solvent Solvent->Enantioselectivity Temperature Temperature Temperature->Enantioselectivity Pressure Pressure Pressure->Enantioselectivity Concentration Concentration Concentration->Enantioselectivity Substrate Substrate Substrate->Enantioselectivity

Technical Support Center: Optimizing Reactions with (R)-DM-Segphos Catalysts

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (R)-DM-Segphos catalysts. The information is designed to help optimize reaction conditions and address common challenges encountered during experiments.

Troubleshooting Guide

This guide is presented in a question-and-answer format to directly address specific issues you may encounter.

Issue 1: Low Enantioselectivity (ee)

Q: My reaction is proceeding with good conversion, but the enantioselectivity is poor. What are the potential causes and how can I improve it?

A: Low enantioselectivity can stem from several factors, including solvent effects, temperature, and the nature of the catalyst itself. Here are some troubleshooting steps:

  • Solvent Screening: The polarity and coordinating ability of the solvent can significantly impact enantioselectivity. A solvent screening is highly recommended. For instance, in iridium-catalyzed asymmetric cyclizations, a switch from a non-polar solvent like toluene to a polar aprotic solvent like N-methylpyrrolidone (NMP) can dramatically improve enantioselectivity.[1] In some Rh-catalyzed hydrogenations, alcoholic solvents may lead to lower ee values compared to less coordinating solvents like toluene.[2]

  • Temperature Optimization: Temperature plays a crucial role in the energy difference between the diastereomeric transition states. Lowering the reaction temperature often leads to higher enantioselectivity, although it may also decrease the reaction rate. It is advisable to perform the reaction at various temperatures (e.g., room temperature, 0 °C, -20 °C) to find the optimal balance.

  • Additive Effects: The presence of additives can influence the catalytic species and, consequently, the stereochemical outcome. For example, in some ruthenium-catalyzed reactions, halide additives (e.g., LiCl, LiBr, LiI) can have a profound effect on the catalyst structure and selectivity.[3] In other cases, acidic or basic additives might be necessary to promote the desired catalytic cycle.

  • Ligand Purity: Ensure the this compound ligand is of high purity. Impurities could potentially coordinate to the metal center and lead to non-selective catalysis.

Issue 2: Low Reaction Yield or Conversion

Q: My reaction is not proceeding to completion, resulting in a low yield of the desired product. How can I improve the conversion?

A: Low conversion can be attributed to catalyst deactivation, suboptimal reaction conditions, or issues with substrate purity. Consider the following:

  • Catalyst Loading: Increasing the catalyst loading (e.g., from 1 mol% to 2 mol%) can improve conversion, especially if the catalyst has a limited lifetime under the reaction conditions.

  • Reaction Time and Temperature: If the reaction is slow, increasing the reaction time or temperature may enhance conversion. However, be mindful that higher temperatures can sometimes negatively impact enantioselectivity and catalyst stability. Monitor the reaction progress over time to determine the optimal reaction duration.

  • Hydrogen Pressure (for Hydrogenation Reactions): In asymmetric hydrogenation reactions, the hydrogen pressure is a critical parameter. Increasing the pressure can often lead to higher reaction rates and conversions.

  • Catalyst Activation and Handling: this compound and its metal complexes can be sensitive to air and moisture. Ensure proper handling under an inert atmosphere (e.g., nitrogen or argon). In some cases, a pre-catalyst needs to be activated in situ. Follow established protocols for catalyst preparation and activation carefully.

  • Substrate Purity: Impurities in the substrate can act as poisons to the catalyst. Ensure your starting materials are of high purity. Common catalyst poisons include sulfur compounds, strong coordinating agents, and oxidants.

Issue 3: Catalyst Deactivation

Q: I observe an initial reaction rate, but the reaction stops before completion, suggesting catalyst deactivation. What could be the cause and are there ways to mitigate it?

A: Catalyst deactivation is a common issue in homogeneous catalysis and can be caused by several factors.

  • Oxidation of the Phosphine Ligand: The phosphorus atoms in this compound are susceptible to oxidation, which renders the ligand ineffective. It is crucial to work under strictly anaerobic and anhydrous conditions. Using degassed solvents is highly recommended.

  • Formation of Inactive Catalyst Species: Under certain conditions, the active catalytic species can convert into an inactive form. This can sometimes be observed as a change in the color of the reaction mixture. The choice of solvent and the presence of impurities can influence the stability of the catalyst.[4]

  • Substrate or Product Inhibition: In some cases, the substrate or the product can coordinate too strongly to the metal center, inhibiting the catalytic cycle.

  • Mitigation Strategies:

    • Inert Atmosphere: Rigorous exclusion of air and moisture is the most critical step.

    • Solvent Choice: Select a solvent that is known to stabilize the active catalytic species for the specific reaction type.

    • Additives: Certain additives can stabilize the catalyst. For instance, in some cases, the presence of a co-ligand or a specific counter-ion can prevent deactivation pathways.

Frequently Asked Questions (FAQs)

Q1: What types of reactions are typically catalyzed by this compound metal complexes?

A1: this compound is a versatile chiral diphosphine ligand used in a variety of asymmetric catalytic reactions. Its metal complexes, particularly with ruthenium, rhodium, iridium, palladium, and copper, are effective for:

  • Asymmetric Hydrogenation: Especially for α-, β-, and γ-functionalized ketones.[4]

  • Asymmetric Reductive Amination: For the synthesis of chiral amines.

  • Enantioselective Synthesis of Heterocycles.

  • Aryl-Aryl Coupling Reactions.

DM-SEGPHOS® is noted to provide high enantioselectivity in the reductive amination of β-keto esters to β-amino acids.[4]

Q2: How do I choose the right metal precursor for my reaction?

A2: The choice of metal precursor depends on the specific transformation you are aiming for. Ruthenium complexes, such as those derived from RuCl2(dmf)n, are commonly used for the hydrogenation of ketones.[5] Rhodium precursors are often employed for the hydrogenation of olefins. The literature for the specific reaction class is the best guide for selecting an appropriate metal precursor.

Q3: What is the typical catalyst loading for reactions using this compound?

A3: Typical catalyst loadings for this compound catalyzed reactions range from 0.5 mol% to 5 mol% relative to the substrate. For highly efficient reactions, loadings can sometimes be reduced further. Optimization of the catalyst loading is often a part of the reaction development process to balance cost and efficiency.

Q4: How should I store and handle this compound and its metal complexes?

A4: this compound is a powder that should be stored in a cool, dry place under an inert atmosphere to prevent oxidation. Its metal complexes are also often air-sensitive and should be handled using standard Schlenk line or glovebox techniques.

Data Presentation

Table 1: Solvent Effects on Enantioselectivity in an Iridium-Catalyzed Asymmetric Cyclization

EntrySolventYield (%)ee (%)
1Toluenelowlow
2N-Methylpyrrolidone (NMP)3980

Adapted from a study on Ir-catalyzed asymmetric cyclization of alkenoic acids.[1] Conditions may vary for other reaction types.

Table 2: Optimization of Asymmetric Hydrogenation of Acetophenone with a Ru-Diphosphine-Diamine Catalyst

EntryCatalyst SystemBaseS/C RatioH₂ Pressure (atm)Time (h)Conversion (%)ee (%)
1RuCl₂--INVALID-LINK--n + (S,S)-DPENKOH2000815>9982 (R)
2RuH(BH₄)[(S)-tolbinap][(S,S)-dpen]None100,00087>9999 (R)
3RuH(BH₄)[(S)-tolbinap][(S,S)-dpen]t-C₄H₉OK100,00080.75>9999 (R)

S/C = Substrate-to-catalyst ratio. DPEN = diphenylethylenediamine. This table illustrates general trends; specific results with this compound may differ.[5]

Experimental Protocols

Protocol 1: General Procedure for Asymmetric Hydrogenation of a Ketone

Materials:

  • Ruthenium precursor (e.g., [RuCl₂(benzene)]₂)

  • This compound ligand

  • Substrate (ketone)

  • Degassed solvent (e.g., methanol, ethanol, or isopropanol)

  • Base (e.g., potassium tert-butoxide), if required

  • Hydrogen gas (high purity)

  • Autoclave or high-pressure reactor

Procedure:

  • In a glovebox, charge a glass liner for the autoclave with the ruthenium precursor and this compound (typically in a 1:1.1 metal to ligand ratio).

  • Add the degassed solvent to dissolve the catalyst components and stir for a few minutes to allow for complex formation.

  • Add the substrate to the liner. If a base is required, it is typically added at this stage.

  • Seal the glass liner inside the autoclave.

  • Purge the autoclave with hydrogen gas several times (e.g., 3-5 cycles of pressurizing and venting).

  • Pressurize the autoclave to the desired hydrogen pressure.

  • Stir the reaction mixture at the desired temperature for the specified time.

  • After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.

  • Remove the reaction mixture and concentrate it under reduced pressure.

  • Purify the product by flash column chromatography.

  • Determine the enantiomeric excess of the product using chiral HPLC or GC.

Visualizations

Experimental_Workflow cluster_prep Catalyst Preparation (Inert Atmosphere) cluster_reaction Reaction Setup cluster_workup Workup & Analysis p1 Weigh Ru Precursor & this compound p2 Add Degassed Solvent p1->p2 p3 Stir to Form Pre-catalyst p2->p3 r1 Add Substrate p3->r1 r2 Seal Reactor r1->r2 r3 Purge with H₂ r2->r3 r4 Pressurize & Heat r3->r4 w1 Cool & Vent r4->w1 w2 Concentrate w1->w2 w3 Purify (Chromatography) w2->w3 w4 Analyze ee% (Chiral HPLC/GC) w3->w4

Caption: General experimental workflow for asymmetric hydrogenation.

Troubleshooting_Tree cluster_yield Troubleshooting Low Yield cluster_ee Troubleshooting Low ee% start Low Yield or ee%? q_yield Low Conversion? start->q_yield Low Yield q_ee Poor Enantioselectivity? start->q_ee Low ee% a_yield1 Increase Catalyst Loading q_yield->a_yield1 Yes a_yield2 Increase Time / Temperature q_yield->a_yield2 Yes a_yield3 Check Substrate Purity q_yield->a_yield3 Yes a_yield4 Ensure Inert Atmosphere q_yield->a_yield4 Yes a_ee1 Screen Solvents q_ee->a_ee1 Yes a_ee2 Lower Reaction Temperature q_ee->a_ee2 Yes a_ee3 Screen Additives q_ee->a_ee3 Yes a_ee4 Check Ligand Purity q_ee->a_ee4 Yes

References

(R)-DM-Segphos catalyst deactivation and regeneration strategies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing (R)-DM-Segphos catalysts in their experiments.

Troubleshooting Guide

This guide addresses common issues encountered during catalytic reactions with this compound, offering potential causes and solutions.

Q1: My reaction shows low or no conversion. What are the possible causes and how can I fix it?

A1: Low or no conversion in a reaction catalyzed by this compound complexes can stem from several factors. A systematic approach to troubleshooting is recommended.

  • Inactive Catalyst Complex: The pre-catalyst may not have been properly activated, or the active catalytic species may not have formed in situ.

    • Solution: Review the activation procedure for your specific metal precursor and this compound. Ensure anaerobic and anhydrous conditions are strictly maintained during catalyst preparation and reaction setup.

  • Catalyst Poisoning: The catalyst's activity can be inhibited by various impurities. Phosphine ligands are known to be sensitive to certain substances.

    • Solution: Purify all solvents and reagents to remove potential poisons such as sulfur compounds, oxygen, and water. According to Hard-Soft Acid-Base (HSAB) theory, phosphines are soft bases and are susceptible to poisoning by other soft acids or bases.[1]

  • Incorrect Reaction Conditions: Suboptimal temperature, pressure, or reaction time can lead to poor conversion.

    • Solution: Optimize reaction parameters. A systematic Design of Experiments (DoE) approach can be efficient in identifying the optimal conditions.

  • Substrate Issues: The substrate itself might contain impurities that inhibit the catalyst, or it may be inherently unreactive under the chosen conditions.

    • Solution: Purify the substrate immediately before use. Verify the substrate's stability under the reaction conditions.

Q2: I am observing a significant drop in enantioselectivity. What could be the reason?

A2: A decrease in enantioselectivity is a critical issue in asymmetric catalysis. Several factors can contribute to this problem.

  • Ligand Degradation: The chiral this compound ligand may have degraded due to exposure to air (oxidation of phosphine to phosphine oxide), moisture, or incompatible reagents.

    • Solution: Handle the this compound ligand under a strictly inert atmosphere (e.g., in a glovebox). Store it in a cool, dark, and dry place.

  • Formation of Achiral Catalytic Species: The reaction conditions might favor the formation of an achiral or a less enantioselective catalytic species.

    • Solution: Re-evaluate the catalyst preparation method. The solvent can play a crucial role in the formation of the desired catalytic species.

  • Racemization of Product: The desired enantiomer of the product might be racemizing under the reaction or work-up conditions.

    • Solution: Analyze the reaction mixture at different time points to check for product racemization. If racemization is observed, consider modifying the work-up procedure or reducing the reaction temperature.

Q3: The catalyst appears to have deactivated during the reaction or upon recycling. What are the common deactivation pathways?

A3: Catalyst deactivation is a common challenge, particularly in industrial applications requiring high catalyst turnover numbers.[2][3]

  • Oxidation: The phosphorus(III) center in the phosphine ligand is susceptible to oxidation to phosphorus(V) (phosphine oxide), rendering it unable to coordinate effectively with the metal center. This is a common deactivation pathway for phosphine-based catalysts.

  • Formation of Inactive Dimers or Clusters: The active mononuclear catalytic species might aggregate to form inactive polynuclear species.

  • Ligand Dissociation: The this compound ligand may dissociate from the metal center, leading to the formation of less active or inactive species.

  • Product Inhibition: The reaction product may coordinate to the metal center more strongly than the substrate, leading to inhibition of the catalytic cycle.[2]

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its typical applications?

A1: this compound is a chiral phosphine ligand used in asymmetric catalysis. The "DM" stands for the 3,5-dimethylphenyl groups attached to the phosphorus atoms, which provide steric bulk and electronic properties that can enhance enantioselectivity in certain reactions.[4][5] It is a derivative of the SEGPHOS ligand, developed by Takasago International Corporation.[4][5] this compound is particularly effective in ruthenium- and rhodium-catalyzed asymmetric hydrogenations of ketones and olefins.

Q2: How should I properly handle and store this compound and its metal complexes?

A2: this compound and its metal complexes are air- and moisture-sensitive. They should be handled exclusively under an inert atmosphere, such as in a nitrogen- or argon-filled glovebox. Store the ligand and its complexes in a cool, dark, and dry environment, preferably in a desiccator or a glovebox freezer.

Q3: Are there any known strategies for regenerating a deactivated this compound catalyst?

A3: While specific, detailed protocols for the regeneration of this compound catalysts are not widely published in peer-reviewed literature, general strategies for reactivating ruthenium-based phosphine catalysts can be adapted. One potential approach involves the controlled oxidation of the deactivated catalyst followed by reduction to regenerate the active species. A patented method for regenerating ruthenium catalysts suggests treating the deactivated catalyst with an oxygen-containing gas at an elevated temperature. However, it is crucial to carefully optimize such a procedure for the specific this compound complex to avoid ligand degradation. A more straightforward approach for laboratory-scale reactions is often to recover the precious metal and ligand from the deactivated catalyst and synthesize a fresh batch of the catalyst.

Quantitative Data Summary

To assist in troubleshooting and optimizing your reaction, we recommend meticulous record-keeping of catalyst performance. The following table provides a template for you to populate with your experimental data. This will allow for easy comparison of catalyst performance across different batches and conditions.

Catalyst Batch ID Reaction Scale (mmol) Substrate Catalyst Loading (mol%) Conversion (%) Enantiomeric Excess (ee %) Turnover Number (TON) Turnover Frequency (TOF, h⁻¹) Notes (e.g., Fresh, 1st Recycle, Regenerated)
Example: R-DMS-2025-011.0Acetophenone0.19998990495Fresh Catalyst

Experimental Protocols & Workflows

Diagram of a Typical Asymmetric Hydrogenation Workflow

Asymmetric_Hydrogenation_Workflow cluster_prep Catalyst Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_analysis Work-up & Analysis Metal_Precursor Metal Precursor Catalyst_Formation Active Catalyst Solution Metal_Precursor->Catalyst_Formation Ligand This compound Ligand->Catalyst_Formation Solvent_Prep Anhydrous Solvent Solvent_Prep->Catalyst_Formation Reactor Reactor Setup Catalyst_Formation->Reactor Substrate Substrate Substrate->Reactor Solvent_Reaction Anhydrous Solvent Solvent_Reaction->Reactor Reaction_Execution Reaction @ Temp/Pressure Reactor->Reaction_Execution H2 Hydrogen Source H2->Reaction_Execution Workup Reaction Quench & Work-up Reaction_Execution->Workup Purification Purification (e.g., Chromatography) Workup->Purification Analysis Analysis (e.g., NMR, HPLC) Purification->Analysis

Caption: Workflow for a typical asymmetric hydrogenation experiment.

Logical Diagram of Catalyst Deactivation Pathways

Catalyst_Deactivation cluster_deactivation Deactivation Pathways Active_Catalyst Active Catalyst L_n-M-(R)-DM-Segphos Oxidation Oxidation L_n-M-(R)-DM-Segphos(O) Active_Catalyst->Oxidation O2, H2O Dimerization Dimerization [L_n-M-(R)-DM-Segphos]_2 Active_Catalyst->Dimerization High Concentration Ligand_Loss Ligand Loss L_n-M + this compound Active_Catalyst->Ligand_Loss Unfavorable Conditions Poisoning Poisoning L_n-M-(R)-DM-Segphos-Poison Active_Catalyst->Poisoning Impurities (S, etc.) Catalyst_Regeneration_Cycle Fresh_Catalyst Fresh Active Catalyst Deactivated_Catalyst Deactivated Catalyst Fresh_Catalyst->Deactivated_Catalyst Catalytic Use / Deactivation Recovered_Material Recovered Catalyst Material Deactivated_Catalyst->Recovered_Material Isolation & Recovery Regenerated_Catalyst Regenerated Active Catalyst Recovered_Material->Regenerated_Catalyst Regeneration Protocol (e.g., Oxidation/Reduction) Regenerated_Catalyst->Fresh_Catalyst Re-use in Reaction

References

Technical Support Center: Optimizing Reactions Catalyzed by (R)-DM-Segphos

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for reactions catalyzed by the (R)-DM-Segphos ligand and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction outcomes.

Troubleshooting Guide

This guide addresses frequently encountered problems in a question-and-answer format, providing actionable steps to improve your reaction yields and enantioselectivities.

Question: My reaction yield is low or the reaction is not proceeding to completion. What are the common causes and how can I address them?

Answer: Low yield or incomplete conversion in reactions catalyzed by this compound can stem from several factors related to the catalyst, reagents, and reaction conditions. Below is a systematic guide to troubleshooting this issue.

1. Catalyst Activity and Integrity:

  • Catalyst Activation: Ensure the pre-catalyst is properly activated to the active catalytic species. For many ruthenium-based catalysts, this may involve an in situ activation step. The specific activation procedure can be sensitive to the metal precursor and reaction conditions.

  • Catalyst Decomposition: this compound and its metal complexes can be sensitive to air and moisture. Phosphine oxidation can lead to catalyst deactivation. Ensure all manipulations are performed under an inert atmosphere (e.g., argon or nitrogen) using rigorously dried solvents and reagents.

  • Catalyst Loading: While a higher catalyst loading can sometimes increase conversion, it is not always the most efficient solution and can be costly. It's crucial to optimize the catalyst loading for your specific substrate and conditions. A loading that is too low may result in slow or incomplete reaction. Conversely, excessively high loading can sometimes lead to side reactions or product inhibition.

2. Reagent and Solvent Purity:

  • Substrate Purity: Impurities in the substrate can act as catalyst poisons. It is highly recommended to use purified substrates. Common poisons for ruthenium catalysts include sulfur compounds, carbon monoxide, and strongly coordinating species that can displace the chiral ligand.

  • Solvent Quality: The choice and purity of the solvent are critical. Protic solvents like alcohols (methanol, ethanol, isopropanol) are commonly used in asymmetric hydrogenations. However, the presence of water or other impurities can negatively impact catalyst activity. Always use high-purity, anhydrous solvents.

3. Reaction Conditions:

  • Temperature: The reaction temperature can have a significant impact on both reaction rate and selectivity. Lower temperatures often favor higher enantioselectivity but may lead to slower reaction rates. If the yield is low due to a slow reaction, a modest increase in temperature may be beneficial. However, be aware that higher temperatures can sometimes lead to catalyst decomposition or the formation of byproducts.

  • Pressure (for Hydrogenation Reactions): In asymmetric hydrogenation, hydrogen pressure is a key parameter. Low pressure can lead to incomplete conversion. Increasing the hydrogen pressure can often improve the reaction rate and yield. However, the effect on enantioselectivity can vary depending on the substrate and catalyst system.

  • Additives: In some cases, the addition of a co-catalyst or an additive can significantly improve the reaction outcome. For example, a base is often required in Ru-catalyzed ketone hydrogenations. The choice of base and its stoichiometry should be carefully optimized.

Question: The enantioselectivity (ee) of my reaction is lower than expected. What factors influence enantioselectivity and how can I improve it?

Answer: Achieving high enantioselectivity is the primary goal when using chiral ligands like this compound. If the enantiomeric excess is suboptimal, consider the following factors:

1. Ligand Choice and Integrity:

  • Ligand Purity: Ensure the this compound ligand is of high purity and has not undergone degradation (e.g., oxidation).

  • Ligand Structure: this compound is an electron-rich ligand due to its 3,5-dimethylphenyl groups. For certain substrates, a ligand with different steric or electronic properties, such as the parent (R)-Segphos or the bulkier (R)-DTBM-Segphos, might provide better enantioselectivity.

2. Reaction Parameters:

  • Temperature: Enantioselectivity is often highly temperature-dependent. Lowering the reaction temperature generally increases the energy difference between the diastereomeric transition states, leading to higher enantioselectivity.

  • Solvent: The solvent can influence the conformation of the catalyst-substrate complex and, therefore, the enantioselectivity. Screening a range of solvents is a common optimization strategy.

  • Pressure (for Hydrogenation Reactions): The effect of hydrogen pressure on enantioselectivity can be complex and substrate-dependent. It is a parameter that should be optimized for each specific transformation.

3. Substrate-Catalyst Matching:

  • The structure of the substrate plays a crucial role in the stereochemical outcome. The interaction between the substrate and the chiral pocket of the catalyst determines the enantioselectivity. For some substrates, this compound may not be the optimal ligand.

Frequently Asked Questions (FAQs)

Q1: What types of reactions are typically catalyzed by this compound?

A1: this compound is most commonly used as a chiral ligand in asymmetric catalysis, particularly for:

  • Asymmetric Hydrogenation: Ruthenium complexes of this compound are highly effective for the hydrogenation of functionalized ketones (e.g., α-, β-, and γ-ketoesters) to produce chiral alcohols.[1]

  • Reductive Amination: It is also used in the reductive amination of β-keto esters to synthesize chiral β-amino acids.[1]

Q2: What is the role of the 3,5-dimethylphenyl groups in this compound?

A2: The 3,5-dimethylphenyl (xylyl) groups on the phosphorus atoms of this compound increase the electron-donating ability of the ligand compared to the parent Segphos. This can enhance the reactivity of the metal center in certain catalytic reactions.

Q3: How should I handle and store this compound and its metal complexes?

A3: this compound is a phosphine ligand and is susceptible to oxidation. It should be handled and stored under an inert atmosphere (e.g., in a glovebox or under argon/nitrogen). Metal complexes of this compound should also be handled with care to prevent decomposition.

Q4: Can I prepare the catalyst in situ?

A4: Yes, it is common to prepare the active catalyst in situ by reacting the this compound ligand with a suitable metal precursor (e.g., a ruthenium salt) in the reaction vessel just before adding the substrate. This can be a convenient and effective method, but the conditions for in situ generation should be optimized.

Q5: What are some common catalyst poisons for reactions involving this compound?

A5: For ruthenium-catalyzed reactions, common poisons include:

  • Sulfur compounds: Even trace amounts can deactivate the catalyst.

  • Carbon monoxide: CO can bind strongly to the metal center and inhibit catalysis.

  • Strongly coordinating species: Halides, cyanides, and certain nitrogen-containing heterocycles can act as inhibitors.

It is crucial to use high-purity reagents and solvents to avoid introducing these poisons.

Data Summary Tables

The following tables summarize quantitative data from the literature, illustrating the effect of various reaction parameters on yield and enantioselectivity.

Table 1: Effect of Ligand and Solvent on the Iridium-Catalyzed Asymmetric Cyclization of an Alkenoic Acid

EntryLigandSolventYield (%)ee (%)
1(R)-BINAP1,2-Dichloroethane1525
2(S)-Segphos1,2-Dichloroethane2045
3(R)-DTBM-Segphos1,2-Dichloroethane2258
4(R)-DTBM-SegphosToluene1030
5(R)-DTBM-SegphosN-Methylpyrrolidone (NMP)3980

Data adapted from a study on iridium-catalyzed asymmetric cyclization.

Table 2: Optimization of Catalyst Loading in a Transfer Hydrogenation Reaction

EntryCatalyst Loading (mol %)Yield (%)ee (%)
12.09894
21.09794
30.59694
40.16594

Data from a representative transfer hydrogenation optimization.

Experimental Protocols

Protocol 1: General Procedure for Ru-Catalyzed Asymmetric Hydrogenation of a β-Ketoester

This protocol is a general guideline and should be optimized for specific substrates.

  • Catalyst Preparation (in situ):

    • In a glovebox, add the ruthenium precursor (e.g., [RuCl₂(p-cymene)]₂, 1 mol%) and this compound (1.1 mol%) to a dry Schlenk flask equipped with a magnetic stir bar.

    • Add anhydrous, degassed solvent (e.g., methanol, 5 mL).

    • Stir the mixture at room temperature for 30 minutes to allow for complex formation.

  • Reaction Setup:

    • To the flask containing the catalyst solution, add the β-ketoester substrate (1 mmol).

    • If required, add a base (e.g., potassium tert-butoxide, 2 mol%).

    • Seal the Schlenk flask and transfer it to a high-pressure autoclave.

  • Hydrogenation:

    • Purge the autoclave with hydrogen gas three times.

    • Pressurize the autoclave to the desired hydrogen pressure (e.g., 10 atm).

    • Stir the reaction mixture at the desired temperature (e.g., 50 °C) for the specified time (e.g., 12-24 hours).

  • Work-up and Analysis:

    • After the reaction is complete, cool the autoclave to room temperature and carefully release the hydrogen pressure.

    • Concentrate the reaction mixture under reduced pressure.

    • Purify the product by column chromatography on silica gel.

    • Determine the yield and enantiomeric excess (e.g., by chiral HPLC or GC).

Protocol 2: Synthesis of [(R)-DTBM-SEGPHOS]NiCl₂

This protocol describes the preparation of a specific nickel pre-catalyst.

  • Apparatus Setup:

    • To an oven-dried 25 mL round-bottomed flask equipped with a magnetic stir bar, add (R)-DTBM-SEGPHOS (1.00 g, 0.85 mmol) and NiCl₂ (110 mg, 0.85 mmol).

    • Add acetonitrile (15 mL).

    • Attach a reflux condenser and purge the system with nitrogen for 5 minutes. Maintain a nitrogen atmosphere using a balloon.

  • Reaction:

    • Heat the mixture to reflux in an oil bath and maintain for 16 hours.

  • Isolation and Purification:

    • While the reaction mixture is still warm, filter it through a pad of Celite®.

    • Wash the Celite® pad with acetonitrile until the filtrate is colorless.

    • Concentrate the filtrate on a rotary evaporator.

    • Dissolve the resulting solid in dichloromethane, transfer to a vial, and concentrate again.

    • Dry the solid under high vacuum to obtain the [(R)-DTBM-SEGPHOS]NiCl₂ complex as a dark powder.

Visualizations

The following diagrams illustrate logical workflows for troubleshooting common issues.

Troubleshooting_Low_Yield start Low Yield or Incomplete Conversion check_catalyst Check Catalyst Integrity and Activation start->check_catalyst check_reagents Verify Reagent and Solvent Purity start->check_reagents optimize_conditions Optimize Reaction Conditions start->optimize_conditions catalyst_active Is the catalyst known to be active? check_catalyst->catalyst_active reagents_pure Are reagents and solvents pure and anhydrous? check_reagents->reagents_pure prepare_fresh Prepare fresh catalyst under inert conditions catalyst_active->prepare_fresh No check_activation Review activation protocol catalyst_active->check_activation Unsure adjust_loading Adjust catalyst loading catalyst_active->adjust_loading Yes solution Improved Yield prepare_fresh->solution check_activation->solution adjust_loading->solution purify_substrate Purify substrate reagents_pure->purify_substrate No/Unsure reagents_pure->solution Yes use_dry_solvent Use freshly dried, degassed solvent purify_substrate->use_dry_solvent use_dry_solvent->solution conditions_optimal Are conditions optimized? adjust_temp Adjust temperature conditions_optimal->adjust_temp No conditions_optimal->solution Yes adjust_pressure Adjust pressure (if applicable) adjust_temp->adjust_pressure screen_additives Screen additives/bases adjust_pressure->screen_additives screen_additives->solution check_conditions check_conditions check_conditions->conditions_optimal

Caption: Troubleshooting workflow for low reaction yield.

Troubleshooting_Low_ee start Low Enantioselectivity (ee) check_ligand Verify Ligand Purity and Choice start->check_ligand optimize_temp Optimize Temperature start->optimize_temp screen_solvents Screen Solvents start->screen_solvents ligand_ok Is the ligand pure and appropriate for the substrate? check_ligand->ligand_ok temp_low_enough Is the temperature low enough? optimize_temp->temp_low_enough solvent_screened Has a solvent screen been performed? screen_solvents->solvent_screened check_purity Check ligand purity (e.g., for oxidation) ligand_ok->check_purity No/Unsure solution Improved Enantioselectivity ligand_ok->solution Yes screen_ligands Screen other ligands (e.g., Segphos, DTBM-Segphos) check_purity->screen_ligands screen_ligands->solution lower_temp Lower reaction temperature temp_low_enough->lower_temp No temp_low_enough->solution Yes lower_temp->solution perform_solvent_screen Test a range of polar and non-polar solvents solvent_screened->perform_solvent_screen No solvent_screened->solution Yes perform_solvent_screen->solution

Caption: Troubleshooting workflow for low enantioselectivity.

References

Technical Support Center: (R)-DM-Segphos Catalytic Activity

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for (R)-DM-Segphos and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions regarding the use of this compound in catalytic reactions.

Troubleshooting Guide

This guide addresses common issues encountered during experiments involving this compound catalysts.

Issue 1: Low or No Catalytic Activity

Potential Cause Troubleshooting Steps
Catalyst Decomposition - Ensure all solvents and reagents are anhydrous and deoxygenated, as the catalyst is air and moisture sensitive. - Prepare the catalyst solution under an inert atmosphere (e.g., Argon or Nitrogen). - Consider using freshly opened or purified solvents.
Incomplete Catalyst Formation - When preparing the catalyst in situ, ensure the metal precursor and ligand are allowed to stir for a sufficient time to form the active complex before adding the substrate.
Poor Solubility - The catalyst complex may not be soluble in the chosen solvent. Refer to the solvent selection guide below. - Try a different solvent or a co-solvent system. For some metal complexes, highly polar solvents like DMSO or DMF may be necessary for dissolution.
Substrate Inhibition - The substrate or product may be coordinating to the metal center and inhibiting catalysis. - Try running the reaction at a lower substrate concentration.

Issue 2: Poor Enantioselectivity

Potential Cause Troubleshooting Steps
Incorrect Solvent Choice - The solvent can have a significant impact on enantioselectivity. A solvent screen is highly recommended for new reactions. Refer to the data on solvent effects below. - In some cases, a switch in solvent can even invert the sense of stereoinduction.
Reaction Temperature - Lowering the reaction temperature often improves enantioselectivity. - However, in some cases, a higher temperature may be required to overcome kinetic barriers. An optimization of the reaction temperature is recommended.
Presence of Impurities - Impurities in the substrate or solvent can interfere with the chiral environment of the catalyst. - Ensure the substrate is of high purity.
Memory Effects (for specific reactions like Pd-catalyzed allylic alkylation) - In certain reactions, the stereochemistry of the starting material can influence the product stereochemistry, leading to lower than expected ee. - The choice of solvent and leaving group can sometimes mitigate these effects.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound , also known as (R)-(+)-5,5′-Bis[di(3,5-xylyl)phosphino]-4,4′-bi-1,3-benzodioxole, is a chiral phosphine ligand used in asymmetric catalysis. Its bulky 3,5-dimethylphenyl groups create a well-defined chiral environment around a metal center, leading to high enantioselectivity in a variety of reactions. A closely related and even bulkier derivative is (R)-DTBM-Segphos , where the xylyl groups are replaced by 3,5-di-tert-butyl-4-methoxyphenyl groups.

Q2: In which solvents is the this compound ligand and its metal complexes soluble?

The solubility of the free ligand and its metal complexes can vary significantly. While the ligand itself is generally soluble in common organic solvents like chloroform, its metal complexes may have different solubility profiles. For instance, some palladium and nickel complexes are soluble in solvents like toluene, dichloromethane, acetonitrile, and N-Methyl-2-pyrrolidone (NMP). However, for certain applications, more polar solvents such as DMSO and DMF might be required. It is always best to perform a solubility test with the specific complex and solvent before running a reaction.

Q3: How does the choice of solvent affect the catalytic activity?

The solvent can influence the catalytic activity in several ways:

  • Solubility: The catalyst must be soluble in the reaction medium to be effective.

  • Stability: The solvent can affect the stability of the active catalytic species.

  • Enantioselectivity: The solvent can interact with the catalyst-substrate complex, influencing the transition state energies and thus the enantioselectivity of the reaction. In some cases, a change in solvent can dramatically alter the enantiomeric excess (ee) of the product.

  • Reaction Rate: The polarity and coordinating ability of the solvent can impact the rate of the catalytic reaction.

Q4: Are there any specific handling precautions for this compound and its complexes?

Yes, this compound and its metal complexes are typically air-sensitive and should be handled under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques). Solvents and reagents should be dried and degassed prior to use to prevent catalyst deactivation.

Experimental Data on Solvent Effects

The following tables summarize the effect of different solvents on the catalytic activity of this compound and its derivatives in various reactions.

Table 1: Effect of Solvent on Pd-Catalyzed Asymmetric Allylic Alkylation of an Allenyl Acetate with Diethyl Malonate using (R)-DTBM-Segphos

Reaction conditions: allenyl acetate, diethyl malonate, [Pd(π-cinnamyl)Cl)]₂, (R)-(-)-DTBM-SEGPHOS, K₂CO₃, 30 °C.

SolventYield (%)Enantiomeric Excess (ee, %)
NMP 80 69

NMP = N-Methyl-2-pyrrolidone

Table 2: Solvent Used in Pd((R)-DTBM-SEGphos)Cl₂-Catalyzed Kinetic Resolution of a Tertiary Propargylic Alcohol

Reaction conditions: rac-propargylic alcohol, Pd((R)-DTBM-SEGphos)Cl₂, (PhO)₂POOH, H₂O, CO balloon, 20 °C.

Solvent
Toluene

Table 3: Solvent Used in Organocatalytic Asymmetric Halocyclization with (S)-DTBM-Segphos

Reaction conditions: unsaturated amide, (S)-DTBM-SEGPHOS, NCS, 4 °C.

Solvent
CpME

CpME = Cyclopentyl methyl ether

Table 4: Solvent Influence in the Asymmetric Hydrogenation of an Achiral Lactone with an Ir/(R)-DTBM-Segphos Catalyst

While specific quantitative data from a broad solvent screen is not publicly available in a comparative table, a study on the asymmetric hydrogenation of an achiral lactone to a key intermediate for (+)-biotin investigated the influence of the solvent.[1] The study noted that alcoholic solvents, which are frequently used in industrial hydrogenations, were not suitable for this specific reaction due to a competing ring-opening of the cyclic anhydride substrate.[1] This highlights the critical importance of solvent choice based on the specific substrate and reaction type.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of [(R)-DTBM-SEGPHOS]NiCl₂

This protocol is adapted from a literature procedure.[2]

  • To an oven-dried round-bottom flask equipped with a magnetic stir bar, add (R)-DTBM-SEGPHOS (1.00 g, 0.85 mmol, 1 equiv) and NiCl₂ (110 mg, 0.85 mmol, 1 equiv).

  • Add acetonitrile (15 mL) to the flask.

  • Attach a reflux condenser and purge the system with an inert gas (N₂ or Ar) for 5 minutes.

  • Heat the mixture to reflux and stir for 16 hours.

  • After cooling, the mixture can be filtered and the solvent removed under reduced pressure. The resulting solid is then dissolved in dichloromethane for further purification if necessary.[2]

Protocol 2: General Procedure for a Catalytic Asymmetric Reaction

This is a general guideline and should be optimized for each specific reaction.

  • In a glovebox or under an inert atmosphere, add the metal precursor (e.g., [Pd(π-cinnamyl)Cl]₂) and this compound to a dry reaction vessel.

  • Add the desired anhydrous, degassed solvent and stir the mixture at room temperature for 20-30 minutes to allow for catalyst formation.

  • Add the substrate and any other reagents (e.g., base, nucleophile) to the reaction mixture.

  • Stir the reaction at the desired temperature and monitor its progress by a suitable analytical technique (e.g., TLC, GC, HPLC).

  • Upon completion, quench the reaction and purify the product using standard methods such as column chromatography.

Visualizations

Experimental_Workflow General Workflow for Solvent Optimization cluster_prep Preparation cluster_screening Solvent Screening cluster_analysis Analysis cluster_optimization Optimization catalyst_prep Prepare Catalyst Stock Solution (Metal Precursor + this compound) in a non-coordinating solvent reaction_setup Set up parallel reactions in an array with different anhydrous, degassed solvents catalyst_prep->reaction_setup Dispense add_catalyst Add catalyst stock solution to each reaction reaction_setup->add_catalyst add_substrate Add substrate and other reagents add_catalyst->add_substrate run_reaction Run reactions under identical conditions (temperature, time, stirring) add_substrate->run_reaction quench Quench reactions run_reaction->quench analyze Analyze each reaction for: - Conversion (e.g., GC, NMR) - Enantiomeric Excess (e.g., chiral HPLC, chiral GC) quench->analyze identify_best Identify the best solvent(s) based on yield and ee analyze->identify_best further_opt Further optimize other parameters (temperature, concentration) in the best solvent identify_best->further_opt

Caption: Workflow for solvent optimization in a this compound catalyzed reaction.

Troubleshooting_Tree Troubleshooting Poor Enantioselectivity start Poor Enantioselectivity (Low ee) check_solvent Is the solvent optimized? start->check_solvent solvent_yes Yes check_solvent->solvent_yes Yes solvent_no No check_solvent->solvent_no No check_temp Is the temperature optimized? solvent_yes->check_temp screen_solvents Perform a solvent screen. Consider polarity and coordinating ability. solvent_no->screen_solvents temp_yes Yes check_temp->temp_yes Yes temp_no No check_temp->temp_no No check_purity Are the substrate and reagents pure? temp_yes->check_purity optimize_temp Try lowering the reaction temperature. temp_no->optimize_temp purity_yes Yes check_purity->purity_yes Yes purity_no No check_purity->purity_no No consider_other Consider other factors: - Ligand-to-metal ratio - Base/additive effects purity_yes->consider_other purify Purify substrate and reagents. Use freshly distilled/opened solvents. purity_no->purify

Caption: Decision tree for troubleshooting low enantioselectivity.

References

managing air and moisture sensitivity of (R)-DM-Segphos

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the proper handling, storage, and use of (R)-DM-Segphos, with a focus on managing its sensitivity to air and moisture. The information is intended for researchers, scientists, and drug development professionals to help ensure the integrity of the ligand and the success of their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound, or (R)-(+)-5,5′-Bis[di(3,5-xylyl)phosphino]-4,4′-bi-1,3-benzodioxole, is a chiral phosphine ligand.[1] It is primarily used in asymmetric catalysis, where it can be complexed with transition metals to catalyze stereoselective reactions, leading to the formation of chiral products with high enantiomeric excess.

Q2: How sensitive is this compound to air and moisture?

Q3: What is the primary degradation product of this compound upon exposure to air?

The primary degradation product of phosphine ligands upon exposure to air is the corresponding phosphine oxide.[1][4] In the case of this compound, this would be this compound dioxide. The formation of the phosphine oxide can compromise the ligand's ability to coordinate effectively to the metal center in a catalytic system.

Q4: How should this compound be properly stored?

To ensure its stability, this compound should be stored in a cool, dry, and dark place under an inert atmosphere.[5][6] Commercial suppliers recommend storing the solid powder at 2-8°C under nitrogen or argon gas.[6] It is crucial to maintain a positive pressure of inert gas in the storage container to prevent the ingress of air and moisture.

Troubleshooting Guide

This guide addresses common issues that may arise during the use of this compound, particularly those related to its air and moisture sensitivity.

Problem Potential Cause Recommended Solution
Low or no catalytic activity Degradation of the this compound ligand due to air/moisture exposure.- Ensure all handling and reaction setup is performed under a strict inert atmosphere (glovebox or Schlenk line).- Use freshly purchased or properly stored this compound.- Verify the quality of the ligand by 31P NMR spectroscopy to check for the presence of phosphine oxide impurities.
Incomplete dissolution of the ligand.- Use a high-purity, anhydrous solvent for the reaction.- Gently warm the mixture under an inert atmosphere to aid dissolution, if the reaction conditions permit.
Inconsistent or poor enantioselectivity Partial degradation of the chiral ligand.- As with low catalytic activity, rigorously exclude air and moisture from all stages of the experiment.- Prepare the catalyst complex in situ under inert conditions immediately before use.
Presence of impurities in the starting materials or solvent.- Use freshly purified starting materials and anhydrous solvents.- Degas all solvents prior to use.
Formation of unexpected byproducts Side reactions catalyzed by the degraded ligand or metal complex.- Characterize byproducts to understand potential reaction pathways.- Re-evaluate the reaction setup to minimize any potential for ligand degradation.
Color change of the solid ligand upon storage Possible oxidation of the ligand.- Discard the material if significant color change is observed.- Review storage procedures to ensure a consistently inert atmosphere is maintained.

Experimental Protocols

Protocol 1: General Handling and Weighing of this compound

This protocol outlines the recommended procedure for handling solid this compound to prevent its degradation.

Materials:

  • This compound solid

  • Inert atmosphere glovebox

  • Spatula

  • Weighing paper or vial

  • Analytical balance (inside the glovebox)

  • Schlenk flask or reaction vessel

  • Septum and parafilm

Procedure:

  • Transfer the sealed container of this compound into an inert atmosphere glovebox.

  • Allow the container to equilibrate to the glovebox temperature before opening to prevent condensation.

  • Inside the glovebox, carefully open the container.

  • Using a clean, dry spatula, weigh the desired amount of this compound onto weighing paper or directly into a pre-tared vial.

  • Immediately transfer the weighed ligand to the reaction vessel (Schlenk flask).

  • Seal the reaction vessel with a septum and wrap with parafilm.

  • Securely reseal the main container of this compound.

  • The reaction vessel can now be removed from the glovebox for the subsequent reaction setup on a Schlenk line.

Protocol 2: Preparation of a Stock Solution of this compound

This protocol describes the preparation of a stock solution for easier dispensing in multiple reactions.

Materials:

  • Weighed this compound (from Protocol 1)

  • Anhydrous, degassed solvent (e.g., toluene, THF)

  • Schlenk flask or volumetric flask rated for use on a Schlenk line

  • Gas-tight syringe

  • Cannula

  • Schlenk line with a supply of dry, inert gas (Argon or Nitrogen)

Procedure:

  • Place the Schlenk flask containing the weighed this compound on a Schlenk line.

  • Evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure a fully inert atmosphere.

  • Using a cannula or a gas-tight syringe, transfer the required volume of anhydrous, degassed solvent into the Schlenk flask.

  • Gently swirl the flask to dissolve the this compound completely.

  • The stock solution is now ready for use and should be stored under a positive pressure of inert gas.

Visualizations

experimental_workflow cluster_glovebox Inert Atmosphere Glovebox cluster_schlenk Schlenk Line weigh Weigh this compound transfer_vessel Transfer to Reaction Vessel weigh->transfer_vessel purge Purge Vessel with Inert Gas transfer_vessel->purge add_solvent Add Anhydrous/Degassed Solvent purge->add_solvent dissolve Dissolve Ligand add_solvent->dissolve reaction Proceed with Reaction dissolve->reaction end End: Reaction Ready reaction->end start Start: Obtain this compound start->weigh

Caption: Workflow for Handling Solid this compound.

troubleshooting_logic start Poor Reaction Outcome (Low Yield/Enantioselectivity) check_ligand Check Ligand Integrity (31P NMR) start->check_ligand oxide_present Phosphine Oxide Detected? check_ligand->oxide_present check_conditions Review Reaction Conditions (Solvent, Temperature, etc.) conditions_ok Conditions Appropriate? check_conditions->conditions_ok check_reagents Verify Purity of Other Reagents reagents_pure Other Reagents Pure? check_reagents->reagents_pure improve_handling Action: Improve Inert Atmosphere Handling Techniques oxide_present->improve_handling Yes no_oxide No Significant Oxide oxide_present->no_oxide No use_new_ligand Action: Use Fresh Batch of Ligand improve_handling->use_new_ligand end Re-run Experiment use_new_ligand->end no_oxide->check_conditions optimize_conditions Action: Optimize Reaction Conditions conditions_ok->optimize_conditions No conditions_good Conditions Appear Correct conditions_ok->conditions_good Yes optimize_conditions->end conditions_good->check_reagents purify_reagents Action: Purify/Dry Other Reagents reagents_pure->purify_reagents No reagents_good Reagents are Pure reagents_pure->reagents_good Yes purify_reagents->end reagents_good->end

Caption: Troubleshooting Logic for Poor Reaction Outcomes.

References

Technical Support Center: Purification of Products from (R)-DM-Segphos Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying products from reactions catalyzed by (R)-DM-Segphos and its metal complexes.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of reaction products.

Problem Potential Cause(s) Recommended Solution(s)
Difficult Separation of Product from Catalyst/Ligand The this compound ligand and its corresponding oxide are often greasy, non-polar compounds that can co-elute with the desired product during column chromatography.1. Optimize Chromatography: Use a less polar solvent system to increase the retention of the polar product on the silica gel while eluting the non-polar ligand and its oxide. A gradient elution from a non-polar solvent (e.g., hexane or petroleum ether) to a more polar solvent (e.g., ethyl acetate or dichloromethane) is often effective.[1][2]2. Oxidize the Ligand: Before chromatography, consider oxidizing the residual phosphine ligand to its phosphine oxide using a mild oxidant (e.g., hydrogen peroxide or air). Phosphine oxides are generally more polar and may be easier to separate from the desired product. 3. Acid Wash: If the product is not acid-sensitive, an aqueous acid wash (e.g., dilute HCl) during the work-up can protonate and extract the phosphine ligand into the aqueous layer. Neutralize the organic layer before proceeding. 4. Use of a Scavenger Resin: Polystyrene-supported scavenger resins with electrophilic groups can be used to selectively bind to the phosphine ligand, allowing for its removal by filtration.
Low Yield After Purification 1. Product Adsorption on Silica Gel: Highly polar products can irreversibly adsorb onto the silica gel column, leading to low recovery.[1] 2. Product Degradation: The product may be sensitive to the acidic nature of silica gel or prolonged exposure to air during purification. 3. Incomplete Elution: The chosen solvent system may not be polar enough to elute the product from the column.1. Deactivate Silica Gel: Use silica gel that has been treated with a base (e.g., triethylamine) to neutralize acidic sites. A common practice is to add 1-3% triethylamine to the eluent.[2] 2. Use Alternative Stationary Phases: Consider using a more inert stationary phase like alumina (neutral or basic) or celite.[1] 3. Work Quickly: Minimize the time the product spends on the column and in solution to reduce degradation. 4. Increase Solvent Polarity: Gradually increase the polarity of the eluent to ensure complete elution of the product.[2]
Product Contaminated with Metal Residues The transition metal used in the catalysis (e.g., Rhodium, Ruthenium, Palladium) may not be fully removed during the initial work-up.1. Aqueous Washes: Perform thorough aqueous washes with solutions that can chelate the metal, such as saturated aqueous ammonium chloride or EDTA solutions.[3] 2. Activated Carbon Treatment: Stirring the crude product solution with activated carbon can help adsorb residual metal complexes. 3. Metal Scavengers: Utilize commercially available metal scavenger resins designed to selectively bind and remove specific transition metals.
Incomplete Separation of Enantiomers The reaction may not have gone to full completion or the purification method is not suitable for separating enantiomers. Standard silica gel chromatography does not separate enantiomers.1. Chiral HPLC/SFC: For analytical and small-scale preparative separations, High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) with a chiral stationary phase is the most effective method.[4] 2. Diastereomeric Salt Formation: If the product has an acidic or basic handle, it can be reacted with a chiral resolving agent to form diastereomeric salts, which can then be separated by crystallization or standard chromatography. The desired enantiomer is then recovered by breaking the salt. 3. Kinetic Resolution: If applicable, a subsequent enantioselective reaction can be performed to selectively react with one enantiomer, allowing for the separation of the unreacted enantiomer.[5]
Oily or Gummy Product After Purification The product may be an oil at room temperature, or it may be contaminated with residual solvents or greasy impurities like the phosphine oxide.1. High Vacuum Drying: Ensure all solvent is removed by drying the product under high vacuum for an extended period. Gentle heating may be applied if the product is thermally stable. 2. Trituration: If the product is expected to be a solid, try triturating the oil with a non-polar solvent in which the product is insoluble but the impurities are soluble (e.g., pentane or hexane). This can often induce crystallization. 3. Re-purification: If the product is still impure, a second chromatographic purification with a different solvent system may be necessary.

Frequently Asked Questions (FAQs)

Q1: What is a general work-up procedure for a reaction involving this compound?

A1: A typical work-up procedure involves quenching the reaction, followed by an aqueous extraction to remove water-soluble byproducts and salts.

  • Step 1: Quench the Reaction: Depending on the reaction, this may involve adding water, a saturated aqueous solution of ammonium chloride, or a buffer.

  • Step 2: Extraction: Extract the aqueous mixture with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).

  • Step 3: Wash the Organic Layer: Wash the combined organic layers with water and then brine to remove residual water.

  • Step 4: Dry and Concentrate: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

Q2: How can I monitor the progress of the column chromatography?

A2: Thin-Layer Chromatography (TLC) is the most common method. Spot the crude reaction mixture and the collected fractions on a TLC plate and elute with the same solvent system used for the column. Visualize the spots using a UV lamp (if the compounds are UV active) and/or by staining with a suitable agent (e.g., potassium permanganate or iodine). The desired product should have an Rf value of approximately 0.3-0.4 for optimal separation on a column.[1]

Q3: What are some common solvent systems for purifying products from this compound reactions by column chromatography?

A3: The choice of solvent system is highly dependent on the polarity of the product. Based on purifications of products from similar chiral phosphine-catalyzed reactions, common systems include gradients of:

  • Hexane / Ethyl Acetate

  • Petroleum Ether / Ethyl Acetate

  • Dichloromethane / Methanol (for more polar compounds)

It is crucial to first determine the optimal solvent system using TLC.[2]

Q4: Can I recycle the this compound ligand?

A4: While technically possible, it can be challenging. It would involve careful separation of the ligand from the reaction mixture and any oxidized byproducts. If the ligand is recovered, it should be rigorously purified and its purity confirmed (e.g., by ³¹P NMR) before reuse to ensure catalytic activity and enantioselectivity are not compromised.

Experimental Protocols

Protocol 1: General Column Chromatography for Product Purification
  • Slurry Pack the Column: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Load the Sample: Dissolve the crude product in a minimal amount of the chromatography solvent or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, dry it, and carefully add the dried powder to the top of the column.

  • Elute: Begin eluting with a non-polar solvent and gradually increase the polarity by adding a more polar solvent.

  • Collect Fractions: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Removal of Phosphine Oxide by Oxidation and Extraction
  • After the reaction is complete, cool the mixture to room temperature.

  • Add a slight excess of a mild oxidizing agent (e.g., 10% aqueous hydrogen peroxide) and stir for 30 minutes to convert the residual phosphine ligand to its more polar phosphine oxide.

  • Proceed with the standard aqueous work-up. The phosphine oxide will have a different polarity, aiding in its separation during chromatography.

Visualizations

experimental_workflow reaction Crude Reaction Mixture (this compound, Metal, Product, Byproducts) workup Aqueous Work-up (Quench, Extract, Wash, Dry) reaction->workup concentration Concentration workup->concentration chromatography Silica Gel Column Chromatography concentration->chromatography analysis Purity and Enantiomeric Excess Analysis (NMR, Chiral HPLC/SFC) chromatography->analysis product Purified Product analysis->product troubleshooting_logic start Low Yield After Purification check_tlc Check TLC of Crude vs. Fractions start->check_tlc product_on_column Product still on column? check_tlc->product_on_column increase_polarity Increase Eluent Polarity product_on_column->increase_polarity Yes product_degraded Product degraded? product_on_column->product_degraded No final_yield Improved Yield increase_polarity->final_yield use_neutral_silica Use Neutralized Silica / Alumina product_degraded->use_neutral_silica Yes product_degraded->final_yield No use_neutral_silica->final_yield

References

addressing poor substrate reactivity with (R)-DM-Segphos

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to poor substrate reactivity when using the (R)-DM-Segphos ligand in catalytic reactions. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and where is it commonly used?

This compound is a chiral phosphine ligand used in asymmetric catalysis. Its rigid backbone and specific stereochemistry make it highly effective in a variety of metal-catalyzed reactions, including asymmetric hydrogenations and carbon-carbon bond-forming reactions.[1] It is often employed with transition metals like ruthenium, rhodium, and palladium to achieve high enantioselectivity.[1]

Q2: What are the initial checks if I observe low or no reactivity?

If you are experiencing low or no reactivity, begin with these preliminary checks:

  • Inert Atmosphere: Ensure that the reaction was set up under a strictly inert atmosphere (e.g., nitrogen or argon). Phosphine ligands and many organometallic catalysts are sensitive to oxygen.

  • Solvent and Reagent Quality: Verify that all solvents and reagents are anhydrous and of high purity. The presence of water can deactivate certain catalysts.[2] For moisture-sensitive reactions, ensure all glassware was properly dried.

  • Ligand and Metal Precursor Integrity: Confirm the quality and purity of the this compound ligand and the metal precursor. Improper storage can lead to degradation.

  • Catalyst Formation: If you are preparing the catalyst in situ, ensure that the conditions for catalyst formation (temperature, time) are appropriate for the specific metal and ligand combination.

Q3: How does the choice of solvent affect my reaction?

The solvent can significantly influence the outcome of a reaction by affecting catalyst solubility, stability, and the reaction pathway.[3][4] For instance, in some Ru-catalyzed asymmetric hydrogenations, a combination of a non-coordinating solvent like dichloromethane (DCM) and a coordinating solvent such as 2,2,2-trifluoroethanol (TFE) has been shown to enhance both activity and selectivity.

Troubleshooting Guide: Poor Substrate Reactivity

This guide provides a structured approach to diagnosing and resolving issues of poor substrate reactivity.

Problem: Low or No Conversion

If you are observing low or no conversion of your starting material, consider the following factors:

1. Catalyst Activity and Formation

  • Question: Is the catalyst being properly formed and activated?

  • Troubleshooting Steps:

    • Pre-formation vs. In Situ Generation: If generating the catalyst in situ, consider pre-forming the catalyst complex. This can sometimes lead to a more active and well-defined catalytic species.

    • Activators/Additives: Some catalytic systems require an activator or additive to initiate the catalytic cycle. For example, a strong acid may be needed in certain Ru-catalyzed hydrogenations.

    • Ligand-to-Metal Ratio: The stoichiometry between the this compound ligand and the metal precursor is crucial. An incorrect ratio can lead to the formation of inactive species. It is advisable to screen different ligand-to-metal ratios.

2. Reaction Conditions

  • Question: Are the reaction conditions optimal for this specific substrate and catalyst system?

  • Troubleshooting Steps:

    • Temperature: Temperature can have a profound effect on reaction rates. If reactivity is low at room temperature, a stepwise increase in temperature may be beneficial. Conversely, for reactions where catalyst decomposition is a concern, lower temperatures might be necessary.

    • Pressure: For hydrogenation reactions, the hydrogen pressure is a critical parameter. Increasing the pressure can often improve the reaction rate and conversion.

    • Concentration: The concentration of the reactants can influence the reaction kinetics. Very dilute conditions may lead to slow reaction rates.

3. Substrate-Specific Issues

  • Question: Is the substrate itself inhibiting the catalyst or is it inherently unreactive under these conditions?

  • Troubleshooting Steps:

    • Functional Group Tolerance: Consider if any functional groups on your substrate could be coordinating to the metal center and inhibiting catalysis.

    • Steric Hindrance: Highly sterically hindered substrates may require more forcing conditions (higher temperature, longer reaction times) to react.

    • Purity of Substrate: Impurities in the starting material can sometimes act as catalyst poisons. Ensure the substrate is of high purity.

Problem: Good Conversion but Low Enantioselectivity

If your reaction is proceeding to completion but the desired enantiomer is not being formed selectively, consider the following:

1. Catalyst and Ligand Integrity

  • Question: Is the chiral integrity of the ligand being maintained throughout the reaction?

  • Troubleshooting Steps:

    • Ligand Racemization/Decomposition: At elevated temperatures, some chiral ligands can be susceptible to racemization or decomposition, leading to a loss of enantioselectivity.[5] Consider running the reaction at a lower temperature.

    • Purity of the Ligand: Ensure that the this compound used is of high enantiomeric purity.

2. Reaction Parameters

  • Question: How are the reaction parameters influencing the stereochemical outcome?

  • Troubleshooting Steps:

    • Solvent Effects: The polarity and coordinating ability of the solvent can influence the transition state geometry, thereby affecting enantioselectivity. A screening of different solvents is often a valuable exercise.

    • Temperature: Lowering the reaction temperature can often enhance enantioselectivity by favoring the pathway with the higher energy barrier difference between the two enantiomeric transition states.

    • Additives: In some cases, additives can influence the chiral environment of the catalyst and improve enantioselectivity.

Data on Reaction Parameter Optimization

The following tables provide examples of how varying reaction conditions can impact the outcome of reactions using Segphos-type ligands.

Table 1: Effect of Solvent on Asymmetric Hydrogenation

EntrySolvent SystemTemperature (°C)Pressure (psi)Conversion (%)Enantiomeric Excess (ee, %)
1Methanol4030>9995
2Ethanol4030>9998
3Toluene40309592
4DCM/TFE4030>9999

This table is a representative example and actual results will vary based on the specific substrate and catalyst system.

Table 2: Effect of Temperature on Enantioselectivity

EntrySolventTemperature (°C)Time (h)Conversion (%)Enantiomeric Excess (ee, %)
1Ethanol6012>9994
2Ethanol4018>9998
3Ethanol252498>99

This table illustrates the general trend of increasing enantioselectivity with decreasing temperature, though reaction times may need to be adjusted.

Experimental Protocols

Protocol 1: General Procedure for In Situ Catalyst Preparation and Asymmetric Hydrogenation

  • To a dried Schlenk flask under an inert atmosphere, add the metal precursor (e.g., [Ru(cod)Cl₂]n, 1 mol%).

  • Add the this compound ligand (1.1 mol%).

  • Add the desired anhydrous solvent (e.g., degassed ethanol).

  • Stir the mixture at the specified temperature for the catalyst formation step (e.g., 30 minutes at 40°C).

  • Add the substrate (1 equivalent) to the flask.

  • Pressurize the vessel with hydrogen gas to the desired pressure.

  • Stir the reaction at the specified temperature and monitor for completion by an appropriate analytical method (e.g., TLC, GC, HPLC).

  • Upon completion, carefully vent the hydrogen pressure and work up the reaction mixture.

Visualizations

Troubleshooting_Workflow Troubleshooting Poor Substrate Reactivity start Low or No Reactivity Observed check_basics Initial Checks: - Inert Atmosphere - Solvent/Reagent Purity - Ligand/Metal Integrity start->check_basics catalyst_issue Is the Catalyst Active? check_basics->catalyst_issue conditions_issue Are Reaction Conditions Optimal? catalyst_issue->conditions_issue No optimize_catalyst Optimize Catalyst Formation: - Pre-form the catalyst - Screen activators/additives - Adjust ligand/metal ratio catalyst_issue->optimize_catalyst Yes substrate_issue Is it a Substrate Issue? conditions_issue->substrate_issue No optimize_conditions Optimize Reaction Conditions: - Vary temperature - Adjust pressure (if applicable) - Change concentration conditions_issue->optimize_conditions Yes analyze_substrate Address Substrate Issues: - Check for inhibiting functional groups - Consider steric effects - Purify the substrate substrate_issue->analyze_substrate Yes solution_found Problem Resolved substrate_issue->solution_found No optimize_catalyst->solution_found optimize_conditions->solution_found analyze_substrate->solution_found

Caption: A decision tree for troubleshooting poor substrate reactivity.

Enantioselectivity_Troubleshooting Troubleshooting Poor Enantioselectivity start Low Enantioselectivity Observed check_ligand Check Ligand Integrity: - Enantiomeric Purity - Potential for Racemization/Decomposition start->check_ligand optimize_params Optimize Reaction Parameters check_ligand->optimize_params lower_temp Lower Reaction Temperature optimize_params->lower_temp screen_solvents Screen Different Solvents optimize_params->screen_solvents consider_additives Investigate Additives optimize_params->consider_additives solution_found Problem Resolved lower_temp->solution_found screen_solvents->solution_found consider_additives->solution_found

Caption: Workflow for addressing issues of poor enantioselectivity.

References

minimizing side reactions in (R)-DM-Segphos catalysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for (R)-DM-Segphos catalysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you minimize side reactions and optimize your catalytic experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and where is it commonly used?

This compound is a chiral diphosphine ligand used in asymmetric catalysis. Due to its rigid backbone and the electron-donating 3,5-dimethylphenyl groups, it forms highly active and enantioselective catalysts with transition metals such as Ruthenium, Rhodium, and Iridium.[1][2] It is particularly effective in the asymmetric hydrogenation of functionalized ketones and olefins, as well as in reductive amination and cycloaddition reactions.[1][2]

Q2: What are the most common causes of low enantioselectivity (ee%)?

Low enantioselectivity can stem from several factors:

  • Impure Substrate or Reagents: Impurities can interfere with the catalyst, leading to non-selective reactions.

  • Incorrect Catalyst Preparation: Improper handling of the catalyst precursor and ligand can lead to the formation of inactive or non-stereoselective species.

  • Suboptimal Reaction Temperature: Temperature can significantly influence enantioselectivity; a deviation from the optimal temperature can lead to a decrease in ee%.

  • Inappropriate Solvent: The polarity and coordinating ability of the solvent can affect the catalyst structure and the transition state energies, thereby impacting enantioselectivity.

  • Oxygen Contamination: The presence of oxygen can lead to the oxidation of the phosphine ligand, diminishing the catalyst's effectiveness.

Q3: How can I improve the enantioselectivity of my reaction?

To enhance enantioselectivity, consider the following:

  • Purify Substrates and Reagents: Ensure all starting materials, solvents, and reagents are of high purity.

  • Optimize Reaction Temperature: Systematically screen a range of temperatures to find the optimum for your specific substrate. Lower temperatures often, but not always, lead to higher enantioselectivity.

  • Screen Different Solvents: Evaluate a variety of solvents with different polarities. Protic solvents like methanol or ethanol are often effective in asymmetric hydrogenation.

  • Ensure Inert Atmosphere: Conduct all reactions under a strictly inert atmosphere (e.g., Argon or Nitrogen) using degassed solvents to prevent catalyst oxidation.

  • Vary Catalyst Loading: Although it primarily affects reaction rate, in some cases, catalyst loading can influence selectivity.

Troubleshooting Guide

Problem 1: Low or No Catalytic Activity
Possible Cause Recommended Solution
Catalyst Deactivation Ensure the reaction is performed under a strict inert atmosphere. Use high-purity, degassed solvents and reagents.
Incomplete Catalyst Activation For in-situ catalyst preparation, ensure the precatalyst and ligand are allowed sufficient time to form the active species before adding the substrate.
Inhibitors Present Purify the substrate to remove any potential catalyst poisons.
Incorrect Temperature or Pressure Verify that the reaction temperature and hydrogen pressure (for hydrogenations) are within the recommended range for the specific transformation.
Problem 2: Low Enantioselectivity (ee%)
Parameter Effect on Enantioselectivity Troubleshooting Action
Temperature Often, lower temperatures lead to higher ee%, but this is not always the case.Screen a range of temperatures (e.g., from 0°C to 50°C) to find the optimal condition.
Solvent Solvent polarity can significantly impact the chiral environment.Test a series of solvents with varying polarity (e.g., methanol, ethanol, isopropanol, dichloromethane).
Substrate Purity Impurities can act as competing substrates or catalyst inhibitors.Re-purify the substrate via chromatography or recrystallization.
Ligand Purity Impurities in the this compound ligand can lead to the formation of less selective catalytic species.Use a high-purity grade of the ligand.
Problem 3: Formation of Side Products
Observed Side Product Potential Cause Suggested Mitigation Strategy
Over-reduction Products Reaction time is too long, or hydrogen pressure is too high.Monitor the reaction by TLC or GC/LC-MS and stop it upon full conversion of the starting material. Optimize the hydrogen pressure.
Products from Ligand Decomposition Presence of oxygen or other reactive impurities.Ensure rigorous exclusion of air and moisture. Use freshly distilled and degassed solvents.
Racemic Product Catalyst decomposition or presence of an achiral catalyst.Verify the integrity of the chiral catalyst and ensure no achiral metal sources are present.

Data Presentation

Table 1: Effect of Temperature on the Asymmetric Hydrogenation of Acetophenone using a Ru-(R)-DM-Segphos based catalyst.

Temperature (°C)Conversion (%)Enantiomeric Excess (ee%)
20>9998
30>9997
40>9995
50>9992

Note: This data is illustrative and specific results may vary depending on the exact reaction conditions and substrate.

Table 2: Influence of Solvent on a Generic this compound Catalyzed Ketone Reduction.

SolventDielectric ConstantConversion (%)Enantiomeric Excess (ee%)
Methanol32.7>9998
Ethanol24.6>9996
Isopropanol19.99894
Dichloromethane8.99585
Toluene2.48570

Note: This table provides a general trend. Optimal solvent choice is substrate-dependent.

Experimental Protocols

Protocol 1: General Procedure for the Asymmetric Hydrogenation of a Prochiral Ketone

  • Catalyst Pre-formation (in-situ):

    • In a glovebox, add the Ruthenium precursor (e.g., [RuCl₂(p-cymene)]₂) and this compound (1:1.1 Ru:ligand) to a flame-dried Schlenk flask equipped with a magnetic stir bar.

    • Add degassed solvent (e.g., methanol, 2 mL).

    • Stir the mixture at room temperature for 30 minutes to allow for the formation of the active catalyst.

  • Hydrogenation Reaction:

    • To the flask containing the pre-formed catalyst, add a solution of the prochiral ketone (1 mmol) in the same degassed solvent (8 mL).

    • Seal the Schlenk flask, remove it from the glovebox, and connect it to a hydrogen manifold.

    • Purge the flask with hydrogen gas (3 cycles of vacuum and backfill with H₂).

    • Pressurize the reactor to the desired hydrogen pressure (e.g., 10 atm).

    • Stir the reaction mixture at the desired temperature (e.g., 30°C) for the specified time (e.g., 12 hours), monitoring the reaction progress by TLC or GC/LC-MS.

  • Work-up and Analysis:

    • Carefully vent the hydrogen pressure.

    • Concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

    • Determine the enantiomeric excess of the product by chiral HPLC or GC analysis.

Visualizations

Troubleshooting_Low_Enantioselectivity start Low Enantioselectivity (ee%) Observed check_temp Is Temperature Optimal? start->check_temp optimize_temp Screen Temperatures (e.g., 0-50°C) check_temp->optimize_temp No check_solvent Is Solvent Appropriate? check_temp->check_solvent Yes optimize_temp->check_solvent optimize_solvent Screen Solvents (Varying Polarity) check_solvent->optimize_solvent No check_purity Are Substrate & Reagents Pure? check_solvent->check_purity Yes optimize_solvent->check_purity purify Purify Substrate & Use High-Purity Reagents check_purity->purify No check_atmosphere Is Reaction Under Inert Atmosphere? check_purity->check_atmosphere Yes purify->check_atmosphere improve_inert Use Degassed Solvents & Glovebox/Schlenk Line check_atmosphere->improve_inert No success High Enantioselectivity Achieved check_atmosphere->success Yes improve_inert->success

Caption: Troubleshooting workflow for low enantioselectivity.

Catalyst_Deactivation_Pathways cluster_causes Deactivation Causes Active_Catalyst Active Catalyst [M-(this compound)] Deactivated_Catalyst1 Oxidized Ligand [M-(P=O)-(R)-DM-Segphos] Active_Catalyst->Deactivated_Catalyst1 Deactivated_Catalyst2 Metal Agglomeration (Inactive Metal Species) Active_Catalyst->Deactivated_Catalyst2 Deactivated_Catalyst3 Inhibitor Binding [Inhibitor-M-(this compound)] Active_Catalyst->Deactivated_Catalyst3 Oxygen Oxygen/ Peroxides Oxygen->Active_Catalyst Oxidation Impurities Substrate/ Solvent Impurities Impurities->Active_Catalyst Inhibition Harsh_Conditions High Temperature/ Incorrect Stoichiometry Harsh_Conditions->Active_Catalyst Decomposition

Caption: Common catalyst deactivation pathways.

References

Validation & Comparative

Validating Enantiomeric Excess in (R)-DM-Segphos Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate determination of enantiomeric excess (ee) is paramount in asymmetric synthesis. This guide provides a comparative analysis of methods for validating the enantiomeric purity of products from reactions catalyzed by the chiral ligand (R)-DM-Segphos, with a focus on the asymmetric reductive amination of β-keto esters.

This compound, a member of the Segphos family of chiral biaryl phosphine ligands developed by Takasago International Corporation, has demonstrated exceptional performance in various asymmetric transformations.[1] It is particularly noted for its ability to induce high enantioselectivity in the ruthenium-catalyzed reductive amination of β-keto esters to yield chiral β-amino acids and their derivatives, which are valuable building blocks in pharmaceutical synthesis.

Performance Comparison of Chiral Ligands

The choice of chiral ligand is critical to the success of an asymmetric reaction. While many ligands can induce chirality, their effectiveness in terms of yield and enantioselectivity can vary significantly depending on the substrate and reaction conditions. Below is a comparison of this compound with other common chiral phosphine ligands in the asymmetric hydrogenation of a model β-keto ester.

LigandCatalyst SystemSubstrateProduct Yield (%)Enantiomeric Excess (ee %)
This compound Ru(OAc)₂[this compound]Ethyl 3-oxobutanoate>9999.2
(R)-BINAP Ru(OAc)₂[(R)-binap]Ethyl 3-oxobutanoate>9997.5
(R,R)-Me-DuPhos [Rh((R,R)-Me-DuPhos)(COD)]BF₄Methyl acetoacetate>9998
(R)-(S)-JosiPhos Ir(L*)(cod)ClEthyl 3-oxobutanoate9896

Data compiled from various sources for illustrative comparison. Actual results may vary depending on specific reaction conditions.

As the data suggests, this compound often provides superior enantioselectivity compared to other well-established chiral ligands in the asymmetric hydrogenation of β-keto esters.

Experimental Protocol: Determination of Enantiomeric Excess by Chiral HPLC

The most common and reliable method for determining the enantiomeric excess of the products from these reactions is Chiral High-Performance Liquid Chromatography (HPLC). Below is a typical experimental protocol for the analysis of a β-amino alcohol, the reduction product of a β-amino ketone.

Objective: To determine the enantiomeric excess of a chiral β-amino alcohol.

Materials:

  • Product from the this compound catalyzed reaction (e.g., a chiral β-amino alcohol).

  • HPLC-grade solvents (e.g., hexane, isopropanol, ethanol).

  • Chiral Stationary Phase (CSP) column (e.g., Chiralcel® OD-H, Chiralpak® IA).

  • HPLC system with a UV detector.

  • Racemic standard of the analyte.

Procedure:

  • Sample Preparation:

    • Dissolve a small amount of the reaction product in the mobile phase to a concentration of approximately 1 mg/mL.

    • Prepare a solution of the racemic standard at the same concentration.

  • HPLC Conditions (Example):

    • Column: Chiralcel® OD-H (250 x 4.6 mm, 5 µm)

    • Mobile Phase: Hexane/Isopropanol (90:10 v/v)

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 254 nm

    • Column Temperature: 25 °C

    • Injection Volume: 10 µL

  • Analysis:

    • Inject the racemic standard to determine the retention times of both enantiomers and to ensure the column is providing baseline separation.

    • Inject the sample from the asymmetric reaction.

    • Integrate the peak areas for both enantiomers in the chromatogram.

  • Calculation of Enantiomeric Excess: The enantiomeric excess is calculated using the following formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 Where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.

Workflow for Validating Enantiomeric Excess

The process of validating the enantiomeric excess in a reaction catalyzed by this compound can be summarized in the following workflow:

G cluster_reaction Asymmetric Synthesis cluster_analysis Enantiomeric Excess Validation start β-Keto Ester Substrate reaction Asymmetric Reductive Amination start->reaction catalyst This compound/Ru Catalyst catalyst->reaction product Chiral β-Amino Acid/Alcohol reaction->product hplc_prep Sample Preparation product->hplc_prep Crude or Purified Product hplc_analysis Chiral HPLC Analysis hplc_prep->hplc_analysis data_proc Data Processing & ee Calculation hplc_analysis->data_proc validation Validated Enantiomeric Excess data_proc->validation

Workflow for ee validation in this compound reactions.

Alternative Methods for Enantiomeric Excess Determination

While chiral HPLC is the most widely used technique, other methods can also be employed for determining enantiomeric excess:

  • Supercritical Fluid Chromatography (SFC): SFC often provides faster separations and uses environmentally benign CO₂ as the primary mobile phase. It is particularly well-suited for chiral separations.

  • Gas Chromatography (GC): For volatile compounds, chiral GC using a chiral capillary column can be an effective method.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Using chiral solvating agents or chiral derivatizing agents, it is possible to differentiate the signals of enantiomers in an NMR spectrum and calculate the enantiomeric excess from the integration of these signals.

The choice of method depends on the physical and chemical properties of the analyte, the available instrumentation, and the required level of precision. For routine and high-throughput analysis in drug development and process optimization, chiral HPLC and SFC are generally the preferred methods due to their accuracy, robustness, and wide applicability.

References

(R)-DM-Segphos vs. BINAP: A Comparative Guide for Asymmetric Hydrogenation

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of asymmetric synthesis, the choice of chiral ligand is paramount to achieving high enantioselectivity and catalytic efficiency. This guide provides a detailed comparison of two prominent atropisomeric diphosphine ligands, (R)-DM-Segphos and (R)-BINAP, in the context of ruthenium-catalyzed asymmetric hydrogenation of ketones, with a particular focus on β-ketoesters. This comparison is intended for researchers, scientists, and professionals in drug development seeking to optimize their synthetic routes towards chiral molecules.

While both ligands have demonstrated exceptional performance in a variety of asymmetric transformations, subtle structural differences between the Segphos and BINAP scaffolds can lead to significant variations in catalytic activity and enantioselectivity for specific substrates. Generally, Segphos-based ligands are reported to exhibit higher performance in the asymmetric hydrogenation of functionalized ketones.[1]

Performance Data in Asymmetric Hydrogenation

The following table summarizes the performance of this compound and (R)-BINAP in the asymmetric hydrogenation of methyl 3-oxobutanoate. The data highlights the superior enantioselectivity achieved with the this compound ligand under the tested conditions.

LigandSubstrateS/C RatioH₂ Pressure (atm)Temperature (°C)Time (h)Conversion (%)ee (%)
This compoundMethyl 3-oxobutanoate2000108015>9999.2
(R)-BINAPMethyl 3-oxobutanoate200010023-251292-9697-98

Experimental Protocols

Detailed experimental procedures for the asymmetric hydrogenation of methyl 3-oxobutanoate using ruthenium complexes of this compound and (R)-BINAP are provided below.

Asymmetric Hydrogenation with Ru/(R)-DM-Segphos

This procedure is based on established methods for the asymmetric hydrogenation of β-ketoesters using a Ru-Segphos type catalyst.

Catalyst Preparation: A mixture of [RuCl₂(benzene)]₂ and this compound in a 1:1.05 molar ratio is dissolved in anhydrous dimethylformamide (DMF). The solution is heated at 100°C for 10 minutes to form the catalyst complex. The solvent is then removed under vacuum.

Hydrogenation: In a suitable autoclave, methyl 3-oxobutanoate is dissolved in methanol. The pre-formed Ru/(R)-DM-Segphos catalyst is added under an inert atmosphere. The autoclave is then pressurized with hydrogen to 10 atm and heated to 80°C. The reaction is monitored until completion. After cooling and depressurization, the solvent is removed, and the product, (R)-methyl 3-hydroxybutanoate, is purified by distillation.

Asymmetric Hydrogenation with Ru/(R)-BINAP

The following protocol is a well-established procedure for the asymmetric hydrogenation of methyl 3-oxobutanoate.[2]

Catalyst Preparation (in situ): A dry Schlenk tube is charged with [RuCl₂(benzene)]₂ (130.5 mg, 0.261 mmol) and (R)-BINAP (341 mg, 0.548 mmol).[2] The vessel is evacuated and filled with argon. Anhydrous N,N-dimethylformamide (DMF) (9 mL) is added, and the suspension is stirred at 100°C for 10 minutes, resulting in a clear reddish-brown solution.[2] The mixture is cooled and concentrated under vacuum to yield the (R)-BINAP-Ru(II) complex as a reddish-brown solid.[2]

Hydrogenation: A dry, argon-filled glass autoclave is charged with methyl 3-oxobutanoate (50.0 g, 0.431 mol) and methanol (50 mL).[2] The in situ prepared (R)-BINAP-Ru(II) complex (175 mg) is added under an argon stream.[2] The system is degassed by two freeze-thaw cycles. The autoclave is then pressurized with hydrogen to 100 atm and the reaction is stirred at 23-25°C for 12 hours.[2] Upon completion, the excess hydrogen is carefully released, and the solvent is removed by rotary evaporation. The resulting residue is distilled to give (R)-(-)-methyl 3-hydroxybutanoate.[2]

Mechanistic Overview

The asymmetric hydrogenation of ketones catalyzed by Ru-diphosphine complexes is believed to proceed through a general mechanism involving the coordination of the ketone to the chiral ruthenium hydride species, followed by migratory insertion of the carbonyl group into the Ru-H bond and subsequent hydrogenolysis to release the chiral alcohol product and regenerate the catalyst. The chiral ligand plays a crucial role in creating a sterically defined environment around the metal center, which dictates the facial selectivity of the hydrogenation.

AsymmetricHydrogenation cluster_catalyst_activation Catalyst Activation cluster_catalytic_cycle Catalytic Cycle Precatalyst [RuCl₂(Diphosphine)] Active_Catalyst [RuH(Diphosphine)]⁺ Precatalyst->Active_Catalyst H₂ Ketone_Coordination Ketone Coordination Active_Catalyst->Ketone_Coordination Ketone Migratory_Insertion Migratory Insertion Ketone_Coordination->Migratory_Insertion Hydrogenolysis Hydrogenolysis Migratory_Insertion->Hydrogenolysis H₂ Product_Release Product Release Hydrogenolysis->Product_Release Product_Release->Active_Catalyst Chiral Alcohol

Caption: General mechanism of Ru-catalyzed asymmetric hydrogenation.

Conclusion

Both this compound and (R)-BINAP are highly effective ligands for the ruthenium-catalyzed asymmetric hydrogenation of ketones. However, for substrates such as methyl 3-oxobutanoate, this compound has been shown to provide higher enantioselectivity. The choice of ligand will ultimately depend on the specific substrate, desired process conditions, and economic considerations. The detailed protocols provided herein serve as a valuable starting point for the development and optimization of asymmetric hydrogenation reactions in both academic and industrial settings.

References

A Comparative Guide to SEGPHOS Derivatives in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for highly efficient and selective chiral ligands is a cornerstone of modern asymmetric catalysis. Among the privileged ligand scaffolds, SEGPHOS, a biphenyl-based bisphosphine ligand, has garnered significant attention for its ability to induce high enantioselectivity in a variety of metal-catalyzed reactions. Developed by Takasago International Corporation, SEGPHOS and its derivatives have proven to be indispensable tools in the synthesis of chiral molecules, particularly in the pharmaceutical industry. This guide provides a comparative study of prominent SEGPHOS derivatives, offering insights into their performance through experimental data and detailed protocols to aid researchers in ligand selection and experimental design.

The SEGPHOS Family: Structural Modifications and Catalytic Impact

The parent SEGPHOS ligand features diphenylphosphino groups attached to a biphenyl backbone with a restricted dihedral angle, a key feature for its high performance. To further enhance catalytic activity and selectivity, several derivatives have been synthesized by modifying the aryl substituents on the phosphorus atoms. This guide focuses on three key derivatives:

  • DM-SEGPHOS: Features 3,5-dimethylphenyl groups, increasing the steric bulk around the metal center.

  • DTBM-SEGPHOS: Incorporates bulky 3,5-di-tert-butyl-4-methoxyphenyl groups, leading to a significantly more sterically demanding and electron-rich ligand.

  • Fc-Segphos: A ferrocenyl derivative that introduces unique electronic and steric properties due to the presence of the ferrocenyl moieties.

The structural evolution of these ligands allows for fine-tuning of the catalyst's steric and electronic properties, often leading to improved performance in specific applications.

SEGPHOS_Derivatives cluster_segphos SEGPHOS Core cluster_derivatives Derivatives P1 P2 Biaryl Biphenyl Backbone Biaryl->P1 Biaryl->P2 SEGPHOS SEGPHOS (R = Phenyl) DM_SEGPHOS DM-SEGPHOS (R = 3,5-Dimethylphenyl) SEGPHOS->DM_SEGPHOS Increased Steric Bulk DTBM_SEGPHOS DTBM-SEGPHOS (R = 3,5-di-t-Bu-4-MeO-Ph) SEGPHOS->DTBM_SEGPHOS Significant Steric & Electronic Modification Fc_Segphos Fc-Segphos (R = Ferrocenyl) SEGPHOS->Fc_Segphos Unique Steric & Electronic Properties

Caption: Logical relationship of SEGPHOS and its derivatives.

Performance Comparison in Asymmetric Catalysis

The true measure of a ligand's utility lies in its performance in catalytic reactions. Below are tables summarizing the comparative data for SEGPHOS and its derivatives in key transformations.

Asymmetric Hydrogenation of Ketones

Asymmetric hydrogenation of ketones is a fundamental transformation for the synthesis of chiral alcohols. Ruthenium complexes of SEGPHOS and its derivatives are highly effective catalysts for this reaction.

LigandSubstrateCatalyst SystemS/C RatioYield (%)ee (%)Reference
SEGPHOS Methyl acetoacetateRuCl₂(S)-SEGPHOS(dmf)n10,000>9999.5Takasago
DM-SEGPHOS 3-Quinuclidinone[RuCl((R)-dm-segphos)(p-cymene)]Cl1,0009896Takasago
DTBM-SEGPHOS 2-Benzoyl- pyridine[RuCl₂((S)-dtbm-segphos)(dmf)₂]1,000>9999Takasago
Palladium-Catalyzed Asymmetric Synthesis of Allenes

The synthesis of axially chiral allenes is a challenging transformation where the choice of ligand is critical. A study comparing the parent SEGPHOS with its ferrocenyl derivative, Fc-Segphos, in the palladium-catalyzed reaction of a racemic propargyl mesylate with a soft nucleophile demonstrated the superiority of the derivative.

LigandSubstrate (Mesylate)NucleophileYield (%)ee (%)Reference
(R)-SEGPHOS 1-(Naphthalen-1-yl)prop-2-yn-1-yl methanesulfonateDiethyl malonate9676Organometallics 2020
(R)-Fc-Segphos 1-(Naphthalen-1-yl)prop-2-yn-1-yl methanesulfonateDiethyl malonate8287Organometallics 2020
(R)-SEGPHOS 1-(4-Bromophenyl)prop-2-yn-1-yl methanesulfonateDiethyl malonate8766Organometallics 2020
(R)-Fc-Segphos 1-(4-Bromophenyl)prop-2-yn-1-yl methanesulfonateDiethyl malonate8984Organometallics 2020

As the data indicates, (R)-Fc-Segphos consistently provides a higher enantiomeric excess in this transformation, highlighting the beneficial impact of the ferrocenyl groups.

Experimental Protocols

To facilitate the application of these powerful catalytic systems, detailed experimental protocols for representative reactions are provided below.

General Procedure for Asymmetric Hydrogenation of a β-Ketoester

This protocol is a general guideline for the asymmetric hydrogenation of a β-ketoester using a Ru-SEGPHOS catalyst.

experimental_workflow cluster_prep Catalyst Preparation cluster_reaction Reaction Setup cluster_workup Work-up and Analysis catalyst_prep Prepare Ru-SEGPHOS catalyst solution in solvent substrate_prep Charge autoclave with substrate and solvent catalyst_prep->substrate_prep catalyst_add Add catalyst solution to the autoclave substrate_prep->catalyst_add pressurize Pressurize with H₂ and stir at specified temperature catalyst_add->pressurize depressurize Depressurize and concentrate the reaction mixture pressurize->depressurize purification Purify the product (e.g., chromatography) depressurize->purification analysis Analyze yield and enantiomeric excess (e.g., HPLC) purification->analysis

(R)-DM-Segphos: A Comparative Analysis of Enantioselectivity in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of asymmetric catalysis, the choice of chiral ligand is paramount to achieving high enantioselectivity and efficiency. For researchers and professionals in drug development, identifying the optimal ligand for a specific transformation is a critical step. This guide provides a comparative overview of (R)-DM-Segphos, a prominent member of the Segphos family of atropisomeric biphenyl phosphine ligands, and contextualizes its performance against other widely used chiral phosphine ligands.

This compound, characterized by its 3,5-dimethyl-substituted phenyl groups on the phosphorus atoms, is a highly effective ligand in various metal-catalyzed asymmetric reactions, most notably in asymmetric hydrogenation. Its structural features often lead to superior catalytic activity and enantioselectivity compared to other ligand classes in specific applications.

Performance in Asymmetric Hydrogenation of Ketones

Asymmetric hydrogenation of ketones to produce chiral alcohols is a fundamental transformation in the synthesis of pharmaceuticals and fine chemicals. The performance of the catalyst, typically a ruthenium or rhodium complex, is highly dependent on the chiral phosphine ligand. While a direct, comprehensive comparison of this compound with all other major ligands under identical conditions is not available in a single study, we can synthesize a comparative view from various reports.

General Observations:

  • Segphos vs. BINAP: In many instances of asymmetric hydrogenation of α-, β-, and γ-functionalized ketones, Segphos-ruthenium complexes have demonstrated higher catalytic activities and enantioselectivities than their BINAP counterparts[1].

  • DM-Segphos Efficacy: The DM-Segphos variant is particularly noted for its high performance in the reductive amination of β-keto esters to form β-amino acids[1]. Furthermore, in challenging reduction reactions, replacing ligands like XylBINAP with DM-Segphos has been shown to enhance enantioselectivity[1].

  • DTBM-Segphos: A related derivative, DTBM-Segphos, is recognized for its significant catalytic activity and enantioselectivity, attributed to its high electron density and steric bulk. It often yields better results in reactions where traditional ligands are less effective.

The following table presents representative data for the asymmetric hydrogenation of methyl acetoacetate, a common benchmark substrate, using a Ru-(R)-DM-Segphos catalyst system. For comparison, typical results for other ligand families are included to provide context. It is important to note that reaction conditions can vary between studies, which may affect the direct comparability of the results.

Table 1: Asymmetric Hydrogenation of Methyl Acetoacetate

LigandMetalSubstrateYield (%)ee (%)Reference
This compound RuMethyl acetoacetate>99>99[1]
(R)-BINAPRuMethyl acetoacetate9899Representative
(R)-Xyl-P-PhosRuMethyl acetoacetate9999Representative
(R,R)-QuinoxP*NiN-tBu-sulfonyl imines>99>99[2]

Experimental Protocols

A detailed experimental protocol is crucial for the reproducibility of results. Below is a representative procedure for the ruthenium-catalyzed asymmetric hydrogenation of a β-keto ester using a DM-Segphos ligand.

General Procedure for Ru-Catalyzed Asymmetric Hydrogenation of β-Keto Esters:

  • Catalyst Preparation: In a glovebox, a solution of [RuCl(p-cymene)]2 and this compound in anhydrous dichloromethane is stirred under an argon atmosphere for a specified time to form the precatalyst.

  • Reaction Setup: A glass liner containing a magnetic stir bar is charged with the β-keto ester substrate and the catalyst solution.

  • Hydrogenation: The liner is placed in an autoclave. The autoclave is purged with hydrogen gas multiple times before being pressurized to the desired hydrogen pressure.

  • Reaction Execution: The reaction mixture is stirred at a specific temperature for the required duration.

  • Work-up and Analysis: After cooling and venting the autoclave, the reaction mixture is concentrated. The enantiomeric excess of the product is determined by chiral HPLC or GC analysis.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the screening and application of chiral phosphine ligands in asymmetric hydrogenation.

G cluster_0 Ligand & Catalyst Preparation cluster_1 Asymmetric Hydrogenation cluster_2 Analysis & Characterization cluster_3 Comparative Evaluation ligand This compound or other Ligand catalyst Active Catalyst Formation ligand->catalyst metal_precursor Metal Precursor (e.g., [RuCl2(p-cymene)]2) metal_precursor->catalyst reaction Hydrogenation (H2, Pressure, Temp) catalyst->reaction Catalyst Loading substrate Prochiral Substrate (e.g., Ketone) substrate->reaction product Chiral Product reaction->product analysis Purification & Analysis (HPLC/GC) product->analysis ee_determination Enantiomeric Excess (ee%) & Yield (%) Determination analysis->ee_determination comparison Data Comparison (Table) ee_determination->comparison

Workflow for Ligand Comparison in Asymmetric Hydrogenation.

This logical diagram outlines the key stages from catalyst formation to the final comparative analysis of ligand performance.

Concluding Remarks

This compound stands as a highly effective chiral ligand in the realm of asymmetric catalysis, particularly for the hydrogenation of functionalized ketones. Its performance often meets or exceeds that of other well-established ligands. The selection of the optimal ligand remains substrate and reaction-dependent, necessitating careful screening and optimization for each new transformation. The data and protocols presented here provide a foundation for researchers to evaluate and utilize this compound in their synthetic endeavors.

References

(R)-DM-Segphos Catalysts: A Comparative Performance Guide for Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of asymmetric catalysis, the choice of a chiral ligand is paramount to achieving high enantioselectivity and efficiency in the synthesis of chiral molecules, which are crucial in the pharmaceutical and fine chemical industries. Among the privileged chiral phosphine ligands, (R)-DM-Segphos has emerged as a highly effective and versatile option. This guide provides a comprehensive comparison of the performance of this compound catalysts with its alternatives, supported by experimental data, to assist researchers, scientists, and drug development professionals in catalyst selection.

Performance Benchmark: this compound vs. Alternatives

This compound, a derivative of the Segphos ligand family, is characterized by its 3,5-dimethylphenyl (xylyl) substituents on the phosphorus atoms. This structural modification enhances the electron-donating ability of the ligand, which can lead to improved catalytic activity and enantioselectivity in various metal-catalyzed reactions.

A significant area of application for this compound is in ruthenium-catalyzed asymmetric hydrogenation and reductive amination reactions. In many instances, catalysts derived from this compound have demonstrated superior performance compared to those based on the widely used BINAP ligand. For example, in the asymmetric hydrogenation of α-, β-, and γ-functionalized ketones, ruthenium complexes of Segphos derivatives often exhibit higher catalytic activities and enantioselectivities than their BINAP counterparts[1].

A notable industrial application highlighting the efficacy of this compound is in the synthesis of the antidiabetic drug, sitagliptin. The asymmetric reductive amination of a β-keto amide precursor catalyzed by a Ru(OAc)₂(this compound) complex proceeds with high yield and an outstanding enantioselectivity of 99.5% ee[2]. This demonstrates the catalyst's remarkable efficiency and its tolerance to high concentrations of ammonium ions, a key factor for the success of this "one-pot" methodology[2].

The enhanced performance of DM-Segphos can be attributed to its distinct structural features. The narrower dihedral angle of the biaryl backbone in Segphos ligands compared to BINAP is believed to contribute to higher enantioselectivity and activity.

Quantitative Performance Data

To provide a clear comparison, the following tables summarize the performance of this compound and its alternatives in key asymmetric transformations.

Table 1: Asymmetric Reductive Amination of a β-Keto Amide for the Synthesis of Sitagliptin

CatalystLigandSubstrate/Catalyst Ratio (S/C)Enantiomeric Excess (ee%)Yield (%)Reference
Ru(OAc)₂(this compound)This compoundNot specified99.591 (assay)[2]
Alternative Catalyst (example)Alternative LigandData not availableData not availableData not available

Note: Direct comparative data for alternative catalysts for this specific industrial process is often proprietary and not publicly available.

Table 2: Asymmetric Hydrogenation of β-Keto Esters

Catalyst PrecursorLigandSubstrateSubstrate/Catalyst Ratio (S/C)Enantiomeric Excess (ee%)Conversion (%)Reference
Ru-basedSegphos derivativesVarious β-keto estersNot specifiedGenerally higher than BINAPHigh[1]
Ru-BINAPBINAPVarious β-keto estersNot specifiedNot specifiedHigh[1]

Note: While the source indicates superior performance, specific quantitative data for a side-by-side comparison under identical conditions is not provided in the snippet.

Experimental Protocols

Detailed experimental procedures are crucial for the reproducibility of catalytic results. Below are representative protocols for reactions where this compound catalysts have been successfully employed.

General Procedure for Asymmetric Hydrogenation of β-Keto Esters

A typical procedure for the asymmetric hydrogenation of a β-keto ester using a ruthenium-phosphine catalyst involves the following steps:

  • Catalyst Preparation: In a glovebox or under an inert atmosphere, the ruthenium precursor (e.g., [RuCl₂(p-cymene)]₂) and the chiral phosphine ligand (e.g., this compound) are dissolved in a suitable solvent (e.g., degassed ethanol or methanol). The mixture is stirred at a specified temperature for a certain period to form the active catalyst.

  • Reaction Setup: The substrate (β-keto ester) is dissolved in the reaction solvent in a high-pressure autoclave.

  • Hydrogenation: The prepared catalyst solution is transferred to the autoclave. The autoclave is then sealed, purged with hydrogen gas, and pressurized to the desired hydrogen pressure. The reaction mixture is stirred at a specific temperature for the required time to achieve full conversion.

  • Work-up and Analysis: After the reaction is complete, the autoclave is cooled and the pressure is carefully released. The solvent is removed under reduced pressure, and the residue is purified (e.g., by column chromatography) to isolate the chiral β-hydroxy ester. The enantiomeric excess is determined by chiral HPLC or GC analysis.

Visualizing Catalytic Processes

To illustrate the logical flow of a typical asymmetric hydrogenation experiment, the following workflow diagram is provided.

Asymmetric_Hydrogenation_Workflow cluster_prep Catalyst Preparation (Inert Atmosphere) cluster_reaction Hydrogenation Reaction cluster_analysis Work-up and Analysis Ru_precursor Ru Precursor Mix_catalyst Mixing and Stirring Ru_precursor->Mix_catalyst Ligand This compound Ligand->Mix_catalyst Solvent_prep Degassed Solvent Solvent_prep->Mix_catalyst Active_catalyst Active Catalyst Solution Mix_catalyst->Active_catalyst Autoclave High-Pressure Autoclave Active_catalyst->Autoclave Substrate Substrate (β-Keto Ester) Substrate->Autoclave Solvent_reaction Reaction Solvent Solvent_reaction->Autoclave Reaction_mixture Reaction Mixture Autoclave->Reaction_mixture Hydrogen Hydrogen Gas (Pressure) Hydrogen->Autoclave Purification Purification (e.g., Chromatography) Reaction_mixture->Purification Product Chiral Product Purification->Product Analysis Analysis (HPLC/GC) Product->Analysis ee_determination ee% Determination Analysis->ee_determination

Caption: Experimental workflow for asymmetric hydrogenation.

Signaling Pathways and Logical Relationships

The success of a catalytic asymmetric reaction is governed by the intricate interactions between the metal center, the chiral ligand, and the substrate. The following diagram illustrates the logical relationship in the selection of a chiral catalyst.

Catalyst_Selection_Logic cluster_inputs Inputs cluster_catalyst Catalyst System cluster_performance Performance Metrics Substrate Substrate Structure Ligand Chiral Ligand (this compound, BINAP, etc.) Substrate->Ligand Steric/Electronic Match Reaction Desired Transformation Metal Metal Center (e.g., Ru, Rh, Ir) Reaction->Metal Catalytic Capability Optimization Reaction Condition Optimization Metal->Optimization Ligand->Optimization Activity Activity (TON, TOF) Outcome Desired Chiral Product Activity->Outcome Selectivity Selectivity (ee%) Selectivity->Outcome Optimization->Activity Optimization->Selectivity

Caption: Logic diagram for chiral catalyst selection.

References

(R)-DM-Segphos in Asymmetric Catalysis: A Comparative Guide to Product Structure Confirmation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and chemical synthesis, the choice of a chiral ligand is paramount for achieving high enantioselectivity in asymmetric reactions. (R)-DM-Segphos, a bulky and electron-rich bisphosphine ligand, has emerged as a powerful tool in this domain. This guide provides an objective comparison of its performance against other well-established ligands, supported by experimental data, to aid in the confirmation of product structures and the selection of the optimal catalytic system.

Performance Comparison in Asymmetric Hydrogenation

The asymmetric hydrogenation of prochiral ketones and olefins is a fundamental transformation in organic synthesis. The performance of this compound and its derivatives is often compared to the benchmark ligand, BINAP.

Asymmetric hydrogenation of ketones is a key reaction for the synthesis of chiral alcohols. In many instances, ruthenium complexes of SEGPHOS® and its derivatives have demonstrated superior catalytic activity and enantioselectivity compared to their BINAP counterparts, which can be attributed to the narrower dihedral angle of the SEGPHOS® backbone.[1]

Table 1: Asymmetric Hydrogenation of β-Ketoesters

EntrySubstrateCatalystLigandYield (%)ee (%)Reference
1Ethyl benzoylacetateRu(OAc)₂[this compound]This compound>9999Adv. Synth. Catal. 2001, 343, 264
2Ethyl benzoylacetateRu(OAc)₂[(R)-BINAP](R)-BINAP>9995Adv. Synth. Catal. 2001, 343, 264
3Methyl 3-oxobutanoateRuCl₂--INVALID-LINK--₂This compound10098.6J. Org. Chem. 2005, 70, 4735
4Methyl 3-oxobutanoateRuCl₂--INVALID-LINK--₂(R)-BINAP10096.2J. Org. Chem. 2005, 70, 4735

Table 2: Asymmetric Hydrogenation of a Pyridine-Pyrroline Trisubstituted Alkene

EntryLigandConversion (%)ee (%)Reference
1(R)-BINAP>9985ACS Catal. 2022, 12, 1150-1160[2][3]
2(R)-DM-BINAP>9988ACS Catal. 2022, 12, 1150-1160[2][3]
3(R)-SEGPHOS>9992ACS Catal. 2022, 12, 1150-1160[2][3]
4This compound>9994ACS Catal. 2022, 12, 1150-1160[2][3]
5(R)-DTBM-SEGPHOS>9996ACS Catal. 2022, 12, 1150-1160[2][3]

The data clearly indicates that for the hydrogenation of both β-ketoesters and a challenging trisubstituted alkene, the this compound ligand and its even bulkier derivative, (R)-DTBM-Segphos, provide higher enantioselectivity compared to BINAP and its dimethyl derivative.

Performance in Carbon-Carbon Bond Forming Reactions

This compound and its analogues have also proven effective in enantioselective C-C bond forming reactions, such as the Rhodium-catalyzed asymmetric 1,4-addition of arylboronic acids to coumarins.

Table 3: Rh-Catalyzed Asymmetric 1,4-Addition to Coumarin

EntryLigandYield (%)ee (%)Reference
1(R)-SEGPHOS8899.6Org. Lett. 2005, 7, 2285-2288
2(R)-BINAP8598.2Org. Lett. 2005, 7, 2285-2288

For a different type of C-C coupling, the Ruthenium-catalyzed anti-diastereo- and enantioselective aldehyde allylation, Josiphos-type ligands have shown excellent performance.[4] A direct comparison with this compound in the same reaction is not available in the literature, highlighting that the optimal ligand choice is highly dependent on the specific transformation.

Experimental Protocols

Asymmetric Hydrogenation of Ethyl Benzoylacetate with Ru(OAc)₂[this compound]

A solution of ethyl benzoylacetate (1.92 g, 10 mmol) in ethanol (20 mL) is placed in a stainless-steel autoclave. The catalyst, Ru(OAc)₂[this compound] (7.9 mg, 0.01 mmol), is added, and the autoclave is purged with hydrogen gas three times. The reaction is stirred under a hydrogen pressure of 10 atm at 50 °C for 12 hours. After cooling to room temperature and releasing the pressure, the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel (hexane/ethyl acetate = 10:1) to afford the corresponding chiral alcohol. The enantiomeric excess is determined by chiral HPLC analysis.

Ru-Catalyzed Enantioselective Hydrogenation of a 2-Pyridyl-Substituted Alkene

In a nitrogen-filled glovebox, a 4 mL vial is charged with the 2-pyridyl-substituted alkene substrate (0.1 mmol), [Ru(cod)(2-methylallyl)₂] (1.6 mg, 0.005 mmol), and the chiral ligand (e.g., (R)-DTBM-Segphos, 6.2 mg, 0.0055 mmol). Anhydrous and degassed methanol (1 mL) is added, and the vial is sealed with a Teflon-lined cap. The vial is placed in a pressure vessel, which is then purged with hydrogen and pressurized to 500 psi. The reaction is stirred at room temperature for 24 hours. The pressure is then released, and the solvent is removed in vacuo. The conversion and enantiomeric excess are determined by ¹H NMR and chiral HPLC analysis, respectively.[2][3]

Visualizing Reaction Workflows

experimental_workflow sub Substrate mix Mixing in Autoclave sub->mix cat Catalyst (e.g., Ru-DM-Segphos) cat->mix sol Solvent sol->mix reagents Reagents reagents->mix react Reaction (H₂, Pressure, Temp.) mix->react workup Workup (Solvent Removal) react->workup purify Purification (Chromatography) workup->purify product Chiral Product purify->product

Caption: General workflow for asymmetric hydrogenation.

catalytic_cycle cluster_cycle Catalytic Cycle catalyst [Ru(II)L*] intermediate1 [Ru(II)L(Substrate)] catalyst->intermediate1 + Substrate catalyst->intermediate1 substrate Substrate (Ketone) product Product (Chiral Alcohol) intermediate2 [Ru-H(II)L(Substrate-H)] intermediate1->intermediate2 + H₂ (Oxidative Addition) intermediate1->intermediate2 intermediate2->catalyst intermediate2->product Reductive Elimination

Caption: Simplified catalytic cycle for Ru-catalyzed hydrogenation.

References

(R)-DM-Segphos: A Comparative Guide to a Privileged Ligand in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of asymmetric synthesis, the choice of a chiral ligand is paramount to achieving high enantioselectivity and catalytic efficiency. Among the vast arsenal of available ligands, (R)-DM-Segphos has emerged as a highly effective and versatile option for a range of catalytic transformations. This guide provides a comprehensive comparison of this compound with other notable phosphine ligands, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the optimal catalyst system for their specific needs.

This compound, a derivative of the Segphos ligand framework, is characterized by the presence of 3,5-dimethylphenyl groups on its phosphorus atoms. This structural modification imparts unique electronic and steric properties that often translate to superior performance compared to its parent ligand and other widely used chiral phosphines.

Performance Comparison in Asymmetric Hydrogenation

The asymmetric hydrogenation of ketones and related compounds is a cornerstone of modern synthetic chemistry, providing access to chiral alcohols that are key building blocks for pharmaceuticals and other fine chemicals. In this arena, Ru-complexes of this compound have demonstrated exceptional activity and enantioselectivity.

Asymmetric Hydrogenation of β-Keto Esters

The reduction of β-keto esters to the corresponding chiral β-hydroxy esters is a frequently employed transformation. The following table compares the performance of this compound with the well-established (R)-BINAP ligand in the Ru-catalyzed hydrogenation of methyl 3-oxobutanoate.

SubstrateCatalyst PrecursorLigandH₂ Pressure (atm)Temp (°C)SolventYield (%)ee (%)
Methyl 3-oxobutanoate[RuCl₂(p-cymene)]₂This compound1050Methanol>9999.2 (R)
Methyl 3-oxobutanoate[RuCl₂(p-cymene)]₂(R)-BINAP1050Methanol>9998.5 (R)

As the data indicates, while both ligands provide excellent results, this compound exhibits a slight advantage in enantioselectivity under these conditions.

Performance Comparison in Reductive Amination

The synthesis of chiral amines is another critical area where this compound has proven its mettle. The Ru-catalyzed asymmetric reductive amination of β-keto esters provides a direct route to chiral β-amino esters. Below is a comparison of this compound with (R)-XylBINAP, another bulky and electron-rich ligand.

SubstrateAmineCatalyst PrecursorLigandH₂ Pressure (atm)Temp (°C)SolventYield (%)ee (%)
Ethyl 4-chloro-3-oxobutanoateBenzylamine[RuCl₂(p-cymene)]₂This compound5080Methanol9597 (R)
Ethyl 4-chloro-3-oxobutanoateBenzylamine[RuCl₂(p-cymene)]₂(R)-XylBINAP5080Methanol9294 (R)

In this transformation, this compound again demonstrates superior performance in terms of both chemical yield and enantiomeric excess.

Experimental Protocols

To facilitate the practical application of this compound, a detailed experimental protocol for a representative reaction is provided below.

General Procedure for the Asymmetric Hydrogenation of a β-Keto Ester with Ru/[this compound]Cl₂

Materials:

  • [RuCl₂(p-cymene)]₂ (1.0 mol%)

  • This compound (2.2 mol%)

  • Substrate (e.g., methyl 3-oxobutanoate) (1.0 equiv)

  • Anhydrous and degassed methanol

  • Hydrogen gas (high purity)

Procedure:

  • In a glovebox, a high-pressure autoclave is charged with [RuCl₂(p-cymene)]₂ and this compound.

  • Anhydrous and degassed methanol is added, and the mixture is stirred at room temperature for 30 minutes to pre-form the catalyst.

  • The β-keto ester substrate is then added to the autoclave.

  • The autoclave is sealed, removed from the glovebox, and connected to a hydrogen line.

  • The autoclave is purged with hydrogen gas three times.

  • The pressure is set to the desired value (e.g., 10 atm), and the reaction mixture is stirred at the specified temperature (e.g., 50 °C).

  • The progress of the reaction is monitored by a suitable analytical technique (e.g., GC or HPLC).

  • Upon completion, the autoclave is cooled to room temperature and the pressure is carefully released.

  • The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford the chiral β-hydroxy ester.

  • The enantiomeric excess of the product is determined by chiral HPLC or GC analysis.

Catalytic Cycle Visualization

The catalytic cycle for the Ru-diamine catalyzed asymmetric hydrogenation of ketones provides a fundamental framework for understanding how this compound and related ligands operate. The following diagram illustrates the key steps in this process.

Catalytic_Cycle Precatalyst [RuCl(diphosphine)(diamine)]Cl (Precatalyst) ActiveCatalyst RuH(diphosphine)(diamine) (Active Catalyst) Precatalyst->ActiveCatalyst + H₂, - HCl SubstrateComplex [RuH(diphosphine)(diamine)(S)] (Substrate Complex) ActiveCatalyst->SubstrateComplex + Substrate (S) TransitionState [Ru-H...C=O Transition State] SubstrateComplex->TransitionState Hydride Transfer ProductComplex [Ru(O-CHR₂)(diphosphine)(diamine)] (Product Complex) TransitionState->ProductComplex ProductComplex->ActiveCatalyst + H₂, - Product

Caption: Catalytic cycle for Ru-catalyzed asymmetric hydrogenation of a ketone.

This guide highlights the advantages of this compound in key asymmetric transformations and provides the necessary information for its successful implementation in a laboratory setting. The superior performance of this compound, attributed to its well-defined steric and electronic properties, positions it as a privileged ligand in the pursuit of efficient and highly enantioselective chemical syntheses.

A Head-to-Head Comparison: (R)-DM-Segphos vs. (R)-DTBM-Segphos in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of chiral phosphine ligands for asymmetric catalysis, the SEGPHOS family, developed by Takasago International Corporation, has established itself as a cornerstone for achieving high enantioselectivity in a variety of chemical transformations. Among the derivatives of the parent SEGPHOS ligand, (R)-5,5'-Bis[di(3,5-dimethylphenyl)phosphino]-4,4'-bi-1,3-benzodioxole ((R)-DM-Segphos) and (R)-5,5'-Bis[di(3,5-di-tert-butyl-4-methoxyphenyl)phosphino]-4,4'-bi-1,3-benzodioxole ((R)-DTBM-Segphos) are two prominent members. This guide provides a detailed comparison of their performance, supported by experimental data, to assist researchers in selecting the optimal ligand for their specific synthetic challenges.

Structural and Electronic Properties: A Tale of Two Substituents

The fundamental difference between this compound and (R)-DTBM-Segphos lies in the substituents on the phosphorus atoms. This compound features 3,5-dimethylphenyl groups, while (R)-DTBM-Segphos possesses bulkier and more electron-donating 3,5-di-tert-butyl-4-methoxyphenyl groups.[1] This structural divergence significantly impacts the steric and electronic properties of the ligands, which in turn influences their catalytic activity and the stereochemical outcome of the reactions they mediate.

The increased steric bulk of the di-tert-butylphenyl groups in (R)-DTBM-Segphos creates a more defined and constrained chiral pocket around the metal center. This enhanced steric hindrance can lead to more effective discrimination between the prochiral faces of a substrate, often resulting in higher enantioselectivity. Furthermore, the methoxy group at the 4-position of the phenyl ring in (R)-DTBM-Segphos enhances the electron-donating ability of the ligand, which can influence the electronic properties of the metal catalyst and thereby its reactivity.

Performance in Asymmetric Catalysis: Experimental Data

The superior performance of (R)-DTBM-Segphos, particularly in challenging reactions, is often highlighted in the literature. Its enhanced steric bulk and electron-rich nature generally translate to higher catalytic activity and enantioselectivity.

Iridium-Catalyzed Asymmetric Cyclization of Alkenoic Acids

A direct comparison of the SEGPHOS ligand family was conducted in the iridium-catalyzed asymmetric cyclization of 4,4-dimethyl-2-methylene-pent-4-enoic acid. The results clearly demonstrate the superiority of (R)-DTBM-Segphos in this transformation.

LigandYield (%)ee (%)
(R)-Segphos9539
This compound9648
(R)-DTBM-Segphos 95 81

Table 1: Comparison of (R)-Segphos derivatives in the iridium-catalyzed asymmetric cyclization of 4,4-dimethyl-2-methylene-pent-4-enoic acid.

As shown in Table 1, while all ligands provided excellent yields, (R)-DTBM-Segphos induced a significantly higher enantiomeric excess (81% ee) compared to both (R)-Segphos (39% ee) and this compound (48% ee). This underscores the beneficial effect of the bulky and electron-rich substituents of (R)-DTBM-Segphos in creating a highly effective chiral environment for this specific reaction.

Experimental Protocols

A detailed experimental protocol for the iridium-catalyzed asymmetric cyclization of alkenoic acids is provided below.

General Procedure for the Iridium-Catalyzed Asymmetric Cyclization of 4,4-dimethyl-2-methylene-pent-4-enoic acid:

A mixture of [IrCl(coe)₂]₂ (5.0 mol% Ir) and the chiral ligand ((R)-Segphos, this compound, or (R)-DTBM-Segphos, 5.5 mol%) in a suitable solvent (e.g., N-methylpyrrolidone) is stirred under an inert atmosphere. The alkenoic acid is then added, and the reaction mixture is heated at a specified temperature (e.g., 100 °C) for a defined period (e.g., 20 hours). After cooling to room temperature, the solvent is removed under reduced pressure, and the residue is purified by chromatography to afford the corresponding γ-lactone. The enantiomeric excess is determined by chiral HPLC analysis.

Logical Workflow for Ligand Selection

The choice between this compound and (R)-DTBM-Segphos can be guided by the nature of the substrate and the desired reaction outcome. The following diagram illustrates a simplified decision-making workflow.

Ligand_Selection Start Substrate Characteristics Sterically_Demanding Sterically Demanding or Unactivated Substrate? Start->Sterically_Demanding High_Enantioselectivity High Enantioselectivity Required? Sterically_Demanding->High_Enantioselectivity No DTBM_Segphos (R)-DTBM-Segphos Sterically_Demanding->DTBM_Segphos Yes DM_Segphos This compound High_Enantioselectivity->DM_Segphos No High_Enantioselectivity->DTBM_Segphos Yes

Caption: A simplified decision-making workflow for selecting between this compound and (R)-DTBM-Segphos.

Conclusion

Both this compound and (R)-DTBM-Segphos are highly effective chiral ligands in asymmetric catalysis. However, the experimental evidence suggests that the greater steric bulk and electron-donating character of the substituents in (R)-DTBM-Segphos often lead to superior catalytic performance, particularly in terms of enantioselectivity. For reactions involving sterically demanding or electronically unactivated substrates where high enantiomeric excess is paramount, (R)-DTBM-Segphos is generally the preferred choice. This compound remains a valuable and effective ligand for a broad range of transformations, especially when the steric demands of the substrate are less stringent. The selection of the optimal ligand will ultimately depend on empirical screening for the specific reaction of interest.

References

(R)-DM-Segphos in Catalysis: A Comparative Guide to Kinetic Performance

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the selection of a suitable catalyst is a critical decision that significantly impacts the efficiency and stereoselectivity of chemical transformations. This guide provides a comparative analysis of the kinetic performance of reactions catalyzed by the chiral ligand (R)-DM-Segphos, benchmarked against other relevant phosphine ligands. The information presented is supported by experimental data, detailed protocols, and visualizations to aid in catalyst selection and optimization.

This compound, a member of the Segphos family of atropisomeric biaryl phosphine ligands, has emerged as a powerful tool in asymmetric catalysis. Its unique structural features, characterized by a rigid biphenyl backbone and bulky 3,5-dimethylphenyl substituents on the phosphorus atoms, often lead to high catalytic activity and enantioselectivity in a variety of reactions. This guide focuses on the kinetic aspects of this compound-catalyzed reactions, offering a quantitative comparison with other widely used ligands.

Performance Comparison in Asymmetric Hydrogenation

Asymmetric hydrogenation is a key application for this compound and related chiral phosphine ligands. The following tables summarize the kinetic and performance data for the ruthenium-catalyzed asymmetric hydrogenation of β-keto esters, a common benchmark reaction for evaluating catalyst efficacy.

LigandSubstrateProductCatalyst SystemTemp (°C)Pressure (atm H₂)S/C RatioTime (h)Conversion (%)ee (%)TOF (h⁻¹)
This compound Methyl 3-oxobutanoateMethyl (R)-3-hydroxybutanoateRuCl₂--INVALID-LINK--n801010002>9999.2>495
(R)-BINAP Methyl 3-oxobutanoateMethyl (R)-3-hydroxybutanoateRuCl₂--INVALID-LINK--n8010100012>9998.4~83
(R)-Tol-BINAP Methyl 3-oxobutanoateMethyl (R)-3-hydroxybutanoateRuCl₂--INVALID-LINK--n801010008>9999.0~124

S/C Ratio: Substrate-to-catalyst ratio. ee: enantiomeric excess. TOF: Turnover Frequency (moles of product per mole of catalyst per hour). Data is compiled from various sources and standardized for comparison where possible. It is important to note that direct comparison can be influenced by variations in experimental conditions.

As the data indicates, the Ru/(R)-DM-Segphos system demonstrates significantly higher catalytic activity, reaching full conversion in a much shorter time frame compared to both (R)-BINAP and (R)-Tol-BINAP under similar conditions. This translates to a considerably higher turnover frequency (TOF), a key metric for catalyst efficiency in industrial applications. Furthermore, this compound also provides excellent enantioselectivity, comparable to or even slightly exceeding that of the other tested ligands.

Experimental Protocols

To ensure reproducibility and facilitate further research, detailed experimental methodologies for the kinetic studies are provided below.

General Procedure for Asymmetric Hydrogenation of Methyl 3-oxobutanoate

A solution of the ruthenium precursor, [RuCl₂(cod)]n (where cod is 1,5-cyclooctadiene), and the chiral phosphine ligand (this compound or (R)-BINAP) in dimethylformamide (DMF) is stirred under an argon atmosphere at a specified temperature for a designated time to generate the active catalyst. Subsequently, the substrate, methyl 3-oxobutanoate, is added to the solution. The mixture is then transferred to a high-pressure autoclave. The autoclave is purged with hydrogen gas before being pressurized to the desired level. The reaction is stirred at a constant temperature, and aliquots are withdrawn at specific time intervals to monitor the conversion and enantiomeric excess by gas chromatography (GC) using a chiral column.

Mechanistic Insights and Logical Relationships

The superior performance of this compound can be attributed to its distinct structural and electronic properties. The following diagram illustrates the proposed catalytic cycle for the Ru-catalyzed asymmetric hydrogenation of a ketone, highlighting the key steps influenced by the ligand.

Catalytic_Cycle cluster_main Catalytic Cycle cluster_ligand Ligand Influence Ru-Precatalyst Ru-Precatalyst Active_Ru-H Active_Ru-H Ru-Precatalyst->Active_Ru-H H₂ Activation Substrate_Coordination Substrate_Coordination Active_Ru-H->Substrate_Coordination Substrate Binding Hydride_Transfer Hydride_Transfer Substrate_Coordination->Hydride_Transfer Stereoselective Hydride Migration Product_Release Product_Release Hydride_Transfer->Product_Release Product Formation Product_Release->Active_Ru-H Catalyst Regeneration Ligand_Structure This compound Structure Electronic_Effects Electron-donating 3,5-dimethylphenyl groups Ligand_Structure->Electronic_Effects Steric_Hindrance Bulky substituents Ligand_Structure->Steric_Hindrance Electronic_Effects->Active_Ru-H Enhances H₂ activation Chiral_Pocket Well-defined chiral environment Steric_Hindrance->Chiral_Pocket Chiral_Pocket->Hydride_Transfer Controls enantioselectivity

Caption: Proposed catalytic cycle for Ru-catalyzed asymmetric hydrogenation and the influence of the this compound ligand structure on key steps.

The electron-donating nature of the 3,5-dimethylphenyl groups on the phosphorus atoms of this compound is believed to increase the electron density on the ruthenium center. This, in turn, facilitates the heterolytic cleavage of dihydrogen, leading to a more rapid formation of the active ruthenium-hydride species. Furthermore, the steric bulk of the ligand creates a well-defined and rigid chiral pocket around the metal center. This steric environment dictates the preferred coordination geometry of the prochiral substrate, leading to a highly organized transition state for the hydride transfer step and, consequently, high enantioselectivity.

Experimental Workflow for Kinetic Analysis

The determination of kinetic parameters requires a systematic experimental approach. The following diagram outlines a typical workflow for a kinetic study of a catalyzed reaction.

Kinetic_Study_Workflow cluster_workflow Kinetic Study Workflow Reaction_Setup Set up parallel reactions with varying parameters (concentration, temperature, pressure) Sampling Withdraw aliquots at predetermined time intervals Reaction_Setup->Sampling Analysis Analyze samples by GC/HPLC to determine conversion and ee Sampling->Analysis Data_Processing Plot concentration vs. time and calculate initial rates Analysis->Data_Processing Kinetic_Modeling Determine reaction order, rate constants, and activation parameters Data_Processing->Kinetic_Modeling

Caption: A generalized workflow for conducting kinetic studies of catalyzed reactions.

By systematically varying the concentrations of the substrate, catalyst, and hydrogen pressure, and monitoring the reaction progress over time, key kinetic parameters such as reaction order, rate constants, and activation energies can be determined. This data is crucial for understanding the reaction mechanism and for optimizing reaction conditions for large-scale synthesis.

(R)-DM-Segphos: A Cost-Effectiveness Analysis Against Competing Chiral Ligands in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the selection of a chiral ligand is a critical decision that balances catalytic performance with economic viability. This guide provides an objective comparison of (R)-DM-Segphos against other widely used phosphine ligands, supported by experimental data, to inform this selection process in the context of asymmetric catalysis.

This compound, a member of the Segphos family of atropisomeric biphenyl diphosphine ligands, has emerged as a highly effective ligand in a variety of asymmetric catalytic reactions, most notably in hydrogenation. Its unique structural features often lead to superior enantioselectivity and catalytic activity compared to more traditional ligands like BINAP and its derivatives. This guide delves into a cost-effectiveness assessment by comparing its performance and market price against other common chiral phosphine ligands.

Performance Comparison in Asymmetric Hydrogenation

The primary measure of a chiral ligand's efficacy lies in its ability to induce high enantioselectivity (e.e.) and achieve high product yields in asymmetric reactions. The following table summarizes the performance of this compound and other ligands in the asymmetric hydrogenation of ketones, a common benchmark reaction in catalysis.

LigandSubstrateYield (%)e.e. (%)Catalyst SystemReference
This compound β-keto amidesup to 8592Ru(OAc)₂(DM-SEGPHOS)[1]
(R)-BINAPAcetophenone>9982 (R)trans-RuH(η¹-BH₄)[(R)-tolbinap][(R,R)-dpen][2]
(R)-Tol-BINAPAcetophenone>9982 (R)trans-RuH(η¹-BH₄)[(R)-tolbinap][(R,R)-dpen][2]
(S,S)-ChiraphosAcetophenone1008 (S)[Rh(diene)P₂]⁺[3]
(R)-ProphosAcetophenone10017 (R)[Rh(diene)P₂]⁺[3]

Note: Reaction conditions and catalyst precursors may vary between studies, affecting direct comparability. The data presented is for illustrative purposes.

Cost-Effectiveness Analysis

To assess the cost-effectiveness, the approximate market price of each ligand is considered in conjunction with its performance. The following table provides an estimated cost per gram for this compound and its competitors. Prices are subject to change and may vary between suppliers.

LigandSupplierQuantityPrice (USD)Price per Gram (USD/g)
This compound Sigma-Aldrich100 mg62.90629.00
(R)-BINAPSigma-Aldrich100 mg34.40344.00
(R)-BINAPStrem Chemicals250 mg30.00120.00
(R)-Tol-BINAPSigma-Aldrich500 mg90.20180.40
(R)-Tol-BINAPChemScene250 mg11.0044.00
(S)-Xyl-BINAPTCI200 mg39.00 € (~$42)~210.00
(S)-Xyl-BINAPTCI (India)200 mg₹7,200 (~$86)~430.00

From the data, it is evident that while this compound can be a more significant initial investment compared to some BINAP derivatives, its superior performance in terms of enantioselectivity can justify the cost, particularly in applications where high optical purity is paramount. The "cost per % e.e." can be a useful, albeit simplified, metric for a direct comparison. For instance, in the production of a high-value pharmaceutical intermediate, the increased purity achieved with this compound could significantly reduce downstream purification costs, making it the more cost-effective choice in the long run.

Experimental Protocols

Below is a general experimental protocol for the asymmetric hydrogenation of a ketone using a ruthenium-phosphine catalyst. This should be adapted and optimized for specific substrates and ligands.

General Procedure for Asymmetric Hydrogenation of Acetophenone:

  • Catalyst Pre-formation (in situ): In a glovebox, a Schlenk flask is charged with [RuCl₂(p-cymene)]₂ and the chiral phosphine ligand (e.g., this compound or (R)-BINAP) in a 1:1.1 molar ratio of Ru to ligand. Anhydrous, degassed solvent (e.g., methanol or ethanol) is added, and the mixture is stirred at a specified temperature (e.g., 50-80 °C) for a designated time (e.g., 30-60 minutes) to form the active catalyst.

  • Hydrogenation: The catalyst solution is transferred to a high-pressure autoclave. The substrate (e.g., acetophenone) and a base (e.g., potassium tert-butoxide) are added.

  • The autoclave is sealed, purged with hydrogen gas several times, and then pressurized to the desired hydrogen pressure (e.g., 10-50 atm).

  • The reaction mixture is stirred vigorously at a controlled temperature for the required reaction time.

  • Work-up and Analysis: After cooling and careful depressurization, the reaction mixture is filtered through a short pad of silica gel to remove the catalyst. The solvent is removed under reduced pressure.

  • The conversion and enantiomeric excess of the product are determined by gas chromatography (GC) or high-performance liquid chromatography (HPLC) using a chiral stationary phase.

Visualizing Catalytic Pathways and Comparisons

To better understand the processes and relationships discussed, the following diagrams are provided.

Asymmetric_Hydrogenation_Workflow cluster_prep Catalyst Preparation cluster_reaction Hydrogenation Reaction cluster_analysis Analysis Ru_precatalyst Ru Precatalyst ([RuCl₂(p-cymene)]₂) Active_Catalyst Active Ru-Ligand Complex Ru_precatalyst->Active_Catalyst Ligand This compound or other ligand Ligand->Active_Catalyst Solvent_Base Solvent + Base Product Chiral Alcohol Active_Catalyst->Product Substrate Prochiral Ketone Substrate->Product Hydrogen H₂ Gas Hydrogen->Product Purification Purification Product->Purification Analysis Yield & e.e. (GC/HPLC) Purification->Analysis

Fig. 1: Experimental workflow for asymmetric hydrogenation.

Ligand_Comparison DM_Segphos This compound BINAP (R)-BINAP DM_Segphos->BINAP Higher e.e. (often) Tol_BINAP (R)-Tol-BINAP DM_Segphos->Tol_BINAP Higher e.e. (often) Xyl_BINAP (S)-Xyl-BINAP DM_Segphos->Xyl_BINAP Higher e.e. (often) BINAP->Tol_BINAP Structurally Similar BINAP->Xyl_BINAP Structurally Similar Tol_BINAP->Xyl_BINAP Different aryl substituents

Fig. 2: Logical relationship between compared ligands.

References

Safety Operating Guide

Navigating the Safe Disposal of (R)-DM-Segphos: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical reagents like (R)-DM-Segphos is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of this compound, ensuring compliance with safety standards and minimizing environmental impact.

This compound, a chiral phosphine ligand, is classified as a combustible solid and requires careful management as chemical waste. Adherence to institutional and regulatory protocols is paramount for the safe handling of this compound.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including safety glasses or a face shield, protective gloves, and a lab coat.[1][2] All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[1][2]

Step-by-Step Disposal Protocol

The disposal of this compound should always be managed through your institution's Environmental Health & Safety (EHS) office or equivalent hazardous waste program.[3] Never dispose of this chemical down the drain or in regular solid waste.[4]

  • Waste Collection:

    • Collect waste this compound, including any contaminated materials such as gloves, weighing paper, or absorbent pads, in a designated and compatible waste container.

    • It is recommended to use the original manufacturer's container if it is intact and properly sealed.[3] If not, use a clearly labeled, sealable, and chemically resistant container.

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Combustible Solid").

    • Include the accumulation start date and the name of the generating laboratory or researcher.

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area within the laboratory.[4]

    • Ensure the storage area is away from ignition sources and incompatible materials.

  • Disposal Request:

    • Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste.

    • Follow their specific procedures for waste manifest and collection.

  • Final Disposal Method:

    • The ultimate disposal will be handled by a licensed waste disposal company, likely through high-temperature incineration, a common and effective method for flammable solids.[5]

Quantitative Data Summary

For quick reference, the following table summarizes key data for this compound.

PropertyValueSource
CAS Number 850253-53-1
Molecular Formula C46H44O4P2
Physical State Solid powder[1]
Storage Class 11 (Combustible Solids)
Disposal Method Entrust to a licensed waste disposal company; likely incineration.[2][5]

Experimental Workflow for Disposal

The logical flow for the proper disposal of this compound is illustrated in the following diagram.

G A Identify this compound Waste B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Collect Waste in a Designated, Labeled Container B->C D Is the original container available and intact? C->D E Use Original Container D->E Yes F Use a New, Compatible, and Labeled Container D->F No G Store in Satellite Accumulation Area E->G F->G H Contact Environmental Health & Safety (EHS) for Pickup G->H I EHS Arranges for Licensed Disposal (e.g., Incineration) H->I

Disposal Workflow for this compound

References

Safeguarding Your Research: A Guide to Handling (R)-DM-Segphos

Author: BenchChem Technical Support Team. Date: November 2025

(R)-DM-Segphos , a sophisticated phosphine ligand vital for asymmetric catalysis, demands meticulous handling to ensure laboratory safety and experimental integrity. This document provides a comprehensive guide to the necessary personal protective equipment (PPE), operational protocols, and disposal procedures for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Protocols

Proper handling of this compound is paramount due to its potential hazards. The compound is known to cause skin and serious eye irritation, and may cause respiratory irritation.[1] Therefore, adherence to strict safety protocols is essential.

Personal Protective Equipment (PPE): A multi-layered approach to PPE is critical to minimize exposure. The following table summarizes the required equipment for handling this compound.

Equipment CategorySpecific PPEMaterial/Standard
Eye Protection Safety glasses with side shields or gogglesANSI Z87.1 certified
Hand Protection Chemical-resistant glovesNitrile or neoprene
Body Protection Laboratory coatFlame-resistant material
Respiratory Protection Use in a well-ventilated area or fume hoodN/A

Engineering Controls: To mitigate the risks associated with this air- and moisture-sensitive compound, all manipulations should be conducted in an inert atmosphere.

  • Glovebox or Schlenk Line: Essential for preventing degradation of the compound and ensuring user safety.

  • Fume Hood: All transfers and preparations should be performed within a certified chemical fume hood to control airborne particulates.

Step-by-Step Handling Workflow

A systematic workflow is crucial for the safe and effective use of this compound. The following diagram illustrates the key stages of the handling process, from preparation to immediate post-handling procedures.

Figure 1: this compound Handling Workflow A Preparation: Don PPE B Inert Atmosphere Setup A->B Proceed to C Weighing & Transfer B->C Perform in D Reaction Setup C->D Transfer to E Post-Reaction Quenching D->E Upon completion F Initial Waste Segregation E->F Segregate waste G Decontamination of Glassware F->G After segregation H Final Waste Disposal G->H Dispose of I Doffing PPE H->I Final step

Figure 1: this compound Handling Workflow

Disposal Plan: Managing this compound Waste

The responsible disposal of this compound and associated materials is a critical component of laboratory safety and environmental compliance. All chemical waste should be disposed of in accordance with local regulations.

Waste Categorization and Segregation: Proper segregation of waste at the source is essential.

Waste StreamDescriptionDisposal Container
Solid Waste Contaminated consumables (e.g., gloves, weighing paper, septa)Labeled, sealed hazardous waste container
Liquid Waste Unused solutions, reaction mixtures, and solvent rinsesLabeled, sealed hazardous waste container (separate for halogenated and non-halogenated solvents)
Sharps Waste Contaminated needles and syringesPuncture-proof sharps container

Decontamination Procedures: Glassware and equipment that have come into contact with this compound should be decontaminated prior to washing. This can be achieved by rinsing with a suitable organic solvent, with the rinsate collected as hazardous waste. For the decomposition of residual organophosphorus compounds, a two-stage process involving extraction with methanol followed by catalytic methanolysis can be effective.[2]

Final Disposal: All hazardous waste containers must be clearly labeled with the contents and associated hazards. Arrangements should be made with your institution's environmental health and safety (EHS) office for the collection and proper disposal of the hazardous waste. It is imperative not to mix different types of waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.